Chlorpyrifos-methyl
Description
Chlorpyrifos-methyl is an organic thiophosphate that is O,O-dimethyl hydrogen phosphorothioate in which the hydrogen of the hydroxy group has been replaced by a 3,5,6-trichloropyridin-2-yl group. It has a role as an agrochemical, an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an environmental contaminant, a xenobiotic, an acaricide and an insecticide. It is an organic thiophosphate and a chloropyridine.
This compound is a synthetic organophosphate acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a volatile and non-persistent white to pale yellow solid with a slight mercaptan odor, and exposure occurs by inhalation, ingestion, or contact.
This compound is a pyridine organothiophosphate insecticide. It is a general use organophosphate insecticide registered in 1985 for use on stored grain (for protection of stored food, feed oil, and seed grains against injury from stored grain weevils, moths, borers, beetles and mealworms including granary weevil, rice weevil, red flour beetle, confused flour beetle, saw-toothed grain beetle, Indian meal moth, and Angoumois grain moth, lessor grain borers), seed treatment, grain bin and warehouse. This compound can cause cholinesterase inhibition in humans; that is, it can overstimulate the nervous system causing nausea, dizziness, confusion, and at very high exposures (e.g., accidents or major spills), respiratory paralysis and death. In addition, systemic toxicity may include body weight loss, decreased food consumption, liver, kidney and adrenal pathology.
Structure
3D Structure
Propriétés
IUPAC Name |
dimethoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane | |
|---|---|---|
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InChI |
InChI=1S/C7H7Cl3NO3PS/c1-12-15(16,13-2)14-7-5(9)3-4(8)6(10)11-7/h3H,1-2H3 | |
| Source | PubChem | |
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InChI Key |
HRBKVYFZANMGRE-UHFFFAOYSA-N | |
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Canonical SMILES |
COP(=S)(OC)OC1=NC(=C(C=C1Cl)Cl)Cl | |
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Molecular Formula |
C7H7Cl3NO3PS | |
| Record name | CHLORPYRIFOS METHYL | |
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DSSTOX Substance ID |
DTXSID6032352 | |
| Record name | Chlorpyrifos-methyl | |
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Molecular Weight |
322.5 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorpyrifos methyl appears as colorless crystals. Corrosive to copper, brass, iron, and tin plate. Used as an insecticide., White or amber solid; [HSDB] Colorless solid; [CAMEO] | |
| Record name | CHLORPYRIFOS METHYL | |
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| Record name | Chlorpyrifos-methyl | |
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Flash Point |
182 °C (Cleveland open cup) | |
| Record name | CHLORPYRIFOS-METHYL | |
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Solubility |
In water, 4.0 mg/L at 25 °C, In water, 4.76 mg/L at 20 °C, In acetone > 400; methanol 190; hexane 120 (all in g/kg at 20 °C) | |
| Record name | CHLORPYRIFOS-METHYL | |
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Density |
1.64 at 23 °C | |
| Record name | CHLORPYRIFOS-METHYL | |
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Vapor Pressure |
0.0000422 [mmHg], 3 mPa (2.25X10-5 mm Hg) at 25 °C | |
| Record name | Chlorpyrifos-methyl | |
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Color/Form |
White crystals, Amber solid cake | |
CAS No. |
5598-13-0 | |
| Record name | CHLORPYRIFOS METHYL | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Melting Point |
45.5-46.5 °C | |
| Record name | CHLORPYRIFOS-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6981 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Chlorpyrifos-Methyl in Insects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorpyrifos-methyl is a broad-spectrum organophosphate insecticide that exerts its toxic effects on insects through the inhibition of the critical enzyme acetylcholinesterase (AChE). This guide provides a detailed examination of the molecular mechanisms underlying the action of this compound, from its metabolic activation to its impact on the insect nervous system. Furthermore, it delves into the primary mechanisms of insecticide resistance, provides detailed experimental protocols for key biochemical assays, and presents quantitative data on its inhibitory potency. Visual diagrams of key pathways and workflows are included to facilitate a comprehensive understanding of this insecticide's mode of action.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The primary target of this compound is the enzyme acetylcholinesterase (AChE), which is essential for the proper functioning of the central nervous system in insects.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid at cholinergic synapses.[3] This enzymatic degradation terminates the nerve impulse, allowing the postsynaptic neuron to repolarize and prepare for the next signal.
Metabolic Activation to Chlorpyrifos-Oxon
This compound in its original form is a phosphorothioate, which is a relatively weak inhibitor of AChE.[4] Its potent insecticidal activity is dependent on its metabolic activation within the insect's body to its oxygen analog, chlorpyrifos-oxon.[4][5] This bioactivation is an oxidative desulfuration reaction, where the sulfur atom is replaced by an oxygen atom, catalyzed by cytochrome P450 monooxygenases.[5][6]
Irreversible Inhibition of Acetylcholinesterase
Chlorpyrifos-oxon is a potent, irreversible inhibitor of AChE.[4] It acts by phosphorylating a serine hydroxyl group within the active site of the AChE enzyme.[1] This phosphorylation forms a stable, covalent bond that effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.
The accumulation of acetylcholine in the synaptic cleft leads to the continuous stimulation of postsynaptic receptors, resulting in a state of hyperexcitation of the insect's nervous system.[7][8] This uncontrolled nerve firing leads to tremors, convulsions, paralysis, and ultimately, the death of the insect.[1]
Quantitative Data: Inhibitory Potency
The inhibitory potency of chlorpyrifos-oxon against acetylcholinesterase is a key determinant of its insecticidal efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize available data, though it is important to note that these values can vary significantly between different insect species and the specific experimental conditions.
| Insect Species | Tissue/Enzyme Source | Inhibitor | IC50 | Citation |
| Tuta absoluta | Whole body homogenate | Chlorpyrifos-oxon | Not specified, but resistance associated with reduced sensitivity | [9] |
| Planorbarius corneus (aquatic snail) | Whole organism homogenate | Chlorpyrifos-oxon | 34 µg/L | [10] |
| Species/Enzyme Source | Inhibitor | Bimolecular Inhibitory Rate Constant (k_i) (M⁻¹min⁻¹) | Citation |
| Recombinant Human AChE | Chlorpyrifos-oxon | 9.3 x 10⁶ | [11] |
| Fetal Bovine Serum AChE | Chlorpyrifos-oxon | 2.2 x 10⁶ | [11] |
| Human RBC AChE | Chlorpyrifos-oxon | 3.8 x 10⁶ | [11] |
| Torpedo AChE | Chlorpyrifos-oxon | 8.0 x 10⁶ | [11] |
| Recombinant Mouse AChE | Chlorpyrifos-oxon | 5.1 x 10⁶ | [11] |
| Rat Brain AChE (at 1-100 nM) | Chlorpyrifos-oxon | 1.24 x 10⁷ (converted from 0.206 nM⁻¹h⁻¹) | [12] |
| Rat Brain AChE (at 1 pM) | Chlorpyrifos-oxon | 9.0 x 10⁹ - 1.08 x 10¹⁰ (converted from 150-180 nM⁻¹h⁻¹) | [12] |
Note: Data for a wide range of insect species is limited in the publicly available literature. The provided data from non-insect sources illustrates the potent inhibitory nature of chlorpyrifos-oxon.
Mechanisms of Insecticide Resistance
The widespread use of this compound has led to the development of resistance in many insect populations. The primary mechanisms of resistance fall into two main categories: target-site insensitivity and enhanced metabolic detoxification.
Target-Site Insensitivity
This form of resistance results from mutations in the gene encoding for acetylcholinesterase (ace). These mutations lead to alterations in the amino acid sequence of the enzyme's active site, reducing its affinity for chlorpyrifos-oxon.[1] As a result, higher concentrations of the insecticide are required to achieve the same level of enzyme inhibition, rendering the insect less susceptible.
Metabolic Resistance
Metabolic resistance involves the increased production or efficiency of detoxification enzymes that can break down or sequester this compound and its active metabolite before they reach their target site. The three major enzyme families involved are:
-
Cytochrome P450 Monooxygenases (P450s): These enzymes can detoxify insecticides through oxidative metabolism.[13]
-
Esterases (ESTs): Carboxylesterases can hydrolyze the ester bonds in organophosphates, rendering them non-toxic.[14][15]
-
Glutathione (B108866) S-Transferases (GSTs): GSTs catalyze the conjugation of glutathione to the insecticide, facilitating its detoxification and excretion.[16][17]
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to measure AChE activity and its inhibition.[9][18]
Principle: Acetylthiocholine (ATC) is used as a substrate for AChE. The hydrolysis of ATC by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water, prepare fresh)
-
AChE enzyme preparation (from insect homogenate)
-
Chlorpyrifos-oxon (or other inhibitor) stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the inhibitor.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL inhibitor solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and inhibitor/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cytochrome P450 Activity Assay
Principle: This assay often uses a model substrate, such as 7-ethoxycoumarin, which is metabolized by P450s to a fluorescent product. The rate of fluorescence increase is proportional to the P450 activity.[4][19]
Procedure Outline:
-
Homogenize insect tissue (e.g., individual aphids) in a microplate well with phosphate buffer.
-
Add the substrate (e.g., 7-ethoxycoumarin).
-
Incubate for a specific time at room temperature.
-
Stop the reaction by adding a glycine (B1666218) buffer-ethanol mixture.
-
Measure the fluorescence of the product using a microplate reader.
Esterase Activity Assay
Principle: This colorimetric assay typically uses α-naphthyl acetate (B1210297) (α-NA) as a substrate. Esterases hydrolyze α-NA to α-naphthol, which then reacts with a dye, such as Fast Blue B, to produce a colored product that can be measured spectrophotometrically.[14][15]
Procedure Outline:
-
Homogenize individual insects in a phosphate buffer.
-
Centrifuge the homogenate and use the supernatant as the enzyme source.
-
In a microplate well, combine the enzyme source with a substrate solution containing α-NA and Fast Blue B.
-
Incubate for a specific time.
-
Measure the absorbance at a specific wavelength (e.g., 600 nm).
Glutathione S-Transferase (GST) Activity Assay
Principle: This assay measures the conjugation of reduced glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), catalyzed by GSTs. The formation of the resulting conjugate can be monitored by an increase in absorbance at 340 nm.[16][20]
Procedure Outline:
-
Prepare an assay cocktail containing phosphate buffer, CDNB, and GSH.
-
In a cuvette or microplate well, add the assay cocktail.
-
Add the insect homogenate (enzyme source) to initiate the reaction.
-
Measure the increase in absorbance at 340 nm over time.
Visualizations
Caption: Cholinergic Synaptic Transmission Pathway.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for AChE Inhibition Assay.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition [mdpi.com]
- 3. savemyexams.com [savemyexams.com]
- 4. A Rapid Luminescent Assay for Measuring Cytochrome P450 Activity in Individual Larval Culex pipiens Complex Mosquitoes (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shutterstock.com [shutterstock.com]
- 14. academic.oup.com [academic.oup.com]
- 15. repository.lsu.edu [repository.lsu.edu]
- 16. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. home.sandiego.edu [home.sandiego.edu]
Physicochemical Properties of Chlorpyrifos-methyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpyrifos-methyl is a broad-spectrum organophosphate insecticide.[1][2] A comprehensive understanding of its physicochemical properties is paramount for assessing its environmental fate, toxicology, and for the development of effective and safe formulations. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, details the experimental methodologies used for their determination, and illustrates the interplay of these properties in determining its environmental distribution.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for understanding its behavior.
| Property | Value | Units | Conditions |
| Molecular Formula | C₇H₇Cl₃NO₃PS | - | - |
| Molecular Weight | 322.5 | g/mol | - |
| Physical State | Granular crystalline solid | - | Ambient |
| Color | White/Colorless | - | - |
| Odor | Mild mercaptan-like | - | - |
| Melting Point | 45.5 - 46.5 | °C | - |
| Boiling Point | Decomposes before boiling | °C | - |
| Vapor Pressure | 4.22 x 10⁻⁵ | mm Hg | 25 °C |
| Water Solubility | 4.0 | mg/L | 25 °C |
| Solubility in Organic Solvents | |||
| Acetone | >400 | g/kg | 20 °C |
| Methanol | 190 | g/kg | 20 °C |
| Hexane | 120 | g/kg | 20 °C |
| Octanol-Water Partition Coefficient (log Kow) | 4.31 | - | - |
| Henry's Law Constant | 2.4 x 10⁻⁶ | atm·m³/mol | Estimated |
Experimental Protocols
The determination of the physicochemical properties of chemical substances like this compound follows internationally recognized standardized methods, such as those published by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data consistency and reliability across different laboratories.
Melting Point Determination
The melting point is a critical indicator of a substance's purity. For a crystalline solid like this compound, a sharp melting range is expected.
Methodology: Capillary Method (based on OECD Guideline 102)
-
Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded as the melting range.
-
Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube), a calibrated thermometer, and capillary tubes.
-
Procedure:
-
A small amount of dry this compound is finely powdered.
-
The open end of a capillary tube is pressed into the powder, and the tube is tapped to pack the sample to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1°C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded.
-
Vapor Pressure Determination
Vapor pressure is a key determinant of a substance's volatility and its tendency to move from a solid or liquid phase into the atmosphere.
Methodology: Gas Saturation Method (based on OECD Guideline 104)
-
Principle: A stream of an inert gas is passed over the substance at a sufficiently slow rate to ensure saturation of the gas with the substance's vapor. The amount of the substance transported by the gas is determined, and from this, the vapor pressure is calculated.
-
Apparatus: A constant temperature bath, a saturation column containing the test substance on an inert support, a system for controlling and measuring the gas flow, and a trapping system to collect the vaporized substance.
-
Procedure:
-
The test substance is coated onto an inert support material and packed into a saturation column.
-
The column is placed in a constant temperature bath to maintain a precise temperature.
-
A controlled flow of an inert gas (e.g., nitrogen) is passed through the column. The flow rate is kept low to ensure equilibrium is reached between the condensed and vapor phases.
-
The gas exiting the column, now saturated with the vapor of this compound, is passed through a trapping system (e.g., a sorbent tube).
-
The amount of substance collected in the trap over a specific time is quantified using a suitable analytical method (e.g., gas chromatography).
-
The vapor pressure is calculated from the mass of the substance collected, the volume of gas passed through the column, and the temperature.
-
Water Solubility Determination
Water solubility is a critical factor influencing the environmental transport and bioavailability of a substance.
Methodology: Flask Method (based on OECD Guideline 105)
-
Principle: An excess amount of the solid substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined.
-
Apparatus: A constant temperature shaker or water bath, flasks with stoppers, and an analytical instrument to measure the concentration of the solute.
-
Procedure:
-
A sufficient amount of this compound is added to a flask containing a known volume of distilled water to create a saturated solution with an excess of the solid.
-
The flask is sealed and agitated in a constant temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After agitation, the solution is allowed to stand to allow the undissolved solid to settle.
-
A sample of the aqueous phase is carefully removed, ensuring no solid particles are included (centrifugation or filtration may be necessary).
-
The concentration of this compound in the aqueous sample is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Octanol-Water Partition Coefficient (Kow) Determination
The octanol-water partition coefficient is a measure of a substance's lipophilicity and is a key parameter for predicting its potential for bioaccumulation.
Methodology: Shake Flask Method (based on OECD Guideline 107)
-
Principle: The substance is dissolved in a two-phase system of n-octanol and water. The system is shaken to allow the substance to partition between the two phases until equilibrium is reached. The concentrations of the substance in both phases are then measured.
-
Apparatus: A mechanical shaker, centrifuge, and an analytical instrument for concentration determination.
-
Procedure:
-
n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
A known amount of this compound is dissolved in either the n-octanol or water phase.
-
The two phases are combined in a vessel and shaken in a mechanical shaker at a constant temperature until partitioning equilibrium is achieved.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
Aliquots are taken from both the n-octanol and water layers.
-
The concentration of this compound in each phase is determined analytically.
-
The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow).
-
Environmental Fate and Physicochemical Properties
The physicochemical properties of this compound are intrinsically linked to its behavior and distribution in the environment. The following diagram illustrates these relationships.
References
An In-depth Technical Guide to the Synthesis Pathway of Chlorpyrifos-methyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthesis pathway for Chlorpyrifos-methyl, a broad-spectrum organophosphate insecticide. The synthesis is a multi-step process culminating in the coupling of two key intermediates: 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and O,O-dimethyl phosphorochloridothioate. This document details the experimental protocols for the synthesis of these precursors and the final product, supported by quantitative data and a visual representation of the synthetic route. The information is intended for a technical audience in the fields of chemical research and development.
Introduction
This compound, with the IUPAC name O,O-dimethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate (B77711), is an effective insecticide known for its contact and stomach action.[1] Its synthesis is a well-established process in industrial chemistry, involving the preparation of a chlorinated pyridinol intermediate followed by its reaction with a phosphorothioate derivative. Understanding the nuances of this synthesis is critical for process optimization, impurity profiling, and the development of related compounds.
Overall Synthesis Pathway
The most common and industrially significant route to this compound involves a two-stage process. The first stage is the synthesis of the key intermediate, 3,5,6-trichloro-2-pyridinol (TCP). The second stage is the condensation of TCP with O,O-dimethyl phosphorochloridothioate to yield the final product.
Figure 1: Overall synthesis pathway of this compound.
Experimental Protocols
Stage 1: Synthesis of 3,5,6-Trichloro-2-pyridinol (TCP)
Two primary routes for the synthesis of TCP are prevalent: from 2,3,5,6-tetrachloropyridine and from 2-chloro-6-methoxypyridine (B123196).
Method A: From 2,3,5,6-Tetrachloropyridine
This method involves the alkaline hydrolysis of 2,3,5,6-tetrachloropyridine, often facilitated by a phase-transfer catalyst.
Experimental Protocol:
-
To a three-necked flask, add 2,3,5,6-tetrachloropyridine (43.4 g, 0.2 mol) and deionized water (240 mL).
-
Heat the mixture to 95°C with stirring.
-
Slowly add potassium hydroxide (B78521) (39.53 g, 0.60 mol, 85% purity) to adjust the pH of the reaction solution to 9.5-10.
-
Maintain the temperature and stirring for 30 minutes.
-
Filter the hot solution to remove any insoluble impurities.
-
Transfer the filtrate to a 500 mL autoclave and add potassium hydroxide (0.18 g) and benzyltrimethylammonium (B79724) chloride (as a phase-transfer catalyst).
-
Seal the autoclave, stir the reaction mixture, and heat to 120°C for 4 hours.
-
After cooling to 25°C, adjust the pH to 4.0-4.5 with a 15% hydrochloric acid solution.
-
Filter the resulting solid, wash with deionized water, and dry to obtain 3,5,6-trichloropyridin-2(1H)-one.[2]
| Parameter | Value |
| Starting Material | 2,3,5,6-Tetrachloropyridine |
| Key Reagents | Potassium Hydroxide, Benzyltrimethylammonium Chloride |
| Solvent | Water |
| Temperature | 95°C followed by 120°C |
| Reaction Time | 0.5 hours followed by 4 hours |
| Yield | 35.9 g |
| Purity | 99.08% (by Gas Chromatography) |
Method B: From 2-Chloro-6-methoxypyridine
This route involves the hydrolysis of 2-chloro-6-methoxypyridine to 6-chloro-1H-pyridine-2-on, followed by chlorination.
Experimental Protocol:
-
In a 10-liter three-neck flask, vigorously stir a mixture of 2-chloro-6-methoxypyridine (861 g, 6 mol) and water (100 ml).
-
Over 2.5 hours, add concentrated hydrochloric acid (1167 g, 12 mol) at regular intervals.
-
Heat the mixture to reflux for 16 hours for the secondary reaction.
-
Add 5000 ml of a 60% acetic acid solution.
-
Pass chlorine gas (980 g) into the gas space above the solution over 7 hours, maintaining the reaction temperature at 20-25°C by cooling.
-
After the addition of chlorine is complete, add 20 g of sodium hydrogen sulfite (B76179) and stir for an additional 15 minutes.
-
At 20-30°C, add 1120 g of 50% soda lye.
-
Siphon off the product, wash with water until the filtrate is neutral, and dry at 100°C.[3]
| Parameter | Value |
| Starting Material | 2-Chloro-6-methoxypyridine |
| Key Reagents | Hydrochloric Acid, Chlorine, Acetic Acid, Sodium Hydroxide |
| Temperature | Reflux, then 20-25°C |
| Reaction Time | 16 hours (hydrolysis), 7 hours (chlorination) |
| Yield | 1100 g (93% of theoretical) |
| Melting Point | 175°C |
Stage 2: Synthesis of O,O-Dimethyl Phosphorochloridothioate
This intermediate is typically prepared in a multi-step process starting from thiophosphoryl chloride.
Experimental Protocol:
-
Step 1: O-Methyl Phosphorodichloridothioate Formation: In a suitable reactor, charge pre-cooled thiophosphoryl chloride (PSCl₃, 99.5% pure). Add pre-cooled methanol (4 molar ratio) at a controlled rate over 3 hours while maintaining the temperature at 0-10°C. After the addition is complete, continue stirring for 2-3 hours. The reaction progress is monitored by checking for the reduction of PSCl₃ (<0.5%) and the formation of the mono-ester (>95%). The product is then washed with water.[4]
-
Step 2: O,O-Dimethyl Phosphorochloridothioate Formation: Charge the O-Methyl Phosphorodichloridothioate to a reactor and dilute with dichloromethane (B109758) (CH₂Cl₂). Adjust the temperature to -5 to 5°C. Add "Methyl lye" (a solution of sodium methoxide, 1.1 equivalent) over 2-3 hours while maintaining the temperature. Stir for 1 hour and monitor the reaction by gas chromatography. After completion, the phases are separated to yield a solution of O,O-dimethyl phosphorochloridothioate in CH₂Cl₂.[4]
| Parameter | Value |
| Starting Material | Thiophosphoryl Chloride (PSCl₃) |
| Key Reagents | Methanol, "Methyl Lye" (Sodium Methoxide) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0-10°C (Step 1), -5 to 5°C (Step 2) |
| Yield (Step 2) | 85-88% |
| Purity (Step 2) | 94-95% (by Gas Chromatography) |
Stage 3: Synthesis of this compound
The final step is the condensation of the sodium salt of 3,5,6-trichloro-2-pyridinol with O,O-dimethyl phosphorochloridothioate.
Experimental Protocol:
-
Prepare sodium 3,5,6-trichloropyridin-2-olate by reacting 3,5,6-trichloro-2-pyridinol with a stoichiometric amount of sodium hydroxide in a suitable solvent like water.
-
In a reaction vessel, dissolve a portion of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) in water.
-
Add the prepared sodium 3,5,6-trichloropyridin-2-olate and the remaining catalyst to the solvent.
-
To this mixture, add O,O-dimethyl phosphorochloridothioate and allow the reaction to proceed to form this compound.[5] The reaction is typically carried out under basic conditions.[2]
-
After the reaction is complete, the resulting product can be purified by standard procedures such as extraction and crystallization.
| Parameter | Value |
| Starting Materials | Sodium 3,5,6-trichloropyridin-2-olate, O,O-Dimethyl Phosphorochloridothioate |
| Key Reagents | Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride) |
| Solvent | Water or an organic solvent like dimethylformamide[2] |
| Reaction Type | Condensation |
Data Presentation
Physicochemical and Spectral Data of this compound
| Property | Value |
| Molecular Formula | C₇H₇Cl₃NO₃PS |
| Molecular Weight | 322.53 g/mol |
| Appearance | Colorless crystals |
| Melting Point | 45.5-46.5 °C |
| ¹H NMR (CDCl₃, 400 MHz) | |
| δ (ppm) | 7.87 (s, 1H), 4.02 (d, J=1.2 Hz, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | |
| δ (ppm) | 150.6, 144.1, 141.2, 127.0, 120.5, 55.8 |
Conclusion
The synthesis of this compound is a well-defined process that relies on the efficient preparation of two key intermediates. The methodologies presented in this guide, derived from established literature and patents, provide a robust framework for the laboratory-scale synthesis of this important agrochemical. Careful control of reaction conditions, particularly temperature and pH, is crucial for achieving high yields and purity. The provided data and protocols are intended to serve as a valuable resource for researchers and professionals in the field of chemical synthesis and development.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. US4546190A - Method for producing 3,5,6-trichloro-1H-pyridine-2-on - Google Patents [patents.google.com]
- 4. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]
- 5. CN102532195A - Method for synthesis of chlorpyrifos - Google Patents [patents.google.com]
The Degradation of Chlorpyrifos-methyl: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpyrifos-methyl is a broad-spectrum organophosphate insecticide used to control a wide range of pests on various crops. Understanding its environmental fate, particularly its degradation products and pathways, is crucial for assessing its ecological impact and ensuring food safety. This technical guide provides an in-depth overview of the degradation of this compound, detailing its primary metabolites, the mechanisms of degradation, and the experimental protocols used to study these processes.
Core Degradation Pathways and Products
This compound degrades in the environment through three primary pathways: hydrolysis, photolysis, and microbial degradation. These processes lead to the formation of several degradation products, with 3,5,6-trichloro-2-pyridinol (B117793) (TCP) being the most significant and frequently detected metabolite.[1][2][3][4]
Primary Degradation Products:
-
3,5,6-trichloro-2-pyridinol (TCP): The principal and most stable metabolite, formed through the cleavage of the phosphate (B84403) ester bond of this compound.[1][2][3][4]
-
O,O-dimethyl phosphate: Formed concomitantly with TCP during hydrolysis.[1]
-
Desmethyl-chlorpyrifos-methyl: A metabolite resulting from the loss of a methyl group from the phosphate ester.[5][6][7]
-
This compound oxon: A more toxic oxidation product formed under certain environmental conditions, particularly through atmospheric degradation.[6][7][8][9]
Quantitative Data on this compound Degradation
The persistence of this compound in the environment is quantified by its half-life (DT50), which varies significantly depending on the environmental matrix and conditions such as pH, temperature, and microbial activity.
| Degradation Pathway | Matrix | Condition | Half-life (DT50) / Degradation Rate | Primary Metabolite(s) | Reference(s) |
| Hydrolysis | Water | pH 4-8, 25°C | 9.4 - 22.7 days | 3,5,6-trichloro-2-pyridinol (TCP), O,O-dimethyl phosphate | [1] |
| Water | pH 7, 20°C | 21 days | TCP | [10] | |
| Water/Sediment (sandy loam) | Aerobic, 20°C | 2.6 days | TCP | [6] | |
| Water/Sediment (clay loam) | Aerobic, 20°C | 25.4 days | TCP | [6] | |
| Photolysis | Humid Air | - | - | TCP, hydroxylated pyridinol derivatives, quinone oxidation products | [1] |
| Atmosphere (troposphere) | Reaction with OH radicals | ~3.5 hours | This compound oxon, TCP | [8][9] | |
| Water/Acetonitrile (B52724) (9:1) | Xenon lamp (290 nm), 20°C | 1.8 days (June) - 3.8 months (December) | - | [7] | |
| Microbial Degradation | High Organic Soil | 25-35°C, 100% moisture | 1.5 - 2.0 days | TCP | [1] |
| Low Organic Soil | 15°C, 32% moisture | 17.7 - 33.3 days | TCP | [1] | |
| Various Soils | Aerobic, Greenhouse (23-26°C) | 6 - 11 days | TCP, organochlorine compounds, CO2 | [11] | |
| Flooded Sandy Loam | Anaerobic, 15°C | ~8 days (for total residue) | TCP | [11] | |
| Bacterial Consortium | 30°C, pH 7 | 100% degradation of 50 mg/L in 6 days | TCP, 2-hydroxypyridine | [8] | |
| Bacterial Consortium C5 | 30°C, pH 7 | 90% degradation of 125 ppm in 8 days | - | [12] |
Degradation Pathways Visualization
The following diagrams illustrate the key degradation pathways of this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate study of this compound degradation. Below are representative protocols for sample preparation and analysis.
Protocol 1: Extraction and Analysis of this compound and TCP from Soil
This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[13]
1. Sample Extraction (QuEChERS):
-
Weigh 8 g of the soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Shake vigorously for 1 minute.
-
Add 6 g of anhydrous MgSO₄, 1.5 g of NaCl, and 1 g of sodium citrate (B86180) tribasic dihydrate.
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of primary secondary amine (PSA), 150 mg of C18, and 900 mg of anhydrous MgSO₄.
-
Vortex for 1 minute.
-
Centrifuge at 6000 rpm for 5 minutes.
3. Derivatization of TCP (for GC-MS analysis):
-
Evaporate a portion of the cleaned extract to dryness under a gentle stream of nitrogen.
-
Add N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to the dried residue to form a stable derivative of TCP.[11][14]
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 10 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 260°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the objective. For this compound, characteristic ions such as m/z 125 can be monitored.[9]
-
Protocol 2: Extraction and Analysis of this compound and TCP from Water
This protocol utilizes liquid-liquid microextraction followed by High-Performance Liquid Chromatography (HPLC).[10][15]
1. Vortex-Assisted Surfactant-Enhanced-Emulsification Liquid-Liquid Microextraction (VSSE-LLME):
-
Place a 10 mL water sample in a centrifuge tube.
-
Add 0.4% (v/v) acetic acid and 1.0 g of NaCl.
-
Add 80 µL of 1-undecanol (B7770649) (extraction solvent) and 0.2 mmol/L of Triton X-114 (surfactant).
-
Vortex at 3000 rpm for 60 seconds to form an emulsion.
-
Centrifuge to separate the phases.
-
Cool the sample in an ice bath to solidify the floating organic droplet.
-
Transfer the solidified organic phase to a vial and allow it to melt at room temperature.
2. HPLC Analysis:
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 230 nm or a mass spectrometer for higher selectivity and sensitivity.
-
Injection Volume: 20 µL.
-
Protocol 3: Microbial Degradation Study in Liquid Culture
This protocol outlines a general procedure to assess the microbial degradation of this compound.[12][16]
1. Inoculum Preparation:
-
Isolate microbial strains from a contaminated site or use a known degrading consortium.
-
Grow the culture in a suitable nutrient broth overnight at the optimal temperature (e.g., 30°C) with shaking.
-
Harvest the cells by centrifugation and wash them with a sterile phosphate buffer to remove residual media.
-
Resuspend the cells in a minimal salt medium (MSM) to a desired optical density or cell count (e.g., 10^6 cells/mL).
2. Degradation Experiment:
-
Prepare flasks containing MSM amended with a known concentration of this compound (e.g., 50 mg/L).
-
Inoculate the flasks with the prepared microbial culture.
-
Include sterile controls (no inoculum) to account for abiotic degradation.
-
Incubate the flasks under optimal conditions (e.g., 30°C, pH 7) with shaking.
-
Collect samples at regular time intervals (e.g., 0, 1, 2, 4, 6 days).
3. Sample Analysis:
-
For each time point, extract this compound and its metabolites from the liquid culture using an appropriate method (e.g., liquid-liquid extraction with ethyl acetate).
-
Analyze the extracts using HPLC or GC-MS as described in the previous protocols to quantify the parent compound and its degradation products.
Conclusion
The degradation of this compound is a complex process influenced by a variety of environmental factors. The primary degradation pathways of hydrolysis, photolysis, and microbial action lead to the formation of several metabolites, most notably 3,5,6-trichloro-2-pyridinol (TCP). The persistence of this compound and its degradation products in the environment necessitates the use of robust and sensitive analytical methods for their monitoring. The detailed experimental protocols provided in this guide offer a foundation for researchers and scientists to conduct thorough investigations into the environmental fate of this widely used insecticide. A comprehensive understanding of these degradation processes is paramount for developing strategies to mitigate potential environmental contamination and ensure human health and safety.
References
- 1. Determination of 3,5,6-trichloro-2-pyridinol (TCP) in water by a continuous competitive immunoassay system based on the streptavidin-biotin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Analysis of chlorpyrifos and this compound residues in multi-environmental media by cloud-point extraction and HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Isolation and Characterization of Chlorpyrifos Degrading Microorganisms from Agriculture Soil: A Review – Current Agriculture Research Journal [agriculturejournal.org]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. fao.org [fao.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of 3,5,6-trichloro-2-pyridinol, phoxim and this compound in water samples using a new pretreatment method coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly selective sample preparation and gas chromatographic-mass spectrometric analysis of chlorpyrifos, diazinon and their major metabolites in sludge and sludge-fertilized agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - Optimization of Chlorpyrifos Degradation by Assembled Bacterial Consortium Using Response Surface Methodology - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 13. mdpi.com [mdpi.com]
- 14. [Determination of chlorpyrifos and its metabolite in vegetables using gas chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biodegradation of Chlorpyrifos by Enterobacter Strain B-14 and Its Use in Bioremediation of Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Fate of Chlorpyrifos-Methyl in Soil and Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpyrifos-methyl is a broad-spectrum organophosphate insecticide.[1] Its environmental fate, encompassing persistence, degradation, and mobility in soil and water, is a critical area of study for assessing its ecological impact. This technical guide provides an in-depth overview of the key processes governing the environmental behavior of this compound, with a focus on quantitative data and detailed experimental methodologies.
Degradation of this compound
This compound degrades in the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation.[2][3] The primary and most significant degradation product is 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which is more persistent and mobile than the parent compound.[4][5]
Degradation Pathways
The principal degradation pathways of this compound in soil and water are illustrated below. The primary pathway involves the hydrolysis of the phosphorothioate (B77711) ester bond to form TCP. Further degradation of TCP can occur, though it is generally a slower process.
Quantitative Data on Environmental Fate
The persistence and mobility of this compound are quantified by its degradation half-life (DT50) and soil sorption coefficients (Kd and Koc). These values are influenced by various environmental factors.
Table 1: Degradation Half-life (DT50) of this compound in Soil and Water
| Medium | Conditions | DT50 (days) | Reference |
| Soil | Aerobic, Sandy Loam | 1.4 - 38.0 | [5] |
| Soil | Aerobic, Sandy Clay Loam | 0.63 - 17.3 | [5] |
| Soil | Aerobic, Loamy Sand | 3.6 | [6] |
| Soil | Moist Tropical Soils | 53.3 - 77.0 | |
| Soil | Dry Tropical Soils | 49.5 - 120 | |
| Soil | Wet Tropical Soils | 63.0 - 124 | |
| Water | Hydrolysis, pH 4 | 27 | [1] |
| Water | Hydrolysis, pH 7, 20°C | 21 | [1] |
| Water | Hydrolysis, pH 7, 29±1°C | 4.57 - 14.0 | [3] |
| Water | Photolysis, Sunlight | 22.5 hours | [7] |
| Water | Photolysis, UV Lamp | 19.74 hours | [7] |
Table 2: Soil Sorption Coefficients of this compound
| Soil Type | Organic Carbon (%) | Kd (L/kg) | Koc (L/kg) | Reference |
| Clay Soil | - | - | 2783 | [8] |
| Sandy Loam | 0.4 | - | 6910 - 8160 | [9] |
| Silt Loam | 1.2 | - | 4690 - 5990 | [9] |
| Clay Loam | 1.4 | - | 4450 - 3420 | [9] |
| Various Soils | - | - | 995 - 31,000 | [10] |
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable data on the environmental fate of pesticides. The following sections outline the methodologies for key experiments based on OECD guidelines and other cited literature.
Soil Degradation Study (Aerobic) - Adapted from OECD 307
This protocol describes a laboratory study to assess the aerobic degradation of this compound in soil.
Methodology:
-
Soil Preparation: Collect fresh soil, remove large debris, and sieve to a uniform particle size. Characterize the soil for properties such as pH, organic carbon content, and texture.[11]
-
Test Substance Application: Prepare a solution of ¹⁴C-labeled this compound. Apply the solution evenly to the soil samples.[11]
-
Incubation: Place the treated soil in biometer flasks or a flow-through system. Incubate in the dark at a constant temperature (e.g., 20°C) for up to 120 days. Maintain soil moisture at a consistent level.[11]
-
Trapping of Volatiles: Use traps containing appropriate solutions (e.g., sodium hydroxide) to capture evolved ¹⁴CO₂ and other volatile degradation products.[11]
-
Sampling and Extraction: At specified time intervals, collect replicate soil samples. Extract the samples using appropriate organic solvents (e.g., acetone, acetonitrile).[12][13]
-
Analysis: Analyze the soil extracts and trapping solutions to quantify the parent compound and its degradation products. High-performance liquid chromatography with liquid scintillation counting (HPLC-LSC) and gas chromatography-mass spectrometry (GC-MS) are commonly used techniques.[12][13]
-
Data Analysis: Calculate the degradation half-life (DT50) of this compound using first-order kinetics. Identify and quantify major transformation products.[11]
Water Hydrolysis Study - Adapted from OECD 111
This protocol outlines a laboratory experiment to determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.
Methodology:
-
Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. Prepare a stock solution of this compound in a water-miscible solvent.[14][15]
-
Incubation: Add a small volume of the stock solution to each buffer solution in sterile, sealed containers. Incubate the solutions in the dark at a constant temperature (e.g., 25°C).[14][15]
-
Sampling: At predetermined time intervals, withdraw aliquots from each container for analysis.[14][15]
-
Analysis: Analyze the samples to determine the concentration of this compound remaining. High-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS) are suitable analytical methods.[13][16][17]
-
Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the hydrolysis rate constant and the half-life (DT50) assuming pseudo-first-order kinetics.[14][15]
Soil Sorption Study - Adapted from OECD 106
This protocol describes the batch equilibrium method to determine the soil sorption coefficient (Koc) of this compound.
Methodology:
-
Soil and Solution Preparation: Use characterized soil samples. Prepare a solution of ¹⁴C-labeled this compound in 0.01 M CaCl₂.
-
Equilibration: Add a known mass of soil to a series of centrifuge tubes. Add varying concentrations of the this compound solution to the tubes. Shake the tubes for a predetermined equilibrium period (e.g., 24 hours).
-
Separation: Centrifuge the tubes to separate the soil and aqueous phases.
-
Analysis: Analyze the concentration of this compound in the aqueous phase using liquid scintillation counting. The amount sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.
-
Data Analysis: Plot the amount of sorbed this compound against the equilibrium concentration in the aqueous phase to generate a sorption isotherm. Calculate the soil-water partition coefficient (Kd) from the isotherm. Normalize Kd to the soil organic carbon content to obtain the Koc value.
Conclusion
The environmental fate of this compound is governed by a complex interplay of degradation and sorption processes. It is generally considered to be of low persistence in soil and water, with its degradation leading to the formation of the more persistent metabolite, 3,5,6-trichloro-2-pyridinol. The information presented in this guide, including the quantitative data and detailed experimental protocols, provides a comprehensive resource for researchers and scientists involved in the environmental risk assessment of this insecticide.
References
- 1. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. This compound | C7H7Cl3NO3PS | CID 21803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 5. fao.org [fao.org]
- 6. fao.org [fao.org]
- 7. hpst.cz [hpst.cz]
- 8. The adsorption coefficient (KOC) of chlorpyrifos in clay soil [inis.iaea.org]
- 9. apvma.gov.au [apvma.gov.au]
- 10. Chlorpyrifos | C9H11Cl3NO3PS | CID 2730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 12. Table 6-2, Analytical Methods for Determining Chlorpyrifos and Transformation Products in Environmental Samples - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 15. oecd.org [oecd.org]
- 16. helixchrom.com [helixchrom.com]
- 17. HPLC Analysis of this compound | SIELC Technologies [sielc.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Toxicological Profile of Chlorpyrifos-methyl
Executive Summary
This compound (O,O-dimethyl O-3,5,6-trichloro-2-pyridyl phosphorothioate) is a broad-spectrum organophosphate insecticide.[1][2] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent neurotoxicity.[3][4] This document provides a comprehensive toxicological profile of this compound, detailing its mechanism of action, pharmacokinetics, and toxicity across various endpoints. It includes quantitative data from key studies, detailed experimental methodologies based on international guidelines, and visual diagrams of critical pathways and workflows to support research and development activities.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary target of this compound is the enzyme acetylcholinesterase (AChE).[1][3] In the body, this compound is metabolically activated to its oxygen analog, this compound oxon, which is a more potent inhibitor of AChE.[3] The oxon metabolite phosphorylates a serine residue at the active site of AChE, forming a stable, inactive enzyme complex.[5] This inactivation prevents the hydrolysis of acetylcholine (ACh), leading to its accumulation at cholinergic synapses and neuromuscular junctions.[5] The resulting overstimulation of muscarinic and nicotinic receptors leads to a range of clinical signs of cholinergic toxicity, from salivation and tremors to paralysis and death at high doses.[5][6][7]
Pharmacokinetics: ADME Profile
This compound is rapidly and extensively absorbed following oral administration in rats.[3] It is widely distributed throughout the body and undergoes extensive metabolism. The primary metabolic pathway involves hydrolysis to 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which is then conjugated, primarily with glucuronic acid.[3][8] A smaller fraction is metabolized via desmethylation.[3][8] Excretion is rapid, occurring predominantly through the urine, with a large portion eliminated within 24 hours of administration.[3]
Toxicological Data Summary
The following tables summarize key quantitative data from toxicological studies on this compound.
Acute Toxicity
This compound exhibits low acute toxicity via oral, dermal, and inhalation routes.[3][8]
| Species | Route | Parameter | Value (mg/kg bw) | Reference |
| Rat | Oral | LD₅₀ | >2000 | [3][8] |
| Rat | Dermal | LD₅₀ | >2000 | [3][8] |
| Rat | Inhalation | LC₅₀ | >0.67 mg/L | [3][8] |
| Mouse | Oral | LD₅₀ | 1500 | [9] |
Table 1: Acute Toxicity of this compound.
Repeated Dose Toxicity (NOAELs)
The most sensitive endpoints in repeated-dose studies are the inhibition of cholinesterase activity and vacuolation of the adrenal cortex.[3]
| Species | Duration | NOAEL (mg/kg bw/day) | Key Effects Observed at LOAEL | Reference |
| Rat | 2-year | 1.0 | Inhibition of brain AChE and adrenal vacuolation. | [3][8] |
| Mouse | 28-day | 1.3 | Reduced brain AChE and adrenal vacuolation. | [3] |
| Dog | 2-year | 1.0 | Reduced body-weight gain. | [3] |
| Human | 21-day | 0.3 | No inhibition of cholinesterase activity (highest dose tested). | [3] |
Table 2: No-Observed-Adverse-Effect Levels (NOAELs) from Repeated Dose Studies.
Genotoxicity and Carcinogenicity
This compound is considered unlikely to be genotoxic in vivo.[3] While a clastogenic effect was observed in an in vitro study on Chinese hamster ovary cells, subsequent in vivo assays for micronucleus formation and unscheduled DNA synthesis were negative.[3] Long-term studies in rats and mice have shown no evidence of carcinogenicity.[3]
Reproductive and Developmental Toxicity
This compound is not considered a reproductive or developmental toxicant at doses that are not maternally toxic.[3]
| Study Type | Species | NOAEL (mg/kg bw/day) | Endpoint | Reference |
| Two-Generation | Rat | 1.0 | Parental Toxicity (adrenal gland findings) | [3] |
| Two-Generation | Rat | 10.0 | Reproduction / Pup Development | [3] |
| Developmental | Rat | 12.5 | Maternal Toxicity / Pup Development | [3] |
| Developmental | Rabbit | 4.0 | Maternal Toxicity (reduced weight gain) | [3] |
Table 3: NOAELs from Reproductive and Developmental Toxicity Studies.
Detailed Experimental Protocols
The following sections describe the methodologies for key toxicological experiments, based on OECD Test Guidelines (TG).
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored product.
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), which is detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.[10][11][12]
-
Reagents:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0).[10]
-
AChE enzyme solution (e.g., from electric eel).[10]
-
10 mM DTNB solution in buffer.[10]
-
14 mM ATCI (substrate) solution in deionized water (prepare fresh).[10]
-
Test compound (this compound) and positive control inhibitor dissolved in a suitable solvent (e.g., DMSO).[10]
-
-
Procedure (96-well plate format):
-
Plate Setup: Designate wells for blank (no enzyme), negative control (enzyme + solvent), and test compound at various concentrations.[10]
-
Reagent Addition: To appropriate wells, add phosphate buffer, AChE solution, and DTNB. Add the test compound dilutions or solvent control.
-
Pre-incubation: Gently mix and incubate the plate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C) to allow the inhibitor to interact with the enzyme.[10][11]
-
Reaction Initiation: Add the ATCI substrate solution to all wells to start the reaction.[10]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.[10][11]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
-
Chronic Toxicity Study (based on OECD TG 452)
This study evaluates the long-term toxic effects of a substance following daily exposure over a major portion of an organism's lifespan.[6][7][13]
-
Test System: Typically rats, with at least 20 animals per sex per group.[6][13]
-
Dose Administration: The test substance is administered daily, usually orally (mixed in the diet), for at least 12 months. At least three dose levels (low, mid, high) and a concurrent control group are used.[6][13]
-
Observations:
-
Pathology: At the end of the study, all surviving animals are euthanized. A full gross necropsy is performed, and organs are weighed. Histopathological examination of a comprehensive set of tissues and organs from control and high-dose groups is conducted. Tissues from lower-dose groups are examined as needed to characterize dose-response relationships.[7]
-
Endpoint: The primary endpoint is the determination of the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no substance-related adverse findings are observed.[6]
Two-Generation Reproduction Toxicity Study (based on OECD TG 416)
This study provides information on the effects of a substance on male and female reproductive performance and on the development of offspring over two generations.[14][15][16]
-
Test System: The rat is the preferred species. Groups should be large enough to yield at least 20 pregnant females per group at parturition.[14]
-
Dose Administration: The substance is administered continuously to the parental (P) generation, starting during their growth phase (5-9 weeks old), through mating, gestation, and lactation. Dosing is continued for the first-generation (F1) offspring, who are selected to become the parents of the second generation (F2).[14]
-
Endpoints Evaluated:
-
Parental Animals (P and F1): Clinical observations, body weight, food consumption, estrous cycles, sperm parameters (motility, morphology, count), mating behavior, fertility, gestation length, and parturition. Gross necropsy and histopathology of reproductive organs are performed.[15]
-
Offspring (F1 and F2): Viability, sex ratio, clinical signs, body weights at birth and throughout lactation. Developmental landmarks may also be assessed.[15]
-
-
Data Analysis: Mating, fertility, gestation, viability, and lactation indices are calculated. The study aims to determine NOAELs for parental systemic toxicity, reproductive toxicity, and offspring toxicity.[15]
Prenatal Developmental Toxicity Study (based on OECD TG 414)
This study is designed to assess the effects of substance exposure during pregnancy on the pregnant female and the developing embryo and fetus.[17][18][19]
-
Test System: Typically conducted in one rodent (rat) and one non-rodent (rabbit) species. Groups should have approximately 20 pregnant females at term.[17][19]
-
Dose Administration: The test substance is administered daily to pregnant females, at a minimum, from implantation to the day before cesarean section.[17]
-
Maternal Observations: Clinical signs, body weight, and food consumption are monitored throughout gestation.[17]
-
Fetal Examination: Shortly before the expected day of delivery, females are euthanized, and the uterus is examined for the number of corpora lutea, implantation sites, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.[19]
-
Endpoint: The study identifies maternal toxicity and specific developmental effects, including embryo-fetal death, altered growth, and structural abnormalities (teratogenicity), to determine NOAELs for both maternal and developmental toxicity.[19]
Bacterial Reverse Mutation Test (Ames Test; based on OECD TG 471)
This in vitro assay is widely used to detect a compound's potential to cause gene mutations.[20][21]
-
Principle: The test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of a test substance to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[20][22]
-
Methodology:
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[20][21]
-
Exposure: Bacteria are exposed to the test substance at a range of concentrations, along with negative (solvent) and positive controls.[23]
-
Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid and incubated for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted.
-
-
Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies compared to the solvent control, typically a two- to three-fold increase.[22][23]
Conclusion
This compound is an organophosphate insecticide with a well-characterized toxicological profile. Its primary mode of action is the irreversible inhibition of acetylcholinesterase. It has low acute toxicity and is not considered carcinogenic, teratogenic, or a reproductive toxicant at doses non-toxic to the parent animal. The most sensitive endpoints upon repeated exposure are cholinesterase inhibition and effects on the adrenal glands. While the genotoxicity potential is considered low based on in vivo data, concerns remain regarding potential developmental neurotoxicity, an area requiring further investigation. The established Acceptable Daily Intake (ADI) of 0-0.01 mg/kg bw is based on the NOAEL for cholinesterase inhibition and adrenal effects in long-term rat studies.[3][8] This guide provides a foundational understanding of the toxicological properties of this compound for scientific and regulatory assessment.
References
- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 2. This compound (Ref: OMS 1155) [sitem.herts.ac.uk]
- 3. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]
- 7. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]
- 8. fao.org [fao.org]
- 9. This compound | C7H7Cl3NO3PS | CID 21803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. japsonline.com [japsonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. oecd.org [oecd.org]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. nib.si [nib.si]
- 21. biosafe.fi [biosafe.fi]
- 22. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 23. vivotecnia.com [vivotecnia.com]
Biochemical Aspects of Chlorpyrifos-methyl Metabolism: An In-depth Technical Guide
Introduction
Chlorpyrifos-methyl (CPF-M) is an organophosphate insecticide belonging to the phosphorothioate (B77711) class of compounds.[1][2] It is utilized in agricultural settings to control a broad spectrum of insects on various crops.[3][4] Understanding the biochemical transformation of this compound within biological systems is paramount for assessing its toxicological profile, conducting risk assessments, and developing effective biomonitoring strategies. Like other phosphorothioates, CPF-M is not a direct inhibitor of acetylcholinesterase (AChE) but requires metabolic bioactivation to its oxygen analog (oxon), which is a potent neurotoxicant.[2][5] The overall toxicity is determined by a delicate balance between this activation pathway and several detoxification mechanisms. This guide provides a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of this compound, presents key quantitative data, outlines experimental protocols, and visualizes the core metabolic pathways.
Absorption, Distribution, and Excretion (ADME)
This compound is rapidly and extensively absorbed following oral ingestion.[6][7] Studies in rats demonstrate that after a single oral dose, the compound is quickly distributed and subsequently eliminated, with the majority of the dose being excreted within 24-72 hours.[6][7] The primary route of excretion is via the urine.[6][7] Due to its lipophilic nature, the parent compound can be found in fatty tissues.[6]
Table 1: Summary of this compound Absorption, Distribution, and Excretion
| Parameter | Species | Details | Reference(s) |
|---|---|---|---|
| Absorption | Rat | Rapid and extensive following a single oral dose (16 mg/kg). | [7] |
| Excretion (72h) | Rat | 83-85% of administered radioactivity excreted in urine; 7-9% in feces. | [7] |
| Excretion (4 days) | Sheep | 69.2% of administered radioactivity excreted in urine; 12.5% in feces. | [7] |
| Elimination Half-life | Human | The elimination half-life of the primary metabolite, TCPy, is approximately 27 hours. | [2][5] |
| Tissue Distribution | Goat | Highest residues found in kidney (0.62 mg/kg) and liver (0.40 mg/kg). Fat contained 0.14 mg/kg. | [6] |
| Tissue Distribution | Hen | Highest residues found in fat (up to 0.35 mg/kg) and kidney (up to 0.15 mg/kg). |[6] |
Biotransformation Pathways
The metabolism of this compound involves a series of Phase I and Phase II reactions that either activate the compound to its toxic form or detoxify and prepare it for excretion. These transformations occur predominantly in the liver, mediated by various enzyme systems.[2][8]
Phase I Metabolism: Bioactivation and Detoxification
Phase I metabolism of CPF-M is characterized by two competing pathways: oxidative desulfuration (bioactivation) and hydrolysis (detoxification).
-
Oxidative Desulfuration (Bioactivation): Cytochrome P450 (CYP450) enzymes catalyze the substitution of the sulfur atom with an oxygen atom on the phosphorus center, converting CPF-M to this compound oxon (CPF-M oxon).[1][8][9] This oxon metabolite is the active neurotoxicant, as it is a potent inhibitor of acetylcholinesterase.[2][5] In humans, CYP1A2, CYP2B6, and CYP3A4 have been identified as the key isozymes involved in this bioactivation step.[2]
-
Hydrolysis (Dearylation): The primary detoxification route involves the hydrolytic cleavage of the phosphate (B84403) ester bond, a process also known as dearylation.[9] This reaction is mediated by CYP450 enzymes (primarily CYP2C19 and CYP3A4) and results in the formation of 3,5,6-trichloro-2-pyridinol (B117793) (TCPy) and O,O-dimethyl phosphorothioate.[2][6] TCPy is the major metabolite and a key biomarker of exposure.[5][10]
-
Dealkylation: A minor detoxification pathway involves the O-dealkylation of a methyl group, yielding the desmethyl metabolite, O-methyl-O-(3,5,6-trichloropyridyl) phosphorothioate (DEM).[1][6]
Phase II Metabolism: Conjugation
Phase II reactions involve the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion.
-
Glucuronidation: The primary metabolite, TCPy, is extensively conjugated with glucuronic acid to form TCPy-glucuronide.[1][6] This is the most abundant metabolite found in urine.
-
Glutathione (B108866) Conjugation: Glutathione S-transferases (GSTs) play a role in the detoxification of CPF-M and its metabolites.[11][12] This can occur through the displacement of the trichloropyridinyl group or through the dealkylation of the parent compound or its oxon analog.[13][14]
Caption: Overall metabolic pathways of this compound.
Quantitative Metabolic Profile
The relative contribution of each metabolic pathway can be quantified by analyzing the profile of metabolites excreted in the urine. In rats, the majority of an administered dose is recovered as the glucuronide conjugate of TCPy, confirming hydrolysis and subsequent conjugation as the dominant metabolic fate.
Table 2: Urinary Metabolite Profile of this compound in Rats
| Metabolite | Percentage of Administered Dose | Reference(s) |
|---|---|---|
| TCPy-glucuronide conjugate | 68.6% | [1][6] |
| Free TCPy | 13.8% | [1][6] |
| Desmethyl metabolite (DEM) | 17.8% |[1][6] |
Human exposure studies, particularly in occupational settings, have also quantified urinary metabolites. These studies show a clear dose-dependent increase in the excretion of TCPy and dialkyl phosphate metabolites (dimethyl phosphate - DMP, and dimethyl thiophosphate - DMTP).
Table 3: Mean Urinary Metabolite Levels in Humans Following Occupational Exposure (nmol/g creatinine)
| Group | 3,5,6-trichloro-2-pyridinol (TCPy) | Dimethyl Phosphate (DMP) | Dimethyl Thiophosphate (DMTP) | Reference(s) |
|---|---|---|---|---|
| Controls | 15.9 | 63.8 | 153.4 | [15] |
| Manual Workers | 92.4 | 123.0 | 489.3 | [15] |
| Mixers/Sprayers | 675.5 | 577.2 | 297.6 |[15] |
Key Experimental Protocols
The elucidation of this compound's metabolic pathways has relied on a combination of in vivo and in vitro experimental designs.
Experimental Protocol 1: In Vivo Metabolism Study in Rodents
This protocol provides a general framework for conducting a mass balance and metabolism study in an animal model, such as the rat.
-
Test Substance: Synthesize radiolabeled [¹⁴C]this compound, typically with the label on the pyridinyl ring, to allow for tracing of the TCPy moiety.[7]
-
Animal Model: Use adult male rats (e.g., Long-Evans or Sprague-Dawley strains). Acclimate animals and house them individually in metabolism cages designed for the separate collection of urine and feces.
-
Dosing: Administer a single oral dose of [¹⁴C]this compound (e.g., 16 mg/kg body weight) via gavage.[7]
-
Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72 hours) post-dosing.[7] At the end of the collection period, sacrifice the animals and collect major tissues (liver, kidney, fat, muscle, brain) and blood.
-
Sample Analysis:
-
Quantification: Homogenize solid samples (feces, tissues). Determine the total radioactivity in all samples (urine, feces, tissues) using Liquid Scintillation Counting (LSC) to establish a mass balance.
-
Metabolite Profiling: Pool urine samples. Perform metabolite profiling using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.
-
Metabolite Identification: Isolate and identify major metabolites from urine using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing with synthesized reference standards.[1][7]
-
Caption: Workflow for an in vivo rodent metabolism study.
Experimental Protocol 2: In Vitro Oxidative Metabolism Assay
This protocol is designed to investigate the role of specific enzyme systems, such as liver microsomes, in the Phase I metabolism of CPF-M.
-
Enzyme Source: Prepare liver microsomes from the species of interest (e.g., rat, human). This fraction is rich in CYP450 enzymes.
-
Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing:
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Liver microsomes (e.g., 0.5 mg/mL protein).
-
This compound (dissolved in a suitable solvent like acetonitrile (B52724), final concentration e.g., 10 µM).
-
An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH itself. This is required for CYP450 activity.[8]
-
-
Reaction: Pre-incubate the mixture without NADPH for 5 minutes at 37°C. Initiate the reaction by adding the NADPH-generating system. Incubate for a specific time period (e.g., 30 minutes) at 37°C with gentle shaking.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol (B129727), which also serves to precipitate proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant for the parent compound (CPF-M) and its primary oxidative metabolites (CPF-M oxon, TCPy) using a validated LC-MS/MS method.[8][13]
Experimental Protocol 3: Analytical Method for Urinary TCPy
This protocol outlines a typical method for quantifying the major biomarker, TCPy, in urine samples.
-
Sample Preparation: Take a known volume of urine (e.g., 1 mL).
-
Enzymatic Hydrolysis: To measure total TCPy (free and glucuronide-conjugated), perform an enzymatic deconjugation step. Add a buffer to adjust the pH (e.g., acetate (B1210297) buffer, pH 5.0) and an enzyme mixture containing β-glucuronidase/sulfatase. Incubate at 37°C for several hours or overnight.
-
Extraction (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte (TCPy) with a suitable organic solvent (e.g., ethyl acetate or methanol).[16]
-
-
Concentration and Derivatization (Optional): Evaporate the eluate to dryness under a stream of nitrogen. The sample can be reconstituted in a suitable solvent for LC-MS analysis. For Gas Chromatography (GC) analysis, a derivatization step (e.g., silylation) may be required to improve volatility and chromatographic performance.[16]
-
Instrumental Analysis: Quantify TCPy using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17] Use an isotopically labeled internal standard (e.g., ¹³C-TCPy) to ensure accuracy and precision.
-
Quantification: Generate a calibration curve using standards of known concentrations and calculate the concentration of TCPy in the original urine sample, typically reported in µg/L or normalized to creatinine (B1669602) concentration (µg/g creatinine).
Caption: Analytical workflow for total TCPy in urine.
References
- 1. This compound | C7H7Cl3NO3PS | CID 21803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Background Information for Chlorpyrifos - Interaction Profile for: Chlorpyrifos, Lead, Mercury, and Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HPLC Analysis of this compound | SIELC Technologies [sielc.com]
- 4. academic.oup.com [academic.oup.com]
- 5. CDC - NBP - Biomonitoring Summaries - Chloropyfiros [medbox.iiab.me]
- 6. fao.org [fao.org]
- 7. 325. This compound (WHO Pesticide Residues Series 5) [inchem.org]
- 8. Oxidative desulfuration of chlorpyrifos, this compound, and leptophos by rat brain and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. beyondpesticides.org [beyondpesticides.org]
- 11. Frontiers | Mechanism and kinetics of chlorpyrifos co-metabolism by using environment restoring microbes isolated from rhizosphere of horticultural crops under subtropics [frontiersin.org]
- 12. Organophosphate pesticides increase the expression of alpha glutathione S-transferase in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutathione S-transferase conjugation of organophosphorus pesticides yields S-phospho-, S-aryl-, and S-alkylglutathione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glucosylation and Glutathione Conjugation of Chlorpyrifos and Fluopyram Metabolites Using Electrochemistry/Mass Spectrometry [mdpi.com]
- 15. Biological monitoring of exposure to this compound by assay of urinary alkylphosphates and 3,5,6-trichloro-2-pyridinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Table 6-2, Analytical Methods for Determining Chlorpyrifos and Transformation Products in Environmental Samples - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Identification and Dissipation of Chlorpyrifos and Its Main Metabolite 3,5,6-TCP during Wheat Growth with UPLC-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
The History and Development of Chlorpyrifos-methyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history, development, chemical properties, mode of action, metabolism, toxicology, and environmental fate of the organophosphate insecticide, Chlorpyrifos-methyl. Detailed experimental protocols for key toxicological and analytical studies are also presented, along with visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound.
Introduction: A Historical Perspective
This compound, an organophosphate insecticide, was first reported in 1966.[1] It was developed by the Dow Chemical Company and first marketed in the USA in 1985.[1] As a broad-spectrum insecticide, it has been utilized to control a wide array of foliar and stored-product pests on various agricultural crops.[1][2][3] Its utility also extended to treating stored cereal grain and empty warehouses.[2] However, due to concerns regarding its potential impact on human health and the environment, its use has been increasingly scrutinized and restricted in many regions. For instance, this compound, along with its close relative Chlorpyrifos (B1668852), was banned throughout the European Union in 2020.[4]
Chemical and Physical Properties
This compound is the common name for O,O-dimethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate.[5] It is a white to pale yellow crystalline solid with a faint characteristic mercaptan-like odor.[1][6] The compound is characterized by its low aqueous solubility and is relatively volatile.[1] It is corrosive to copper, brass, iron, and tin plate.[6] Under neutral conditions, it is relatively stable but undergoes hydrolysis in acidic (pH 4-6) and more readily in alkaline (pH 8-10) conditions.[6]
| Property | Value | Reference |
| Chemical Formula | C₇H₇Cl₃NO₃PS | [7] |
| Molecular Weight | 322.53 g/mol | [7] |
| CAS Number | 5598-13-0 | [7][8] |
| Melting Point | 45.5-46.5 °C | [6] |
| Vapor Pressure | 4.22 x 10⁻⁵ mm Hg at 25 °C | [6] |
| Water Solubility | 4.0 mg/L at 25 °C | [9] |
| Log P (octanol/water) | 4.96 | [4] |
| Stability | Relatively stable under neutral conditions; hydrolyzes in acidic and alkaline conditions. | [6] |
Mode of Action: Acetylcholinesterase Inhibition
This compound exerts its insecticidal effect through the inhibition of the enzyme acetylcholinesterase (AChE).[8][9][10] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid.[11][12] This process terminates the nerve impulse at cholinergic synapses.[11]
As an organophosphate, this compound acts as an irreversible inhibitor of AChE.[11] The phosphorus atom of the insecticide attacks the serine hydroxyl group in the active site of AChE, leading to the formation of a stable, phosphorylated enzyme.[12] This inactivation of AChE results in the accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of cholinergic receptors.[9][11][12] This hyperstimulation of the nervous system ultimately causes paralysis and death of the insect.[9]
References
- 1. fao.org [fao.org]
- 2. Determination of chlorpyrifos metabolites in human urine by reversed-phase/weak anion exchange liquid chromatography-electrospray ionisation-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. fao.org [fao.org]
- 6. 325. This compound (WHO Pesticide Residues Series 5) [inchem.org]
- 7. The Simultaneous Determination of Chlorpyrifos–Ethyl and –Methyl with a New Format of Fluorescence-Based Immunochromatographic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of chlorpyrifos metabolites in human urine by reversed-phase/weak anion exchange liquid chromatography-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C7H7Cl3NO3PS | CID 21803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. To determine a analytical protocol for chlorpyrifos in soil | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 11. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5,6-trichloro-2-pyridinol (B117793) (TCP) is the primary metabolite of the widely used organophosphate insecticides chlorpyrifos (B1668852) and chlorpyrifos-methyl, as well as the herbicide triclopyr. Due to its persistence and mobility in the environment, understanding the toxicological profile of TCP is of significant importance for human health and ecological risk assessment. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicity of TCP, with a focus on quantitative data, experimental methodologies, and known toxicological pathways. While significant research has been conducted, notable data gaps remain, particularly concerning its carcinogenic potential and specific signaling pathway disruptions in mammalian systems.
Introduction
3,5,6-trichloro-2-pyridinol (TCP) is a chlorinated pyridinol that is formed through the hydrolysis of its parent compounds. Its presence in the environment and in biological samples is often used as a biomarker of exposure to chlorpyrifos and related pesticides.[1] Unlike its parent compounds, which are primarily neurotoxic through the inhibition of acetylcholinesterase, TCP exhibits a distinct toxicological profile. This guide synthesizes the available data on the acute, subchronic, developmental, and genotoxic effects of TCP, providing a resource for researchers and professionals in toxicology and drug development.
Toxicokinetics
Once formed, TCP is the principal metabolite of chlorpyrifos found in the bloodstream.[2] It is primarily eliminated from the body through the urine and can be detected for several days following exposure to the parent compound.[1] Studies in rats have shown that TCP partitions from plasma to saliva, suggesting the potential for non-invasive biomonitoring of exposure.[3] The protein binding of TCP in plasma is substantial, which may influence its distribution and availability to target tissues.[3]
Acute Toxicity
Data on the acute oral toxicity of pure 3,5,6-trichloro-2-pyridinol in rodents is limited in the publicly available literature. One safety data sheet for a product containing a parent compound of TCP reports an acute oral LD50 for the mixture in rats to be between >500 mg/kg and <2,000 mg/kg.[4]
In aquatic species, TCP has demonstrated significant toxicity.
Table 1: Acute Toxicity of 3,5,6-Trichloro-2-Pyridinol (TCP) in Aquatic Organisms
| Species | Endpoint | Value | Reference |
| Aliivibrio fischeri (luminescent bacteria) | EC50 | Not specified, but TCP was found to be more toxic than its parent compound, chlorpyrifos. | [5] |
| Pseudokirchneriella subcapitata (freshwater alga) | EC50 | Not specified, but TCP was found to be more toxic than its parent compound, chlorpyrifos. | [5] |
| Daphnia magna (cladoceran) | LC50 | Not specified, but chlorpyrifos was more toxic than TCP. | [5] |
| Danio rerio (zebrafish) embryo | LC50 (96 hours) | 612.5 µg/L |
Subchronic and Chronic Toxicity
Developmental and Reproductive Toxicity
Developmental toxicity studies have been conducted in rats and rabbits.
Table 2: Developmental Toxicity of 3,5,6-Trichloro-2-Pyridinol (TCP)
| Species | Dosing Regimen | NOAEL (Maternal Toxicity) | LOAEL (Maternal Toxicity) | Developmental Effects | Reference |
| Fischer 344 Rat | 0, 50, 100, or 150 mg/kg/day by gavage on gestation days 6-15 | 50 mg/kg/day | 100 mg/kg/day (depressed body weight gain) | No fetotoxic or teratogenic effects observed at any dose level. | [6] |
| New Zealand White Rabbit | 0, 25, 100, or 250 mg/kg/day by gavage on gestation days 7-19 | 100 mg/kg/day | 250 mg/kg/day (body weight loss) | No fetotoxic or teratogenic effects observed at any dose level. | [6] |
In vitro studies on Sertoli cells, which are essential for male reproductive function, have shown that TCP can exhibit cytotoxicity at high concentrations (1000 µmol/L) and can decrease the expression of the androgen receptor.
Genotoxicity
The genotoxic potential of 3,5,6-trichloro-2-pyridinol has been investigated in a limited number of studies. One study indicated that TCP has a high affinity for DNA and can interact via a groove-binding mode.[7] However, comprehensive genotoxicity testing according to current regulatory guidelines (e.g., Ames test, in vitro micronucleus assay, in vivo genotoxicity studies) for TCP is not well-documented in the available literature.
Carcinogenicity
There is currently no direct evidence from long-term animal bioassays to assess the carcinogenic potential of 3,5,6-trichloro-2-pyridinol. Carcinogenicity studies on the parent compound, chlorpyrifos, have been conducted in rats, mice, and dogs with negative results.[2] The U.S. Environmental Protection Agency (EPA) has classified chlorpyrifos as a "possible human carcinogen" based on other factors, but this classification does not directly apply to its metabolite, TCP.[8] A study on a human cohort found an association between urinary TCPY levels and all-cause mortality but not with cancer mortality after adjusting for various factors.[9]
Mechanisms of Toxicity and Signaling Pathways
The precise molecular mechanisms underlying the toxicity of 3,5,6-trichloro-2-pyridinol are not fully elucidated. Much of the research on signaling pathways is confounded by a protein also abbreviated as TCP (T-complex protein 1). However, some studies provide insights into potential pathways.
Oxidative Stress
Several studies suggest that TCP can induce oxidative stress. In adult mice, exposure to TCP resulted in increased levels of reactive oxygen species (ROS) in the cochlea, leading to hearing loss.[10] In the earthworm Eisenia fetida, TCP was shown to induce excessive ROS, leading to oxidative stress and DNA damage.[11]
Signaling Pathways (MAPK, NF-κB, Nrf2)
Direct evidence linking 3,5,6-trichloro-2-pyridinol to the modulation of MAPK, NF-κB, or Nrf2 signaling pathways is currently lacking in the scientific literature. Research in this area is challenging due to the confounding factor of the TCP-1 protein. However, given the evidence of TCP-induced oxidative stress, it is plausible that these pathways, which are known to be regulated by redox status, could be affected. For instance, the Nrf2-antioxidant response element (ARE) pathway is a primary cellular defense against oxidative stress.[12] Further research is needed to investigate the potential interaction of TCP with these critical signaling cascades.
Experimental Protocols
Detailed, replicable experimental protocols for many of the cited studies are not fully available in the public domain. However, based on standard toxicological testing guidelines, the following provides an overview of the methodologies that would be employed.
Zebrafish Embryo Acute Toxicity Test (FET) - Based on OECD TG 236[2][14][15][16][17]
In Vitro Micronucleus Assay - General Protocol for CHO Cells[18][19][20]
Neutral Red Uptake Cytotoxicity Assay - General Protocol[3][21][22][23][24]
Conclusion and Future Directions
3,5,6-trichloro-2-pyridinol exhibits a range of toxic effects, including developmental toxicity in mammals and acute toxicity in aquatic organisms. The induction of oxidative stress appears to be a key mechanism of its toxicity. However, significant data gaps remain. Future research should prioritize:
-
Conducting comprehensive acute, subchronic, and chronic toxicity studies in rodents to establish reliable LD50, NOAEL, and LOAEL values.
-
Performing a full battery of genotoxicity tests according to current OECD guidelines to clarify its mutagenic potential.
-
Undertaking a long-term carcinogenicity bioassay to definitively assess its carcinogenic risk.
-
Investigating the specific effects of TCP on key signaling pathways , such as MAPK, NF-κB, and Nrf2, in relevant mammalian cell models to elucidate its molecular mechanisms of toxicity.
Addressing these research needs is crucial for a more complete understanding of the risks posed by this prevalent environmental contaminant and for the development of appropriate regulatory measures.
References
- 1. Pesticide metabolite 3, 5, 6-trichloro-2-pyridinol causes massive damage to the cochlea resulting in hearing loss in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Background Information for Chlorpyrifos - Interaction Profile for: Chlorpyrifos, Lead, Mercury, and Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Test No. 236: Fish Embryo Acute Toxicity (FET) Test - Overton [app.overton.io]
- 5. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. Developmental toxicity studies in rats and rabbits with 3,5,6-trichloro-2-pyridinol, the major metabolite of chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bulldog-bio.com [bulldog-bio.com]
- 8. Chlorpyrifos | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Toxicity evaluation of chlorpyrifos and its main metabolite 3,5,6-trichloro-2-pyridinol (TCP) to Eisenia fetida in different soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-throughput and high content micronucleus assay in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of Acetylcholinesterase by Chlorpyrifos-methyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorpyrifos-methyl, an organophosphate insecticide, exerts its primary neurotoxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the molecular mechanisms, kinetics, and downstream signaling pathways affected by this compound-induced AChE inhibition. Detailed experimental protocols for assessing AChE inhibition are provided, alongside a compilation of quantitative inhibition data. Furthermore, this guide visualizes the complex biological processes involved through detailed diagrams of signaling pathways and experimental workflows, offering a valuable resource for researchers in toxicology, neuropharmacology, and drug development.
Mechanism of Acetylcholinesterase Inhibition
This compound, in its parent form, is a relatively weak inhibitor of acetylcholinesterase. Its toxicity is primarily attributed to its metabolic activation to this compound-oxon. This conversion is mediated by cytochrome P450 enzymes in the liver. The oxon metabolite is a potent and irreversible inhibitor of AChE.
The mechanism of inhibition involves the phosphorylation of a serine residue within the active site of the AChE enzyme.[1] This covalent modification incapacitates the enzyme, preventing it from hydrolyzing its natural substrate, the neurotransmitter acetylcholine (B1216132) (ACh). The accumulation of ACh in the synaptic cleft leads to hyperstimulation of cholinergic receptors (both nicotinic and muscarinic), resulting in a state of excitotoxicity and ultimately, neurotoxicity.[2] The key steps of the inhibition process are:
-
Binding: The this compound-oxon molecule binds to the active site of AChE.
-
Phosphorylation: The phosphate (B84403) group of the oxon forms a covalent bond with the hydroxyl group of the serine residue in the enzyme's active site, releasing a leaving group (3,5,6-trichloro-2-pyridinol).[3]
-
Irreversible Inhibition: The resulting phosphorylated enzyme is extremely stable and does not readily undergo hydrolysis, leading to a long-lasting inhibition of AChE activity.
Recovery of AChE function relies on the de novo synthesis of the enzyme, a process that can take a considerable amount of time.
Quantitative Inhibition Data
The inhibitory potency of a compound against AChE is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following tables summarize the available quantitative data for the inhibition of AChE by chlorpyrifos (B1668852) and its metabolites. It is important to note that much of the detailed kinetic data available is for chlorpyrifos and its oxon metabolite, rather than specifically for this compound.
Table 1: IC50 Values for Acetylcholinesterase Inhibition
| Compound | Species/Tissue | IC50 | Reference |
| Chlorpyrifos-oxon | Rat Brain (Postnatal Day 4 & Adult) | 10 nM | [2] |
| Chlorpyrifos-oxon | Rat Liver (Postnatal Day 4) | 96 nM | [2] |
| Chlorpyrifos-oxon | Rat Liver (Adult) | 527 nM | [2] |
| Chlorpyrifos-oxon | Rat Plasma (Postnatal Day 4) | 18 nM | [2] |
| Chlorpyrifos-oxon | Rat Plasma (Adult) | 326 nM | [2] |
| Chlorpyrifos-oxon (Isolated AChE) | Rat Brain, Liver, Plasma | ~3 nM | [2] |
Table 2: Inhibition and Reactivation Rate Constants
| Compound | Enzyme Source | Parameter | Value | Reference |
| Chlorpyrifos | Acetylcholinesterase | Ki | 18.26 ± 0.01 µM | [4] |
| Chlorpyrifos-oxon | Recombinant Human AChE | ki | 9.3 x 10^6 M⁻¹ min⁻¹ | [5] |
| Chlorpyrifos-oxon | Fetal Bovine Serum AChE | ki | 2.2 x 10^6 M⁻¹ min⁻¹ | [5] |
| Chlorpyrifos-oxon | Human RBC AChE | ki | 3.8 x 10^6 M⁻¹ min⁻¹ | [5] |
| Chlorpyrifos-oxon | Torpedo AChE | ki | 8.0 x 10^6 M⁻¹ min⁻¹ | [5] |
| Chlorpyrifos-oxon | Recombinant Mouse AChE | ki | 5.1 x 10^6 M⁻¹ min⁻¹ | [5] |
| Chlorpyrifos-oxon | Rat Brain AChE | ki (1-100 nM) | 0.206 ± 0.018 nM⁻¹h⁻¹ | [3] |
| Chlorpyrifos-oxon | Rat Brain AChE | ki (1 pM) | 150-180 nM⁻¹h⁻¹ | [3] |
| Chlorpyrifos-oxon | Rat Brain AChE | Spontaneous Reactivation Rate | 0.084-0.087 h⁻¹ | [3] |
Experimental Protocols
The most widely used method for determining AChE activity and its inhibition is the colorimetric assay developed by Ellman and colleagues.[6][7]
Principle of the Ellman's Assay
The Ellman's assay is a simple and robust method based on the following reactions:
-
Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetate.
-
The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, and a mixed disulfide.
-
The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to the AChE activity.
Materials and Reagents
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI) or acetylthiocholine chloride (ATChCl)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound) and a positive control inhibitor (e.g., eserine)
-
Solvent for test compound (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions until the desired pH is reached.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.
-
ATCI Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.[6]
-
AChE Stock Solution: Prepare a stock solution of AChE in phosphate buffer at a concentration that will yield a linear reaction rate for at least 10 minutes. The final concentration in the well should be optimized.
-
Test Compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the stock solution in phosphate buffer to achieve the desired final concentrations in the assay.
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound or solvent to the respective wells. Mix gently and incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Visualizations
Beyond direct AChE inhibition, chlorpyrifos and its metabolites can induce neurotoxicity through a variety of other mechanisms. These include the induction of oxidative stress and the modulation of several intracellular signaling pathways.
Acetylcholinesterase Inhibition and Cholinergic Crisis
The primary consequence of AChE inhibition is the accumulation of acetylcholine in the synapse, leading to a cholinergic crisis.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound-oxon.
Experimental Workflow for AChE Inhibition Assay
The following diagram illustrates the typical workflow for an in vitro AChE inhibition assay.
Caption: Experimental workflow for a typical AChE inhibition assay.
AChE-Independent Neurotoxic Signaling Pathways
Chlorpyrifos has been shown to induce neurotoxicity through mechanisms that are independent of AChE inhibition. These pathways often involve the generation of reactive oxygen species (ROS) and the activation of downstream stress-activated protein kinases.[8][9]
Caption: AChE-independent neurotoxic signaling pathways of Chlorpyrifos.
Conclusion
The inhibition of acetylcholinesterase by the active metabolite of this compound is a well-established mechanism of its neurotoxicity. This guide has provided a detailed overview of this process, including the underlying molecular interactions, quantitative measures of inhibition, and standardized experimental protocols for its assessment. Furthermore, it has highlighted the growing body of evidence for AChE-independent mechanisms of chlorpyrifos-induced neurotoxicity, involving complex signaling cascades. The provided diagrams offer a visual framework for understanding these intricate biological processes. This comprehensive resource is intended to support researchers in their efforts to further elucidate the toxicological profile of this compound and to develop potential therapeutic interventions.
References
- 1. Organophosphate Pesticide Chlorpyrifos Impairs STAT1 Signaling to Induce Dopaminergic Neurotoxicity: Implications for mitochondria mediated oxidative stress signaling events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Inhibition Constant of Acetylcholinesterase for the Electrochemical Detection and Sensing of Chlorpyrifos | JNRD - Journal of Natural Resources and Development [journals.ub.uni-koeln.de]
- 5. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organophosphate pesticide chlorpyrifos impairs STAT1 signaling to induce dopaminergic neurotoxicity: Implications for mitochondria mediated oxidative stress signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exposure to the environmental pollutant chlorpyrifos induces hepatic toxicity through activation of the JAK/STAT and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Genotoxic Potential of Chlorpyrifos-methyl: A Technical Guide
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of the genotoxic potential of Chlorpyrifos-methyl, an organophosphate insecticide. The information is curated for researchers, scientists, and drug development professionals, offering a comprehensive overview of key experimental findings, detailed methodologies, and the underlying molecular mechanisms.
This compound (O,O-dimethyl O-3,5,6-trichloro-2-pyridyl phosphorothioate) has been the subject of numerous studies to ascertain its safety profile, particularly concerning its ability to damage genetic material. The evidence to date presents a complex picture, with some assays indicating a potential for clastogenicity, while others, particularly in vivo studies, have yielded negative results. This guide synthesizes the available data to provide a clear and concise resource for the scientific community.
Summary of Genotoxicity Data
A battery of in vitro and in vivo tests has been conducted to evaluate the genotoxic potential of this compound. While the compound has not shown evidence of mutagenicity in bacterial reverse mutation assays (Ames test), it has been found to be clastogenic in Chinese hamster ovary (CHO) cells in the presence of metabolic activation[1]. However, in vivo studies on micronucleus formation in bone marrow and unscheduled DNA synthesis (UDS) have produced negative results[1]. The consensus from regulatory bodies, such as the Joint FAO/WHO Meeting on Pesticide Residues (JMPR), is that this compound is unlikely to be genotoxic in vivo[1].
The genotoxicity of the closely related compound, Chlorpyrifos (B1668852), has been more extensively studied and often shows positive results in various assays, including the induction of micronuclei and DNA damage via the comet assay[2][3]. These findings are often linked to the induction of oxidative stress and mitochondrial dysfunction[4][5][6][7][8][9].
Quantitative Data from In Vitro Genotoxicity Assays
| Assay Type | Cell Line | Concentration Range | Metabolic Activation (S9) | Key Findings | Reference |
| Micronucleus Assay | HepG2 | 15 - 70 mg/L | Not specified | Increase in micronuclei number (62.6 ± 1.52 per 1000 cells at 70 mg/L) | [2][3] |
| Comet Assay | HepG2 | 15 - 70 mg/L | Not specified | Increased DNA fragmentation index (93.3 ± 2.08 at 70 mg/L) | [2][3] |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) | Up to 5000 µg/mL | With and Without | No statistically significant increase in the percentage of cells with aberrations | [10] |
| Cytotoxicity (IC50) | HepG2 | 78.125 - 2500 µM | Not applicable | IC50 = 280.87 ± 26.63 µM after 24-hour exposure | [6] |
| Oxidative Stress | HepG2 | 17.5, 35, 70 µM | Not applicable | Increased ROS generation (by 83%), mitochondrial superoxide (B77818) (by 7.1%), and LPO (by 11%); decreased mitochondrial membrane potential (by 20%) | [6] |
Quantitative Data from In Vivo Genotoxicity Assays
| Assay Type | Animal Model | Dosing Regimen | Tissue | Key Findings | Reference |
| Micronucleus Assay | Rodent | Standard protocols | Bone Marrow | Negative results reported | [1] |
| Unscheduled DNA Synthesis (UDS) | Not specified | Not specified | Not specified | Negative results reported | [1] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the assays mentioned.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium (e.g., F-12 Ham medium supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2[11].
-
Test Substance Preparation: The test article is dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations[11].
-
Treatment: Cells are exposed to at least three analyzable concentrations of the test substance, along with negative and positive controls, both with and without a metabolic activation system (S9 mix)[10][12]. Exposure times are typically short (e.g., 3-4 hours) followed by a recovery period, or continuous for a longer duration (e.g., 18-24 hours)[10][12].
-
Metaphase Arrest: A metaphase-arresting substance (e.g., Colcemid®) is added to the cultures for the final 2 hours of incubation to accumulate cells in metaphase[10].
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution (e.g., KCl), and fixed with a methanol:acetic acid solution. The cell suspension is then dropped onto microscope slides[11].
-
Staining and Analysis: Slides are stained with Giemsa, and at least 200 well-spread metaphases per concentration are scored for chromosomal aberrations under a microscope[11].
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing erythrocytes for the presence of micronuclei.
-
Animal Model: Typically, male and/or female rodents (mice or rats) are used[13].
-
Dosing: The test substance is administered at three dose levels, usually two or three times at 24-hour intervals, via an appropriate route (e.g., oral gavage, intraperitoneal injection)[13].
-
Sample Collection: Approximately 24 hours after the final dose, bone marrow or peripheral blood is collected[13].
-
Slide Preparation: Bone marrow cells are flushed from the femurs, and smears are prepared on microscope slides. For peripheral blood, smears are made directly.
-
Staining: Slides are stained with a dye that differentiates polychromatic erythrocytes (PCEs) or reticulocytes (RETs) from normochromatic erythrocytes (NCEs) (e.g., acridine (B1665455) orange, Giemsa).
-
Analysis: At least 2000 immature erythrocytes (PCEs or RETs) per animal are scored for the presence of micronuclei[14]. The ratio of PCEs to NCEs is also determined as a measure of cytotoxicity.
Bacterial Reverse Mutation Test (Ames Test; OECD 471)
This assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a prototrophic state.
-
Bacterial Strains: Several tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) are used to detect different types of mutations[15][16].
-
Test Substance Preparation: The test substance is dissolved in a suitable solvent and prepared in a range of concentrations[15].
-
Exposure: The test is typically performed using the plate incorporation method or the pre-incubation method, both with and without S9 metabolic activation[17].
-
Plate Incorporation: The test substance, bacterial culture, and S9 mix (if applicable) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates[16].
-
Pre-incubation: The mixture is incubated at 37°C for a short period before being mixed with top agar and plated[15].
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours[15].
-
Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the solvent control plates.
In Vitro Comet Assay (Single Cell Gel Electrophoresis)
This is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, isolated primary cells)[18].
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose[18].
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes, cytoplasm, and most nuclear proteins, leaving behind the nucleoid[18].
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis. DNA with strand breaks migrates from the nucleoid, forming a "comet tail"[19].
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA dye (e.g., ethidium (B1194527) bromide, SYBR Green).
-
Analysis: The comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the extent of DNA damage, typically by measuring parameters such as tail length, tail intensity, and tail moment[20].
Mechanistic Insights: Signaling Pathways and Workflows
The genotoxic effects of some organophosphates, including Chlorpyrifos, are often attributed to the induction of oxidative stress and subsequent mitochondrial dysfunction.
Proposed Signaling Pathway for this compound-Induced Genotoxicity
Caption: Proposed pathway of this compound induced genotoxicity.
Experimental Workflow for In Vitro Genotoxicity Assessment
Caption: Workflow for in vitro genotoxicity testing of this compound.
Conclusion
The genotoxic potential of this compound remains a subject of scientific scrutiny. While in vitro evidence suggests a clastogenic potential, particularly with metabolic activation, this has not been consistently observed in in vivo systems. The proposed mechanism of genotoxicity, primarily for the broader class of organophosphates, involves the induction of oxidative stress leading to DNA damage. This technical guide provides a foundational resource for researchers in this field, summarizing key data and methodologies to inform future studies and risk assessments. Further research is warranted to fully elucidate the in vivo relevance of the in vitro findings and to explore the dose-response relationships for any observed genotoxic effects.
References
- 1. fao.org [fao.org]
- 2. Evaluation of geno-toxicity of methyl parathion and chlorpyrifos to human liver carcinoma cell line (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chlorpyrifos induces cytotoxicity via oxidative stress and mitochondrial dysfunction in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-Free DNA as a Biomarker in a Rodent Model of Chlorpyrifos Poisoning Causing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agetds.com [agetds.com]
- 9. Mitochondrial dysfunction and oxidative stress in liver of male albino rats after exposing to sub-chronic intoxication of chlorpyrifos, cypermethrin, and imidacloprid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. genedirex.com [genedirex.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. criver.com [criver.com]
- 14. The in vivo micronucleus assay in mammalian bone marrow and peripheral blood. A report of the U.S. Environmental Protection Agency Gene-Tox Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 20. Unscheduled DNA Synthesis: The Clinical and Functional Assay for Global Genomic DNA Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
Chimeric Antigen Receptor (CAR) T-Cell Therapy: A Methodological and Application Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Chimeric Antigen Receptor (CAR) T-cell therapy represents a paradigm shift in the treatment of hematological malignancies, with growing potential in other oncological and non-oncological indications. This guide provides a detailed overview of the core methodologies underpinning CAR-T cell manufacturing, functional evaluation, and the key signaling pathways that govern their therapeutic efficacy. Quantitative data from pivotal clinical trials are summarized to offer a comparative perspective on the clinical landscape.
I. Quantitative Clinical Data Summary
The clinical efficacy of CD19-directed CAR-T cell therapies has been demonstrated in several pivotal trials. Below is a summary of key quantitative data for three approved products: Axicabtagene Ciloleucel, Tisagenlecleucel, and Lisocabtagene Maraleucel.
| Clinical Trial | Product | Indication | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (DOR) | Key Citation(s) |
| ZUMA-1 | Axicabtagene Ciloleucel (Yescarta®) | Refractory Large B-Cell Lymphoma | 82% | 54% | 8.2 months | [1] |
| ELIANA | Tisagenlecleucel (Kymriah®) | Relapsed/Refractory Pediatric and Young Adult B-cell ALL | 82% | 62% | Not Reached | [2] |
| TRANSCEND NHL 001 | Lisocabtagene Maraleucel (Breyanzi®) | Relapsed/Refractory Large B-Cell Lymphoma | 73% | 53% | 23.1 months | [3][4] |
II. Experimental Protocols
This section details the fundamental experimental procedures for the manufacturing and functional assessment of CAR-T cells.
Autologous CAR-T Cell Manufacturing
The generation of autologous CAR-T cells is a multi-step process that begins with the collection of a patient's own T cells and culminates in a cryopreserved cell product ready for infusion.[5][6]
a. T-Cell Isolation and Enrichment:
-
Leukapheresis: Collect peripheral blood mononuclear cells (PBMCs) from the patient.[7]
-
T-Cell Enrichment: Isolate T cells (CD4+ and CD8+) from the PBMC population using immunomagnetic separation with anti-CD4 and anti-CD8 microbeads.[7]
b. T-Cell Activation:
-
Activate the enriched T cells by culturing them with magnetic beads coated with anti-CD3 and anti-CD28 antibodies (e.g., Dynabeads™ CD3/CD28).[8]
-
Culture the cells at a density of 1 x 10^6 cells/mL in a suitable T-cell culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and cytokines such as IL-2.
c. Lentiviral Transduction for CAR Gene Delivery:
-
Prepare Lentiviral Vector: Produce a lentiviral vector encoding the desired CAR construct.
-
Transduction: On day 2 of activation, add the lentiviral vector to the T-cell culture at a specific multiplicity of infection (MOI). Polybrene (final concentration of ~8 µg/mL) can be added to enhance transduction efficiency.
-
Incubate the cells with the virus for 24-48 hours.
d. CAR-T Cell Expansion:
-
Following transduction, expand the CAR-T cells by culturing them in a suitable medium supplemented with cytokines like IL-7 and IL-15 to promote proliferation and maintain a less differentiated phenotype.
-
Monitor cell density and viability regularly, splitting the cultures as needed to maintain optimal growth conditions (typically around 1 x 10^6 cells/mL). The expansion phase usually lasts for 7-10 days.[5]
e. Harvest and Cryopreservation:
-
Once the target cell number is reached, harvest the CAR-T cells.
-
Wash the cells and resuspend them in a cryopreservation medium (e.g., 90% FBS, 10% DMSO).
-
Freeze the cells using a controlled-rate freezer and store them in liquid nitrogen vapor phase (-190°C) until infusion.
In Vitro Cytotoxicity Assay (LDH Release Assay)
This assay quantifies the cytotoxic potential of CAR-T cells by measuring the release of lactate (B86563) dehydrogenase (LDH) from target tumor cells upon lysis.[9]
-
Cell Preparation:
-
Prepare target tumor cells (e.g., CD19-expressing lymphoma cells) and CAR-T effector cells.
-
Seed the target cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.[10]
-
-
Co-culture:
-
Add the CAR-T cells to the wells containing the target cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Include the following controls in triplicate:
-
Spontaneous LDH release: Target cells with medium only.
-
Maximum LDH release: Target cells with a lysis solution.
-
Medium background: Medium only.[10]
-
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
Add 100 µL of the LDH reaction mixture to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of specific cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
-
III. Visualization of Key Processes and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the CAR-T cell manufacturing workflow and the core signaling pathways.
References
- 1. aijourn.com [aijourn.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Lisocabtagene maraleucel for patients with relapsed or refractory large B-cell lymphomas (TRANSCEND NHL 001): a multicentre seamless design study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. novartis.com [novartis.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. How to manufacture CAR-T cells - ProteoGenix [proteogenix.science]
- 8. In vitro assays to evaluate CAR-T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
In-Depth Technical Guide: HPLC Analysis of Chlorpyrifos-Methyl Residues
A Comprehensive Resource for Researchers and Scientists
This technical guide provides a detailed overview of the methodologies for the analysis of Chlorpyrifos-methyl residues using High-Performance Liquid Chromatography (HPLC). This compound is an organophosphate insecticide that, despite being banned for residential use in some regions due to its toxicity, sees widespread application in agriculture.[1][2] Consequently, robust and sensitive analytical methods are crucial for monitoring its residues in environmental and food samples. This document outlines various sample preparation techniques and HPLC conditions, presenting quantitative data in a clear, comparative format to aid researchers in method selection and development.
Sample Preparation: Extracting this compound from Various Matrices
The initial and often most critical step in the analysis of this compound residues is the efficient extraction of the analyte from the sample matrix. The choice of extraction method depends heavily on the sample type, with different protocols developed for water, soil, food, and biological tissues.
Cloud Point Extraction (CPE)
A green and efficient alternative for the extraction and preconcentration of this compound from water, soil, and vegetable samples involves Cloud Point Extraction (CPE).[3][4] This technique utilizes the property of non-ionic surfactants in aqueous solutions to form micelles and become turbid when heated to the cloud point temperature. The analyte, being hydrophobic, partitions into the surfactant-rich phase.
Experimental Protocol: Cloud Point Extraction [4]
-
Sample Preparation:
-
Water: Collect the water sample.
-
Soil: Weigh a representative sample of soil.
-
Vegetables: Homogenize a representative sample of the vegetable.
-
-
Extraction:
-
To the sample, add a 6% (w/v) solution of PEG 6000 (a non-ionic surfactant) and a 3% (w/v) solution of Na₂SO₄.[4]
-
Equilibrate the mixture at 65°C for 65 minutes.[4] This induces the cloud point phenomenon.
-
Centrifuge the mixture to separate the surfactant-rich phase (containing the analyte) from the aqueous phase.
-
-
Analysis:
-
Collect the surfactant-rich phase and dissolve it in a suitable organic solvent for HPLC analysis.
-
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used cleanup technique for purifying sample extracts before HPLC analysis. It is particularly effective for removing interfering matrix components from complex samples like fruits.[5]
Experimental Protocol: Solid-Phase Extraction for Fruits [5]
-
Initial Extraction:
-
Extract the homogenized fruit sample with a 50:50 mixture of Hexane and Acetone.[5]
-
-
SPE Cleanup:
-
Final Preparation:
-
Evaporate the eluent and reconstitute the residue in the mobile phase for HPLC injection.
-
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a traditional and effective method for extracting this compound from various matrices, including chicken meat and agricultural commodities.[6][7]
Experimental Protocol: Liquid-Liquid Extraction for Chicken Meat [6]
-
Homogenization and Extraction:
-
Homogenize the chicken meat sample.
-
Perform a liquid-liquid partition using a suitable solvent system (e.g., acetonitrile (B52724) and water).[6]
-
-
Cleanup:
-
Utilize an alumina (B75360) column for the cleanup of the extract.[6]
-
-
Final Preparation:
-
The resulting filtrate is then ready for injection into the UHPLC system.[6]
-
HPLC and UHPLC Methodologies
Following sample preparation, the extract is analyzed by HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) for the quantification of this compound. The choice of column, mobile phase, and detector are critical for achieving good separation and sensitivity.
Chromatographic Conditions
A variety of HPLC and UHPLC conditions have been reported for the analysis of this compound. Reversed-phase chromatography with C8 or C18 columns is the most common approach.
Table 1: HPLC and UHPLC Method Parameters for this compound Analysis
| Parameter | Method 1[1] | Method 2 | Method 3[6] | Method 4[8] |
| Instrument | HPLC | HPLC | UHPLC | HPLC |
| Column | Obelisc R, 4.6x150 mm, 5 µm | C18 | Not Specified | Zorbax SB C-18, 150x10 mm |
| Mobile Phase | 30% Acetonitrile, 70% Ammonium Formate buffer (20 mM, pH 3.0) | 70% Acetonitrile, 30% Potassium Dihydrogen Orthophosphate buffer (pH 6.8) | 80% Acetonitrile, 20% Water | 90% Acetonitrile, 10% Deionized Water |
| Flow Rate | 1.0 ml/min | 1.0 µL/min | 1.0 ml/min | Not Specified |
| Detection | UV, 250 nm | UV, 289 nm | UV-Diode Array Detector (DAD) | UV, 290 nm and 230 nm |
| Column Temp. | Not Specified | Not Specified | 40°C | Not Specified |
| Retention Time | Not Specified | 6.780 min | Not Specified | 3.45 min |
Method Validation and Performance
Method validation is essential to ensure the reliability of the analytical results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery.
Table 2: Quantitative Performance Data for this compound HPLC Methods
| Parameter | Method A (CPE-HPLC)[3] | Method B (UHPLC)[6] | Method C (HPLC)[9] | Method D (HPLC)[8] |
| Matrix | Water, Cabbage, Soil | Chicken Meat | Black Oil Sunflower Seeds | Standard Solution |
| LOD | Not Specified | 0.014 mg/kg | 0.221 - 0.328 mg/g | Not Specified |
| LOQ | Not Specified | 0.0463 mg/kg | Not Specified | Not Specified |
| Linear Range | 0.1 - 8.0 mg/L[4] | 0.01 - 2.0 ppm | 0.01 - 500 µg/mL | 0.025 - 3500 ppm |
| Correlation Coeff. (r²) | > 0.9994[4] | 0.9998 | 0.9999 | 0.9986 |
| Recovery (%) | 83.2 - 100.6 | 82 - 94 | > 95 | Not Specified |
Visualizing the Analytical Workflow
To better illustrate the processes described, the following diagrams, generated using Graphviz, depict a typical experimental workflow for sample preparation and the logical flow of the HPLC analysis.
References
- 1. HPLC Analysis of this compound | SIELC Technologies [sielc.com]
- 2. zodiaclifesciences.com [zodiaclifesciences.com]
- 3. Analysis of chlorpyrifos and this compound residues in multi-environmental media by cloud-point extraction and HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Analysis of chlorpyrifos and this compound residues in multi-environmental media by cloud-point extraction and HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. fao.org [fao.org]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
In-Depth Technical Guide to Gas Chromatography Methods for Chlorpyrifos-Methyl Quantification
This technical guide provides a comprehensive overview of established gas chromatography (GC) methods for the quantitative analysis of Chlorpyrifos-methyl. It is intended for researchers, scientists, and professionals in drug development and food safety who are involved in the detection and quantification of this organophosphate insecticide. This document details common sample preparation techniques, GC-instrumental parameters, and performance data from various scientific studies.
Introduction to this compound and the Need for Quantification
This compound is a broad-spectrum organophosphate insecticide used to control a variety of pests on a range of crops.[1][2][3] Due to its potential health risks associated with dietary exposure and environmental contamination, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and environmental samples.[4] Accurate and sensitive analytical methods are therefore crucial for monitoring compliance with these regulations and ensuring consumer safety. Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity.[4][5][6]
Sample Preparation: Extracting this compound from Various Matrices
The choice of sample preparation method is critical for accurate quantification and depends heavily on the matrix being analyzed. The primary goals are to efficiently extract the analyte, remove interfering substances, and concentrate the sample for optimal detection.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has become the standard for pesticide residue analysis in food matrices due to its simplicity, speed, and minimal solvent usage.[7][8][9][10]
Experimental Protocol:
-
Homogenization: A representative sample (e.g., 10-15 g of fruit, vegetable, or meat) is homogenized.
-
Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile (B52724). For samples with low water content, water is added to ensure a total volume that allows for phase separation.
-
Salting-Out: A mixture of salts, typically anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or a commercially available QuEChERS salt packet, is added to the tube.[9][10] The tube is shaken vigorously to induce phase separation and drive the this compound into the acetonitrile layer.
-
Centrifugation: The sample is centrifuged to separate the acetonitrile layer from the solid matrix and aqueous layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent material, such as primary secondary amine (PSA), to remove interferences like fatty acids, sugars, and pigments.[7] The tube is vortexed and then centrifuged.
-
Final Extract: The cleaned-up supernatant is collected for GC analysis. It may be concentrated and reconstituted in a suitable solvent if necessary.
Liquid-Liquid Extraction (LLE)
LLE is a classical extraction technique used for various sample types, including water and blood.[5][6]
Experimental Protocol:
-
Sample Preparation: A measured volume of the liquid sample (e.g., water or blood) is placed in a separatory funnel. For blood samples, a protein precipitation step with a solvent like methanol (B129727) may be required first.[5]
-
Extraction: An immiscible organic solvent, such as hexane (B92381) or a mixture of hexane and acetonitrile, is added to the separatory funnel.[5][6]
-
Shaking: The funnel is shaken vigorously to facilitate the transfer of this compound from the aqueous phase to the organic phase.
-
Phase Separation: The layers are allowed to separate, and the organic layer containing the analyte is collected.
-
Drying and Concentration: The collected organic extract is dried using anhydrous sodium sulfate and then concentrated to a smaller volume before GC analysis.[6]
Solid-Phase Extraction (SPE)
SPE is another common technique for sample cleanup and concentration, particularly for water samples.[11]
Experimental Protocol:
-
Cartridge Conditioning: An SPE cartridge with a suitable stationary phase (e.g., C18) is conditioned with an organic solvent followed by water.
-
Sample Loading: The water sample is passed through the conditioned cartridge. This compound is retained on the stationary phase.
-
Washing: The cartridge is washed with water or a weak aqueous-organic solvent mixture to remove polar interferences.
-
Elution: this compound is eluted from the cartridge with a small volume of an organic solvent like ethyl acetate.
-
Concentration: The eluate is concentrated before GC analysis.
Gas Chromatography (GC) Analysis
The instrumental analysis is performed using a gas chromatograph coupled to a suitable detector. Key parameters must be optimized for the successful separation and quantification of this compound.
GC Columns
A fused silica (B1680970) capillary column is typically used for the separation. A common choice is a non-polar or medium-polarity column, such as a DB-5MS (5% phenyl-methylpolysiloxane) or equivalent.[4] A typical column dimension is 30 m in length, 0.25 mm in internal diameter, and with a 0.25 µm film thickness.[4]
Inlet and Injection
A splitless injection mode is commonly employed to maximize the transfer of the analyte onto the column, which is essential for trace-level analysis.[5][12] The injector temperature is typically set high enough to ensure rapid volatilization of the sample, for instance, at 250 °C or 270 °C.[12][13]
Oven Temperature Program
The oven temperature program is crucial for achieving good chromatographic separation. A typical program starts at a lower temperature, holds for a short period, and then ramps up to a higher final temperature. An example program could be: initial temperature of 60°C held for 0.5 minutes, then ramped at 20°C/minute to 280°C and held for 5.5 minutes.[12]
Carrier Gas
Helium is the most commonly used carrier gas, although hydrogen can also be used.[4][12] The flow rate is typically maintained at a constant value, for example, 1.0 or 1.2 mL/min.[6][13]
Detectors
Several types of detectors can be used for the quantification of this compound, each with its own advantages in terms of selectivity and sensitivity.
-
Mass Spectrometry (MS): GC-MS is a powerful technique that provides both qualitative and quantitative information.[4][5] It is highly selective and sensitive, especially when operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode with a tandem mass spectrometer (MS/MS).[4][12][14]
-
Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds like this compound, which contains three chlorine atoms.[7] This makes it a very suitable and cost-effective detector for this analysis.
-
Flame Photometric Detector (FPD): The FPD is selective for phosphorus- and sulfur-containing compounds. Since this compound is a phosphorothioate, the FPD is a suitable detector, often operated in phosphorus mode.
-
Nitrogen-Phosphorus Detector (NPD): The NPD is another selective detector that is highly sensitive to nitrogen- and phosphorus-containing compounds, making it well-suited for this compound analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various studies on the GC analysis of this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Matrix | Sample Preparation | LOD | LOQ | Linearity Range | Recovery (%) | Reference |
| Human Blood | LLE (Hexane/Acetonitrile) | 0.002 µg/mL | 0.01 µg/mL | 0.01–2 µg/mL | Not Specified | [5] |
| Vegetables | Extraction | 0.011 mg/kg | 0.034 mg/kg | Not Specified | Not Specified | [4] |
| Cherry | DI-SPME | 0.03 µg/L | 0.1 µg/L | 0.04–50 µg/L | 93-98 | [13] |
| Rice | QuEChERS | 3.2 µg/kg | 9.8 µg/kg | Not Specified | Not Specified | [15] |
| Chinese Cabbage, Lettuce | QuEChERS | 0.015 mg/L (for both CPSE and CPSM) | Not Specified | 0.015–64 mg/L | 82.0–110.0 | [12] |
Table 2: Gas Chromatography with Other Detectors
| Matrix | Detector | Sample Preparation | LOD | LOQ | Linearity Range | Recovery (%) | Reference |
| Chicken Meat | ECD | QuEChERS | 0.02 µg/g | 0.05 µg/g | Not Specified | 86.52–94.25 | [7] |
| Water, Vegetables | FID | LLE (n-hexane) | Not Specified | Not Specified | 20-100 ppb (Standard) | Not Specified | [6][16] |
Visualized Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound.
Caption: General experimental workflow for this compound analysis.
Caption: Detailed workflow of the QuEChERS sample preparation method.
Conclusion
Gas chromatography, particularly when coupled with mass spectrometry or selective detectors like ECD and FPD, provides robust and reliable methods for the quantification of this compound in a wide range of matrices. The QuEChERS method stands out for its efficiency in sample preparation for food products. The selection of the appropriate sample preparation technique and GC parameters is paramount to achieving the desired sensitivity, accuracy, and precision required for regulatory compliance and safety assessment. This guide provides a solid foundation for developing and implementing analytical methods for this compound quantification.
References
- 1. 325. This compound (WHO Pesticide Residues Series 5) [inchem.org]
- 2. HPLC Analysis of this compound | SIELC Technologies [sielc.com]
- 3. fao.org [fao.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. lcms.cz [lcms.cz]
- 9. iris.unito.it [iris.unito.it]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. Table 6-2, Analytical Methods for Determining Chlorpyrifos and Transformation Products in Environmental Samples - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The Simultaneous Determination of Chlorpyrifos–Ethyl and –Methyl with a New Format of Fluorescence-Based Immunochromatographic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Sample Preparation for Chlorpyrifos-Methyl Analysis in Vegetables
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core sample preparation techniques for the quantitative analysis of chlorpyrifos-methyl in various vegetable matrices. The selection of an appropriate sample preparation method is critical for accurate and reliable analytical results, aiming to efficiently extract the target analyte while minimizing matrix interferences. This document details the most common and effective methods, including QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), supported by quantitative data and detailed experimental protocols.
Overview of Key Sample Preparation Techniques
The analysis of this compound in vegetables is often challenging due to the complexity of the sample matrices, which contain a wide variety of interfering compounds such as pigments, lipids, and sugars. Effective sample preparation is therefore essential to isolate this compound and ensure the sensitivity and accuracy of subsequent chromatographic analysis, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The most widely adopted methods for this purpose are:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is the most popular method for pesticide residue analysis in food matrices due to its simplicity, speed, and low solvent consumption. It involves a two-step process: an extraction/partitioning step followed by a dispersive solid-phase extraction (dSPE) cleanup. Several official versions of the QuEChERS method exist, with the most common being the AOAC Official Method 2007.01 and the European Standard EN 15662.
-
Solid-Phase Extraction (SPE): A more traditional and highly effective technique for sample cleanup. SPE utilizes a solid sorbent packed in a cartridge to selectively adsorb either the analyte or the interfering compounds from the sample extract. It offers excellent cleanup capabilities but can be more time-consuming and require more solvent than the QuEChERS method.
-
Liquid-Liquid Extraction (LLE): A classical extraction method based on the partitioning of the analyte between two immiscible liquid phases. While it can be effective, LLE often requires large volumes of organic solvents and can be less selective than other techniques.
Quantitative Data Summary
The following tables summarize the performance of different sample preparation methods for the analysis of this compound in various vegetable matrices. The data presented includes recovery rates, limits of detection (LOD), and limits of quantification (LOQ).
Table 1: Performance Data for QuEChERS-based Methods
| Vegetable Matrix | Analytical Method | Recovery (%) | RSD (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Tomato | GC-MS/MS | 83.84 - 119.73 | < 20.54 | 0.00163 | 0.00543 | [1] |
| Lettuce | GC-MS/MS | 85 - 105 | < 20 | - | 0.01 | [2] |
| Cabbage | GC-MS | 64.59 - 94.30 | - | 0.011 | 0.034 | [3][4] |
| Cauliflower | GC-MS | 64.57 - 93.38 | - | 0.011 | 0.034 | [3][4] |
| Eggplant | GC-MS | 68.92 - 99.74 | - | 0.011 | 0.034 | [3][4] |
| Bell Pepper | GC-MS/MS | 95.8 - 103.2 | 3.1 - 5.4 | 0.0015 | 0.005 | [4] |
| Various Vegetables | LC-MS/MS | 91 - 109 | < 10 | - | 0.005 | [5] |
Table 2: Performance Data for Solid-Phase Extraction (SPE) Methods
| Vegetable Matrix | Analytical Method | Sorbent | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Vegetables | GC-MS/MS | Florisil | 75.57 - 106.41 | 8.33 - 17.58 | - | 1 | [2] |
| Vegetables | GC-MS/MS | C18 | 89.6 - 107.3 | 1.9 - 3.8 | 0.03 | - | [6] |
Experimental Protocols
This section provides detailed methodologies for the key sample preparation techniques.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is widely used for its simplicity and efficiency.[7][8] The two most common buffered versions are the AOAC Official Method 2007.01 and the European EN 15662 method.[7][8]
This method utilizes an acetate (B1210297) buffer.[9][10]
Extraction Step:
-
Weigh 15 g of homogenized vegetable sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile (B52724) containing 1% acetic acid.
-
Add an appropriate internal standard.
-
Cap the tube and shake vigorously for 1 minute.
-
Add 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
The upper acetonitrile layer is collected for the cleanup step.
Dispersive Solid-Phase Extraction (dSPE) Cleanup Step:
-
Transfer an aliquot (e.g., 8 mL) of the acetonitrile extract into a 15 mL dSPE tube.
-
The dSPE tube contains 1200 mg of anhydrous MgSO₄ and 400 mg of primary secondary amine (PSA) sorbent. For vegetables with high chlorophyll (B73375) content, 400 mg of graphitized carbon black (GCB) may also be included. For those with high fat content, 400 mg of C18 sorbent can be added.[11]
-
Cap the tube and shake vigorously for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
The supernatant is ready for analysis by GC-MS or LC-MS/MS. A solvent exchange step may be necessary depending on the analytical technique.
This method employs a citrate (B86180) buffer.[12]
Extraction Step:
-
Weigh 10 g of homogenized vegetable sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard.
-
Cap the tube and shake vigorously for 1 minute.
-
Add a salt mixture containing 4 g of anhydrous MgSO₄, 1 g of sodium chloride (NaCl), 1 g of trisodium (B8492382) citrate dihydrate, and 0.5 g of disodium (B8443419) citrate sesquihydrate.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
The upper acetonitrile layer is collected for the cleanup step.
Dispersive Solid-Phase Extraction (dSPE) Cleanup Step:
-
Transfer an aliquot (e.g., 6 mL) of the acetonitrile extract into a 15 mL dSPE tube.
-
The dSPE tube contains 900 mg of anhydrous MgSO₄ and 150 mg of PSA. For vegetables with high chlorophyll content, 150 mg of GCB may also be included. For those with high fat content, 150 mg of C18 can be added.
-
Cap the tube and shake vigorously for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
The supernatant is ready for analysis.
Solid-Phase Extraction (SPE)
SPE is a powerful cleanup technique that can be tailored to specific analytes and matrices. C18 and Florisil are common sorbents for this compound.
Protocol using a C18 Cartridge:
-
Sample Extraction: Extract the homogenized vegetable sample with a suitable solvent such as acetonitrile or ethyl acetate, similar to the initial step of the QuEChERS method.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate followed by 5 mL of methanol, and finally 5 mL of deionized water.[13]
-
Sample Loading: Load the sample extract onto the conditioned cartridge at a slow flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5, v/v) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with a suitable organic solvent, such as 5-10 mL of ethyl acetate or acetonitrile.[14]
-
Final Preparation: The eluate can be concentrated and reconstituted in a suitable solvent for chromatographic analysis.
Liquid-Liquid Extraction (LLE)
LLE is a fundamental extraction technique, though often less preferred due to high solvent consumption and lower selectivity.
Protocol for LLE:
-
Homogenize a representative sample of the vegetable (e.g., 50 g).
-
Mix the homogenized sample with a water-miscible solvent like acetone (B3395972) to facilitate the extraction of the pesticide from the plant tissue.
-
Add an immiscible organic solvent such as dichloromethane (B109758) or a mixture of petroleum ether and dichloromethane.
-
Shake the mixture vigorously in a separatory funnel for several minutes to allow for the partitioning of this compound into the organic phase.
-
Allow the layers to separate and collect the organic layer.
-
The extraction may be repeated to improve recovery.
-
The combined organic extracts are then dried using anhydrous sodium sulfate, concentrated, and solvent-exchanged for analysis.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described sample preparation techniques.
Caption: QuEChERS workflow for vegetable sample preparation.
Caption: Solid-Phase Extraction (SPE) workflow.
Conclusion
The choice of sample preparation method for this compound analysis in vegetables depends on various factors, including the specific vegetable matrix, the required sensitivity, available instrumentation, and desired sample throughput. The QuEChERS method, in its AOAC or EN variations, offers a rapid, efficient, and cost-effective approach suitable for routine monitoring of a large number of samples. Solid-Phase Extraction provides a more rigorous cleanup, which can be beneficial for complex matrices or when lower detection limits are required. While Liquid-Liquid Extraction is a classic technique, its use is generally declining in favor of more modern and environmentally friendly methods. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to select and implement the most appropriate sample preparation strategy for their specific analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Chlorpyrifos Pesticide Residue in Locally Grown Cauliflower, Cabbage, and Eggplant Using Gas Chromatography–Mass Spectrometry (GC-MS) Technique: A Bangladesh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. food.actapol.net [food.actapol.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. seishin-syoji.co.jp [seishin-syoji.co.jp]
- 8. nucleus.iaea.org [nucleus.iaea.org]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. lcms.cz [lcms.cz]
- 11. specartridge.com [specartridge.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. unitedchem.com [unitedchem.com]
- 14. Table 6-2, Analytical Methods for Determining Chlorpyrifos and Transformation Products in Environmental Samples - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf [ncbi.nlm.nih.gov]
Solid-Phase Extraction for Chlorpyrifos-Methyl Cleanup: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of solid-phase extraction (SPE) methodologies for the cleanup and preconcentration of Chlorpyrifos-methyl from various complex matrices. This document details experimental protocols, presents comparative quantitative data, and offers visual workflows to aid in method development and implementation.
Introduction to Solid-Phase Extraction in Pesticide Analysis
Solid-phase extraction is a widely adopted sample preparation technique crucial for the accurate and sensitive analysis of pesticide residues like this compound. It offers significant advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, higher sample throughput, and improved selectivity.[1] The primary objective of SPE in this context is to remove interfering matrix components and concentrate the analyte of interest, thereby enhancing the performance of subsequent analytical instrumentation such as gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).[2]
This compound, an organophosphorus insecticide, is extensively used in agriculture to protect a wide range of crops.[3][4] Consequently, robust analytical methods are required to monitor its residue levels in food and environmental samples to ensure consumer safety and regulatory compliance.
Core Principles of Solid-Phase Extraction
The SPE process involves the partitioning of a compound between a solid stationary phase (the sorbent) and a liquid mobile phase. The process can be broken down into four key steps:
-
Conditioning: The sorbent is treated with a solvent to wet the packing material and create an environment suitable for analyte retention.
-
Loading: The sample matrix containing the analyte is passed through the sorbent bed. The analyte and some matrix components are retained on the sorbent based on their physicochemical properties.
-
Washing: A specific solvent is used to rinse the sorbent, selectively removing weakly bound matrix interferences while the analyte of interest remains bound.
-
Elution: A strong solvent is passed through the sorbent to disrupt the analyte-sorbent interactions and collect the purified and concentrated analyte for analysis.
The choice of sorbent and solvents is critical and depends on the properties of this compound and the sample matrix.
Experimental Protocols for this compound SPE Cleanup
Several types of SPE sorbents have been successfully employed for the cleanup of this compound. The following sections detail the experimental protocols for the most common and effective sorbents.
Reversed-Phase SPE using C18 Sorbents
C18 (octadecyl-bonded silica) is a nonpolar sorbent that retains hydrophobic compounds like this compound from a polar sample matrix. It is one of the most common choices for pesticide residue analysis.
Experimental Protocol:
-
Sorbent: 500 mg C18 SPE cartridge.
-
Sample Preparation: For plant commodities, initial extraction is typically performed with an acetone/water mixture, followed by partitioning into hexane (B92381).[3] For water samples, the pH may be adjusted.
-
Conditioning: The cartridge is conditioned sequentially with 5 mL of ethyl acetate, 5 mL of methanol (B129727), and 5 mL of deionized water.[5]
-
Loading: The prepared sample extract (e.g., in hexane or an aqueous solution) is loaded onto the conditioned cartridge at a flow rate of 2-3 mL/min.[5]
-
Washing: The cartridge is washed with 5 mL of a methanol/water mixture (e.g., 50:50, v/v) to remove polar interferences.
-
Drying: The sorbent bed is dried under vacuum for approximately 60 minutes to remove residual water.[5]
-
Elution: this compound is eluted with a nonpolar solvent. A common elution solvent is 6 mL of n-hexane-acetone (3:1, v/v) followed by 5 mL of methanol.[5] The eluates are then combined.
-
Post-Elution: The eluate is typically evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.
Normal-Phase SPE using Florisil Sorbents
Florisil, a magnesium silicate-based sorbent, is effective for the cleanup of chlorinated and organophosphorus pesticides from non-aqueous extracts.[6][7] It is particularly useful for removing polar interferences.
Experimental Protocol:
-
Sorbent: 1 g Florisil SPE cartridge.
-
Sample Preparation: The sample is typically extracted with a nonpolar solvent like hexane or a mixture of hexane and acetone. The extract must be dry.
-
Conditioning: The cartridge is conditioned with 6 mL of hexane.[8]
-
Loading: The sample extract is loaded onto the conditioned cartridge.
-
Washing: A small volume of hexane can be used to wash the cartridge and remove nonpolar interferences.
-
Elution: this compound is eluted with a solvent mixture of increasing polarity, such as hexane:acetone (90:10, v/v).[8] Typically, 10 mL of the elution solvent is collected.
-
Post-Elution: The collected eluate is concentrated and prepared for analysis.
Molecularly Imprinted Polymer (MIP) SPE
Molecularly Imprinted Polymers (MIPs) are highly selective sorbents tailored to recognize a specific molecule or a class of structurally related compounds.[1] MIPs for Chlorpyrifos have been developed to achieve superior selectivity and cleanup.
Experimental Protocol (Based on a generic MIP for Chlorpyrifos):
-
Sorbent: Custom-synthesized Chlorpyrifos-MIP packed into an SPE cartridge.
-
Sample Preparation: The sample is extracted and dissolved in a solvent compatible with the MIP binding conditions, often an aqueous solution or a mixture with an organic modifier.
-
Conditioning: The MIP cartridge is conditioned with the loading solvent.
-
Loading: The sample extract is loaded onto the cartridge. The flow rate is typically kept low to ensure sufficient interaction time for binding.
-
Washing: A specific washing solvent (e.g., methanol-water, 50:50 v/v) is used to remove non-specifically bound compounds.[9]
-
Elution: A solvent mixture designed to disrupt the specific interactions between this compound and the MIP is used for elution. A common eluent is a mixture of methanol and acetic acid (e.g., 90:10, v/v).[9]
-
Post-Elution: The eluate is processed for final analysis.
Quantitative Data and Performance Comparison
The following tables summarize the quantitative performance data for different SPE methods applied to the analysis of this compound and related compounds.
Table 1: Recovery Data for this compound using various SPE Sorbents
| Sorbent | Matrix | Spiking Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| C18 | Plant commodities | 0.01 mg/kg | >70% | - | [3] |
| C18 | Animal tissues | 0.01 mg/kg | - | - | [3] |
| Florisil | - | - | Excellent | - | [6] |
| MIP | Aqueous solution | 500 ng/mL | High | - | [9] |
| C18 | Surface Water | - | 70-120% | < 13.7% | [2] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Method | Matrix | LOD | LOQ | Reference |
| C18 SPE-GC/NCI-MS | Plant commodities | 0.002 or 0.003 mg/kg | 0.01 mg/kg | [3] |
| C18 SPE-GC/NCI-MS | Animal products | - | 0.01 mg/kg | [3] |
| DI-SPME-GC-MS | Cherry | 0.03 µg/L | 0.1 µg/L | [10] |
Comparison with QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular alternative to traditional SPE for pesticide residue analysis.[11][12] It involves an extraction and cleanup step using dispersive SPE (dSPE).
Key Differences:
-
Format: SPE uses packed cartridges, while QuEChERS dSPE involves adding the sorbent directly to the sample extract.
-
Selectivity: Cartridge-based SPE can offer better separation and cleanup for complex matrices.
-
Polarity Range: For more polar pesticides, SPE might provide better results as the cleanup in QuEChERS can sometimes lead to the degradation of less robust compounds.[9]
The choice between SPE and QuEChERS often depends on the specific matrix, the range of pesticides being analyzed, and the desired level of cleanup.
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the SPE processes described.
Caption: Workflow for this compound cleanup using a C18 SPE cartridge.
Caption: Workflow for this compound cleanup using a Florisil SPE cartridge.
Caption: Workflow for selective this compound cleanup using a MIP SPE cartridge.
Conclusion
Solid-phase extraction is a powerful and versatile technique for the cleanup of this compound in a variety of complex sample matrices. The choice of sorbent—be it C18, Florisil, or a highly selective MIP—should be guided by the specific analytical requirements, including the nature of the matrix, the required limits of detection, and the available analytical instrumentation. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in developing and validating robust and reliable methods for the analysis of this compound residues.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. fao.org [fao.org]
- 5. mdpi.com [mdpi.com]
- 6. foxscientific.com [foxscientific.com]
- 7. biotage.com [biotage.com]
- 8. gcms.cz [gcms.cz]
- 9. coleparmer.com [coleparmer.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. specartridge.com [specartridge.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Immunoassay for Rapid Detection of Chlorpyrifos-Methyl: A Technical Guide
Introduction
Chlorpyrifos-methyl is a broad-spectrum organophosphate insecticide widely used in agriculture to protect crops.[1][2] Its potential for environmental contamination and adverse effects on human health necessitates rapid and reliable detection methods.[3][4] While traditional analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are sensitive and reliable, they are often time-consuming, require expensive equipment, and involve complex sample preparation, making them less suitable for on-site screening.[3] Immunoassays have emerged as a powerful alternative, offering rapid, cost-effective, and user-friendly platforms for the detection of pesticide residues like this compound.[3][5]
This technical guide provides an in-depth overview of the core principles and methodologies involved in the development of immunoassays for the rapid detection of this compound. It is intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Core Principles of Immunoassay for Small Molecules
Immunoassays for small molecules like this compound are typically based on a competitive format. Since small molecules, or haptens, are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response and produce antibodies.[5][6] The fundamental principle involves the competition between the free analyte (this compound) in the sample and a labeled this compound conjugate for a limited number of specific antibody binding sites. The signal generated from the labeled conjugate is inversely proportional to the concentration of this compound in the sample.
Key Components of a this compound Immunoassay
The development of a robust and sensitive immunoassay for this compound relies on the careful design and production of several key reagents:
-
Hapten Synthesis: The first and most critical step is the synthesis of a hapten that structurally mimics this compound while incorporating a functional group (e.g., carboxyl or amino group) for conjugation to a carrier protein.[5][6] The position of this "spacer arm" is crucial as it influences the specificity and affinity of the resulting antibodies.[3][7][8]
-
Immunogen and Coating Antigen Preparation: The synthesized hapten is covalently linked to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to create an immunogen.[5][6][9] This immunogen is then used to immunize animals (typically rabbits or mice) to produce antibodies. A different carrier protein, like Ovalbumin (OVA), is often used to prepare the coating antigen for the assay to avoid non-specific binding.[10][11]
-
Antibody Production: Both polyclonal and monoclonal antibodies can be generated. Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the antigen, while monoclonal antibodies are a homogeneous population of antibodies that recognize a single epitope.[1][12] Monoclonal antibodies are generally preferred for their high specificity and consistency.[13][14]
Experimental Protocols
This section details the methodologies for the key experiments involved in developing an immunoassay for this compound.
Hapten Synthesis
The synthesis of a this compound hapten typically involves introducing a spacer arm with a terminal carboxyl group. One common approach is the nucleophilic substitution of a chlorine atom on the pyridyl ring.[6]
Example Protocol for Hapten Synthesis:
-
Introduction of a Spacer Arm: Chlorpyrifos (B1668852) is reacted with a compound containing a functional group, such as 3-mercaptopropionic acid, to introduce a carboxyl group. This is often done by replacing the chlorine atom at the 6th position of the pyridyl ring.[6]
-
Purification: The synthesized hapten is purified using techniques like thin-layer chromatography (TLC) or column chromatography.[6]
-
Characterization: The structure of the purified hapten is confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry.[6][9]
Immunogen and Coating Antigen Synthesis
The hapten is conjugated to carrier proteins using methods like the active ester method.
Example Protocol for Conjugation:
-
Activation of Hapten: The carboxyl group of the hapten is activated using N-hydroxysuccinimide (NHS) and a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), in a solvent like N,N-dimethylformamide (DMF).[6][9]
-
Conjugation to Protein: The activated hapten is added to a solution of the carrier protein (e.g., BSA or OVA) in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0) and stirred for several hours at room temperature or 37°C.[6]
-
Purification of the Conjugate: The unconjugated hapten and by-products are removed by dialysis against a suitable buffer or by gel filtration chromatography.[6]
Antibody Production (Polyclonal)
Example Protocol for Polyclonal Antibody Production:
-
Immunization: Rabbits are immunized with the immunogen (hapten-BSA conjugate). The initial immunization is typically done with the immunogen emulsified in Freund's complete adjuvant.
-
Booster Injections: Booster injections with the immunogen emulsified in Freund's incomplete adjuvant are given at regular intervals (e.g., every 3-4 weeks).
-
Titer Determination: Blood samples are collected periodically to monitor the antibody titer using an indirect ELISA.
-
Antibody Purification: Once a high titer is achieved, blood is collected, and the polyclonal antibodies are purified from the serum using methods like protein A or protein G affinity chromatography.[1]
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive indirect ELISA (ciELISA) is a common format for detecting this compound.
Example Protocol for ciELISA:
-
Coating: A 96-well microtiter plate is coated with the coating antigen (hapten-OVA conjugate) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed with a washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST).
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., PBST containing 1% BSA) and incubating for 1-2 hours at 37°C.
-
Washing: The plate is washed again.
-
Competitive Reaction: A mixture of the this compound standard or sample and the primary antibody is added to the wells and incubated for 1 hour at 37°C.
-
Washing: The plate is washed to remove unbound antibodies and analyte.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-rabbit IgG) is added to the wells and incubated for 1 hour at 37°C.
-
Washing: The plate is washed.
-
Substrate Addition: A substrate solution (e.g., TMB/H2O2) is added, and the plate is incubated in the dark for a specified time (e.g., 15-30 minutes) at room temperature.[15]
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2 M H2SO4).[15]
-
Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
Lateral Flow Immunoassay (LFIA)
A lateral flow immunoassay provides a rapid, one-step detection format.
Example Protocol for LFIA Assembly and Use:
-
Preparation of Gold Nanoparticle-Antibody Conjugate: Colloidal gold nanoparticles are prepared and conjugated with the specific monoclonal antibody against this compound.
-
Strip Assembly: The LFIA strip is assembled by sequentially pasting a sample pad, a conjugate pad (containing the gold nanoparticle-antibody conjugate), a nitrocellulose membrane, and an absorbent pad onto a backing card.[16]
-
Line Dispensing: The coating antigen (hapten-protein conjugate) is dispensed onto the nitrocellulose membrane to form the test line (T-line). A secondary antibody (e.g., goat anti-mouse IgG) is dispensed to form the control line (C-line).[16]
-
Assay Procedure: The sample is applied to the sample pad. The liquid migrates along the strip via capillary action.
-
Interpretation of Results:
-
Negative: Both the T-line and C-line appear. This indicates that the antibody-gold conjugate was not saturated by the analyte and was able to bind to the T-line.
-
Positive: Only the C-line appears. The analyte in the sample saturates the antibody-gold conjugate, preventing it from binding to the T-line.
-
Invalid: The C-line does not appear, indicating a failure in the strip's components or procedure.
-
Data Presentation
The performance of an immunoassay is characterized by several key parameters. The following tables summarize representative quantitative data from the literature for different immunoassay formats for this compound.
Table 1: Performance of ELISA for this compound Detection
| Antibody Type | Assay Format | IC50 (ng/mL) | Limit of Detection (LOD) (ng/mL) | Sample Matrix | Reference |
| Polyclonal | Immobilized Antibody | ~0.1 ppb (~0.1 ng/mL) | 0.05-0.1 ppb (in buffer), 0.02 ppm (in grain) | Grain, Buffer | [1] |
| Monoclonal | Competitive Indirect | 75.22 | 0.32 | Grape, Cabbage, Water, Soil | [11] |
| Polyclonal | Antigen-Coated | 160 ppb (160 ng/mL) | 10 ppb (10 ng/mL) | Not specified | [10] |
| Polyclonal | Antibody-Coated | 20 ppb (20 ng/mL) | 0.1 ppb (0.1 ng/mL) | Not specified | [10] |
| Monoclonal | Indirect Competitive | 42.48 µg/L (42.48 ng/mL) | 8.71 µg/L (8.71 ng/mL) | Not specified | [17] |
Table 2: Performance of Lateral Flow Immunoassays for this compound Detection
| Assay Format | IC50 (ng/mL) | Limit of Detection (LOD) | Sample Matrix | Reference |
| Immunochromatography (Colloidal Gold) | 1024.39 | 132.91 ng/mL (semi-quantitative), 0.6 µg/mL (qualitative) | Water | [18] |
| Fluorescence-Based Immunochromatographic Assay (FICA) | Not specified | 0.015 mg/L (15 ng/mL) | Chinese Cabbage, Lettuce, Pear, Apple | [17] |
| Carbon Nanoparticle-Based Indirect LFIA | Not specified | <1 µg/L (in standards), 2 µg/L (in surface water) | Surface Water | [19] |
Table 3: Cross-Reactivity of Immunoassays for this compound
| Antibody Type | Compound | Cross-Reactivity (%) | Reference |
| Polyclonal | Chlorpyrifos-ethyl | High | [1] |
| Polyclonal | Fenchlorphos | Low | [1] |
| Polyclonal | Bromophos | Low | [1] |
| Monoclonal | Chlorpyrifos | 1.4 | [11] |
| Monoclonal | Other tested pesticides | < 1 | [11][18] |
Table 4: Recovery Rates of this compound in Spiked Samples
| Assay Format | Sample Matrix | Recovery (%) | Reference |
| Immunochromatography (Colloidal Gold) | Water | 102.5 - 107.6 | [18] |
| Competitive Indirect ELISA | Grape, Chinese Cabbage, Water, Soil | 82.4 - 110.2 | [11] |
| Fluorescence-Based Immunochromatographic Assay (FICA) | Chinese Cabbage, Lettuce, Pear, Apple | 82.0 - 110.0 | [17] |
| UPLC-MS/MS (for comparison) | Biobeds | 96 - 115 | [20][21] |
Mandatory Visualizations
The following diagrams illustrate key workflows and principles described in this guide.
References
- 1. tandfonline.com [tandfonline.com]
- 2. fao.org [fao.org]
- 3. d-nb.info [d-nb.info]
- 4. B-GOOD - B-GOOD research: A novel indirect lateral flow immunoassay allowing Chlorpyrifos detection [b-good-project.eu]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. ijesm.co.in [ijesm.co.in]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. attogene.com [attogene.com]
- 16. Development of Magnetic Lateral Flow and Direct Competitive Immunoassays for Sensitive and Specific Detection of Halosulfuron-Methyl Using a Novel Hapten and Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Simultaneous Determination of Chlorpyrifos–Ethyl and –Methyl with a New Format of Fluorescence-Based Immunochromatographic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of an immunochromatographic assay for the rapid detection of this compound in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 21. New analytical method for chlorpyrifos determination in biobeds constructed in Brazil: Development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Chlorpyrifos-Methyl Residue Analysis in Food Commodities
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for the analysis of Chlorpyrifos-methyl residues in various food commodities. This document is intended to serve as a critical resource for professionals in research, food safety, and drug development, offering detailed experimental protocols, data presentation in structured formats, and visual representations of analytical workflows and chemical degradation pathways.
This compound is an organophosphate insecticide that has been widely used in agriculture to protect a variety of crops.[1] Due to potential health concerns, including neurotoxic effects, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for its presence in food products.[1][2][3] Accurate and sensitive analytical methods are therefore essential for monitoring compliance with these regulations and ensuring food safety.
Analytical Methodologies
The determination of this compound residues in food matrices is predominantly carried out using chromatographic techniques coupled with mass spectrometry. Gas chromatography (GC) and liquid chromatography (LC) are the primary separation techniques, with mass spectrometry (MS) providing sensitive and selective detection.[4][5]
Sample Preparation: Extraction and Cleanup
Effective sample preparation is crucial for the accurate analysis of pesticide residues in complex food matrices. The primary goal is to extract the analyte of interest while minimizing the co-extraction of interfering substances.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has become the most common approach for pesticide residue analysis in a wide range of food commodities due to its simplicity, speed, and low solvent consumption.[6][7][8]
Experimental Protocol: QuEChERS Extraction
-
Homogenization: A representative 10-15 g sample of the food commodity is homogenized.
-
Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) is added, and the tube is shaken vigorously for 1 minute. For matrices with low water content, a small amount of water may be added to facilitate partitioning.[9]
-
Salting-Out: A mixture of salts, typically anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or a commercially available QuEChERS salt packet, is added to the tube.[8] The tube is immediately shaken for 1 minute to induce phase separation between the aqueous and organic layers.
-
Centrifugation: The tube is centrifuged at approximately 4000-5000 rpm for 5 minutes.[6]
-
Supernatant Collection: An aliquot of the upper acetonitrile layer is collected for the cleanup step.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
The collected acetonitrile extract is then subjected to a cleanup step to remove interfering matrix components such as pigments, sugars, and fatty acids.
Experimental Protocol: d-SPE Cleanup
-
An aliquot (e.g., 1 mL) of the acetonitrile extract is transferred to a 2 mL microcentrifuge tube containing a specific sorbent mixture.
-
Common sorbents include:
-
The tube is vortexed for 1 minute and then centrifuged.
-
The cleaned extract is then filtered and is ready for analysis by GC-MS or LC-MS/MS.
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a robust and widely used technique for the analysis of volatile and semi-volatile pesticides like this compound.[10][11]
Typical GC-MS/MS Parameters:
| Parameter | Setting |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 - 280 °C |
| Carrier Gas | Helium or Hydrogen[10] |
| Oven Program | Initial temperature of 60-80°C, ramped to 280-300°C |
| Ionization Mode | Electron Impact (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is particularly suitable for the analysis of a broader range of pesticides, including those that are thermally labile or less volatile.[5][12][13]
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm)[7] |
| Mobile Phase | Gradient of water and methanol (B129727) or acetonitrile with additives like ammonium (B1175870) formate (B1220265) or formic acid[7] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The performance of analytical methods for this compound is evaluated through validation parameters such as the Limit of Detection (LOD), Limit of Quantitation (LOQ), and recovery rates. The following tables summarize typical quantitative data from various studies.
Table 1: Method Performance for this compound in Fruits and Vegetables
| Matrix | Method | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Reference |
| Tomato | QuEChERS-GC-ECD | 0.02 | 0.1 | 90-111 | [14] |
| Fruits & Vegetables | ELISA | - | - | 77-92 | [4] |
| Cauliflower, Cabbage, Eggplant | GC-MS | 0.011 | 0.034 | - | [11] |
| Various Plant Commodities | GC/FPD or HPLC/MS/MS | 0.002-0.003 | 0.01 | - | [15] |
Table 2: Method Performance for this compound in Other Food Commodities
| Matrix | Method | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Reference |
| Chicken Meat | QuEChERS-GC-ECD | 0.02 | 0.05 | 86.52 - 94.25 | [16] |
| Beef | QuEChERS-GC/MS | - | - | - | [9] |
| Rice | QuEChERS-HPLC-MS/MS | - | 0.005 | 77.1 - 111.5 | [13] |
| Milk and Cream | - | - | 0.01 | 88 - 93 | [17] |
Visualizations
Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound residues in food commodities.
Caption: General analytical workflow for this compound residue analysis.
Chemical Structure and Degradation
This compound degrades in the environment and during metabolic processes to its main metabolite, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which is also a compound of toxicological concern.[15][18]
Caption: Degradation of this compound to its primary metabolite, TCP.
Regulatory Context
It is important to note that the use of Chlorpyrifos and this compound has been increasingly restricted or banned in many regions, including the European Union and the United States.[2][3] Consequently, MRLs have been lowered to the limit of quantification, typically 0.01 mg/kg, for all food and feed commodities.[2][19][20] This necessitates the use of highly sensitive and validated analytical methods for monitoring purposes.
Conclusion
The analysis of this compound residues in food commodities is a critical aspect of food safety monitoring. The QuEChERS method coupled with GC-MS/MS or LC-MS/MS provides a reliable and efficient approach for the determination of these residues at low levels. This guide has provided an in-depth overview of the key methodologies, quantitative performance data, and visual representations of the analytical process to support researchers and scientists in this field. Adherence to validated methods and an understanding of the regulatory landscape are paramount for ensuring the safety of the global food supply.
References
- 1. Chlorpyrifos & this compound - Food Safety - European Commission [food.ec.europa.eu]
- 2. Ban of Chlorpyrifos and this compound in EU and USA - Eurofins Scientific [eurofins.de]
- 3. gba-group.com [gba-group.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. iris.unito.it [iris.unito.it]
- 9. gcms.cz [gcms.cz]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. mdpi.com [mdpi.com]
- 12. LC-MS/MS method for the determination of organophosphorus pesticides and their metabolites in salmon and zebrafish fed with plant-based feed ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. fao.org [fao.org]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. 469. This compound (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. apps.fas.usda.gov [apps.fas.usda.gov]
- 20. Change of Maximum Residue Level (MRL) - Chlorpyrifos und this compound - AGROLAB GROUP [agrolab.com]
Detecting Chlorpyrifos-Methyl in Rice: A Technical Guide to Near-Infrared Spectroscopy
For Immediate Release
This technical guide provides an in-depth overview of the application of near-infrared (NIR) spectroscopy for the rapid and non-destructive detection of Chlorpyrifos-methyl pesticide residues in various forms of rice. The methodologies and data presented are intended for researchers, scientists, and quality control professionals in the food safety and agricultural industries. This document synthesizes findings from key studies to provide a comprehensive resource on experimental protocols, data analysis, and the quantitative performance of NIR spectroscopy in this critical application.
Near-infrared spectroscopy, a well-established analytical technique, offers a promising alternative to traditional chromatographic methods for pesticide residue analysis.[1] Conventional methods like gas chromatography-mass spectrometry (GC-MS) are accurate but can be time-consuming, labor-intensive, and require complex sample preparation.[2][3] NIR spectroscopy, on the other hand, provides a rapid, cost-effective, and environmentally friendly screening tool.[1]
Core Principles and Applications
NIR spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum (typically 800-2500 nm).[1] This absorption is related to the vibrations of molecular bonds, primarily C-H, N-H, and O-H.[4] Although pesticide residues are present in low concentrations, their specific molecular structure can produce a discernible spectral signature that, when combined with powerful chemometric models, allows for both qualitative and quantitative analysis.[2][5]
Studies have demonstrated the feasibility of using NIR spectroscopy to detect this compound residues in rough, brown, and milled rice.[2][5][6][7] This technique can be used to differentiate between rice with low and high levels of pesticide contamination and to predict the concentration of the residue with reasonable accuracy.[5][8]
Experimental Protocol: From Sample Preparation to Spectral Analysis
A generalized experimental workflow for the detection of this compound in rice using NIR spectroscopy is outlined below. This protocol is based on methodologies reported in peer-reviewed research.[2][5][9]
Sample Preparation
-
Rice Samples : Begin with pesticide-free rice of known varieties. The rice can be processed into different forms such as rough (paddy), brown, and milled rice.[2][5][6]
-
Pesticide Treatment : Prepare solutions of this compound at varying concentrations. The concentration levels should be chosen to bracket the maximum residue limits (MRLs) for each type of rice.[8] For example, a study by Rodriguez et al. (2020) used the following concentrations:
-
Application : The pesticide solutions are evenly sprayed onto the rice samples. Control samples are sprayed with water. To ensure consistency, a fixed volume of liquid is applied to each sample.[2] The treated samples are then sealed in containers prior to spectral analysis.[9]
NIR Spectra Acquisition
-
Instrumentation : A commercial NIR spectrometer is used to acquire the spectra of the bulk rice samples. An example of such an instrument is the Perten DA7200 NIR analyzer, which operates in the 950-1650 nm wavelength range.[2][9]
-
Measurement : A specific quantity of the bulk rice sample (e.g., 100g) is placed in a sample dish.[2] Spectra are typically collected in reflectance mode.[2] To ensure representative measurements, the instrument may be set to rotate the sample, and multiple readings with repacking of the sample are averaged.[2]
Data Analysis and Model Development
-
Spectral Pre-processing : Raw NIR spectra can be affected by light scattering and other physical phenomena.[2] Multiplicative Scatter Correction (MSC) is a common pre-processing technique used to correct for these effects.[2]
-
Quantitative Analysis : Partial Least Squares (PLS) regression is a widely used chemometric method to develop a predictive model.[2][5][6] This model correlates the spectral data with the known concentrations of this compound.
-
Qualitative Analysis : For classification purposes, such as distinguishing between low and high contamination levels, discriminant analysis can be employed.[2][5][7][8] The samples are categorized into groups (e.g., Low Pesticide Level vs. High Pesticide Level) based on their concentration.[9]
-
Model Validation : The robustness of the developed models is assessed through independent validation, where the model is tested on samples not used in the calibration process.[2][5][7]
Quantitative Data Summary
The performance of NIR spectroscopy for the quantitative and qualitative detection of this compound in rice is summarized in the tables below. The data is derived from studies utilizing a commercial NIR spectrometer in the 950-1650 nm range.[2][5][6][8]
Table 1: Quantitative Analysis Performance (PLS Regression)
| Rice Type | R² Range | Standard Error of Prediction (SEP) Range |
| Rough Rice | 0.702 - 0.839 | 1.763 - 2.374 ppm |
| Brown Rice | 0.722 - 0.800 | 0.953 - 1.168 ppm |
| Milled Rice | 0.693 - 0.789 | 0.131 - 0.164 ppm |
Table 2: Qualitative Analysis Performance (Discriminant Analysis)
| Rice Type | Overall Correct Classification Range |
| Rough Rice | 77.8% - 92.6% |
| Brown Rice | 79.6% - 88.9% |
| Milled Rice | 94.4% - 100% |
Key Wavelengths for Detection
The detection of this compound is associated with specific functional groups in its chemical structure. Important wavelengths identified for its detection in rice include those related to methyl groups, C-H bonds, and amines.[2][9] Some of the significant wavelengths are:
-
Rough Rice : 1360 nm (methyl), 1540 nm (amine), 1481 nm (NH2-amide)[2]
-
Brown Rice : 1360 nm (methyl), 1450 nm (C=O 3rd overtone), 1471 nm (NH primary amides), 1570 nm (NH 1st overtone)[2]
-
Milled Rice : 1360 nm (methyl), 1410 nm (CH methylene), 1540 nm (amine)[2]
Visualizing the Process
To further clarify the methodology, the following diagrams illustrate the experimental workflow and the data analysis pipeline.
Conclusion
Near-infrared spectroscopy, coupled with robust chemometric models, presents a viable and efficient tool for the screening of this compound residues in rough, brown, and milled rice.[2][5] The technique is rapid, non-destructive, and requires minimal sample preparation, making it suitable for high-throughput analysis in quality control settings.[1] While the prediction accuracies may not match those of traditional chromatographic methods, NIR spectroscopy serves as an excellent preliminary screening method to identify contaminated batches of rice, thereby enhancing food safety and regulatory compliance.[8] Further research may focus on the development of more sensitive, portable, and cost-effective NIR instruments, such as those based on LED technology, to facilitate in-field testing.[9]
References
- 1. Review on the Potential Use of Near Infrared Spectroscopy (NIRS) for the Measurement of Chemical Residues in Food [pubs.sciepub.com]
- 2. scispace.com [scispace.com]
- 3. thaiscience.info [thaiscience.info]
- 4. Nondestructive Detection of Pesticide Residue (Chlorpyrifos) on Bok Choi (Brassica rapa subsp. Chinensis) Using a Portable NIR Spectrometer Coupled with a Machine Learning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NIR Spectroscopy Detects this compound Pesticide Residue in Rough, Brown, and Milled Rice [elibrary.asabe.org]
- 7. "NIR spectroscopy detects chlorpyrifosmethyl pesticide residue in rough" by F. S. Rodriguez, P. R. Armstrong et al. [ukdr.uplb.edu.ph]
- 8. Publication : USDA ARS [ars.usda.gov]
- 9. mdpi.com [mdpi.com]
Zebrafish as a Robust Model for Deciphering Chlorpyrifos-Methyl Toxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of the zebrafish (Danio rerio) model system to investigate the toxicological effects of Chlorpyrifos-methyl (CPF-methyl), a widely used organophosphate insecticide. The zebrafish, with its genetic tractability, rapid external development, and physiological similarities to mammals, offers a powerful in vivo platform for high-throughput screening and detailed mechanistic studies of CPF-methyl toxicity. This document outlines key toxicological endpoints, detailed experimental protocols, and the underlying molecular signaling pathways affected by CPF-methyl exposure.
Developmental and Acute Toxicity of this compound
Exposure to CPF-methyl during early life stages of zebrafish can lead to a range of adverse developmental outcomes, including mortality, delayed hatching, and morphological abnormalities. The toxicity of CPF-methyl is often compared to its primary and more persistent metabolite, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), which in some cases, exhibits greater toxicity.
Quantitative Data on Developmental and Acute Toxicity
The following table summarizes key quantitative data from studies assessing the developmental and acute toxicity of CPF-methyl and its metabolite TCP in zebrafish embryos and larvae.
| Compound | Exposure Duration | Endpoint | Value | Reference |
| This compound (CPM) | 96 hpf | LC50 | >2000 µg/L | [1] |
| 3,5,6-trichloro-2-pyridinol (TCP) | 96 hpf | LC50 | 612.5 µg/L | [1] |
| Chlorpyrifos (B1668852) (CPF) | 10 dpf | LC50 | 0.43 mg/L | [2] |
| Chlorpyrifos (CPF) | 96 hpf | - | Decreased body length, inhibited hatchability and heart rate | [3] |
| This compound (CPM) | 48 hpf | Observation | Pericardial edema and bleeding (recovered) | [1] |
| 3,5,6-trichloro-2-pyridinol (TCP) | 72 hpf | Observation | Pericardial and yolk sac edema (at 500 µg/L) | [1] |
| 3,5,6-trichloro-2-pyridinol (TCP) | 96 hpf | Gene Expression | Significant decrease in gata, myl7, and cacna1c (at 500 µg/L) | [1] |
Experimental Protocol: Developmental Toxicity Assay
This protocol outlines a standard method for assessing the developmental toxicity of CPF-methyl in zebrafish embryos.
Objective: To determine the lethal concentration (LC50) and observe sublethal developmental effects of CPF-methyl.
Materials:
-
Fertilized zebrafish embryos (4 hours post-fertilization, hpf)
-
Embryo medium (E3)
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO, as a solvent)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Stereomicroscope
-
Incubator set at 28.5°C
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of CPF-methyl in DMSO.
-
Working Solutions: Prepare a series of working solutions of CPF-methyl in E3 medium by diluting the stock solution. The final DMSO concentration should be kept below 0.1% in all experimental and control groups. A solvent control group (E3 with DMSO) and a negative control group (E3 only) should be included.
-
Embryo Exposure: At 4 hpf, place one healthy, fertilized embryo per well of a multi-well plate containing the respective test or control solutions.
-
Incubation: Incubate the plates at 28.5°C on a 14:10 hour light:dark cycle.
-
Daily Observations: From 24 hpf to 120 hpf, observe the embryos daily under a stereomicroscope. Record mortality, hatching rates, and any morphological abnormalities such as pericardial edema, yolk sac edema, spinal curvature, and tail malformations.
-
LC50 Calculation: At 96 hpf or 120 hpf, record the number of dead embryos in each concentration group. Use this data to calculate the LC50 value using appropriate statistical software (e.g., Probit analysis).
-
Sublethal Endpoint Analysis: Quantify the incidence of specific malformations at each concentration to determine the teratogenic potential of the compound.
Neurotoxicity of this compound
The primary mechanism of neurotoxicity for organophosphates like CPF-methyl is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). This leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurobehavioral deficits.
Quantitative Data on Neurotoxicity
The following table summarizes quantitative data related to the neurotoxic effects of chlorpyrifos and its active metabolite, chlorpyrifos-oxon (CPO), in zebrafish.
| Compound | Exposure Concentration | Exposure Duration | Endpoint | Observation | Reference |
| Chlorpyrifos (CPF) | 100 and 300 µg/L | 96 hpf | Locomotor Activity | Significantly influenced free swimming and response to light-dark transition | [3] |
| Chlorpyrifos (CPF) | 300 nM | 5 dpf | AChE Activity | >80% inhibition | [4] |
| Chlorpyrifos-oxon (CPO) | ≥ 0.03 µM | 24-72 hpf | AChE Activity | Significant inhibition | [5] |
| Chlorpyrifos-oxon (CPO) | ≥ 0.1 µM | 24-72 hpf | Axonal Growth | Significant inhibition in sensory and motor neurons | [5] |
| Chlorpyrifos-oxon (CPO) | ≥ 0.1 µM | 24-72 hpf | Behavior | Attenuated touch-induced swimming response | [5] |
| Chlorpyrifos (CPF) | 0.01 and 0.1 µM | Sub-chronic | Behavior | Decreased swim speed and thigmotaxis in 7-day-old larvae | [6] |
Experimental Protocol: Locomotor Activity Assay
This protocol describes a method to assess the impact of CPF-methyl on the locomotor behavior of zebrafish larvae.
Objective: To quantify changes in swimming behavior as an indicator of neurotoxicity.
Materials:
-
Zebrafish larvae (e.g., 5 or 7 days post-fertilization, dpf) previously exposed to CPF-methyl.
-
Multi-well plates (e.g., 96-well).
-
Automated video tracking system.
-
Incubator at 28.5°C.
Procedure:
-
Larval Exposure: Expose zebrafish embryos to various concentrations of CPF-methyl from 4 hpf to the desired age for testing (e.g., 5 or 7 dpf) as described in the developmental toxicity protocol.
-
Acclimation: Transfer individual larvae to the wells of a 96-well plate containing fresh E3 medium. Allow the larvae to acclimate for a defined period (e.g., 30 minutes) in the tracking system's environmental chamber.
-
Behavioral Recording: Record the swimming activity of the larvae using the automated video tracking system for a set duration. The recording can be done under constant light or include alternating light and dark periods to assess photomotor response.
-
Data Analysis: The tracking software will provide data on various parameters, including total distance moved, average velocity, and time spent active. Analyze this data to identify statistically significant differences between the CPF-methyl exposed groups and the control groups.
Signaling Pathway: Acetylcholinesterase Inhibition
The following diagram illustrates the mechanism of AChE inhibition by the active metabolite of chlorpyrifos, chlorpyrifos-oxon (CPO).
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Chlorpyrifos-Oxon (CPO).
Oxidative Stress Induced by this compound
CPF-methyl exposure has been shown to induce oxidative stress in zebrafish, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system's ability to detoxify these reactive intermediates.
Quantitative Data on Oxidative Stress
The table below presents quantitative data on biomarkers of oxidative stress in zebrafish exposed to chlorpyrifos.
| Exposure Concentration | Exposure Duration | Biomarker | Observation | Reference |
| 10, 30, 100, 300 µg/L | 96 hpf | Malondialdehyde (MDA) | Increased in a concentration-dependent manner | [3] |
| 10, 30, 100, 300 µg/L | 96 hpf | Glutathione (GSH) | Decreased in a concentration-dependent manner | [3] |
| 10, 30, 100, 300 µg/L | 96 hpf | Superoxide dismutase (SOD), Catalase (CAT), Glutathione peroxidase (GPX), Glutathione S-transferase (GST) | Activities and gene transcription levels affected | [3] |
| 30, 100, 300 µg/L | 21 days (adults) | MDA (in gut) | Increased | [7] |
| 30, 100, 300 µg/L | 21 days (adults) | GSH (in gut) | Decreased | [7] |
| 0.5 and 1 µg/L (in mixture) | 96 h | Lipid peroxidation (LPO) | Increased | [8] |
| 0.5 and 1 µg/L (in mixture) | 96 h | Catalase (CAT) | Increased | [8] |
Experimental Protocol: Oxidative Stress Biomarker Assay
This protocol provides a general workflow for measuring key oxidative stress biomarkers in zebrafish larvae.
Objective: To quantify the levels of MDA and the activity of antioxidant enzymes as indicators of oxidative stress.
Materials:
-
Zebrafish larvae (e.g., 96 hpf) exposed to CPF-methyl.
-
Phosphate buffered saline (PBS).
-
Homogenizer.
-
Centrifuge.
-
Commercial assay kits for MDA, SOD, CAT, GPX, and GSH.
-
Spectrophotometer or plate reader.
Procedure:
-
Sample Collection: Pool a sufficient number of larvae from each treatment group.
-
Homogenization: Wash the larvae in cold PBS and then homogenize them in the appropriate assay buffer provided with the commercial kits.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to obtain the supernatant, which will be used for the assays.
-
Biochemical Assays: Follow the instructions provided with the commercial assay kits to measure the concentration of MDA and the activities of SOD, CAT, and GPX, and the content of GSH.
-
Protein Quantification: Determine the total protein concentration in the supernatant (e.g., using a Bradford or BCA assay) to normalize the biomarker levels.
-
Data Analysis: Express the results as units of enzyme activity per milligram of protein or concentration of biomarker per milligram of protein. Perform statistical analysis to compare the treated groups with the control group.
Signaling Pathway: Oxidative Stress and Cellular Damage
The following diagram illustrates the induction of oxidative stress by CPF-methyl, leading to cellular damage.
Caption: this compound induced oxidative stress pathway.
Multi-Generational Effects of Organophosphate Exposure
While studies specifically on the multi-generational effects of CPF-methyl in zebrafish are limited, research on its active metabolite, chlorpyrifos-oxon (CPO), provides valuable insights into the potential for transgenerational toxicity. Developmental exposure to CPO has been shown to cause lasting behavioral changes and epigenetic modifications that are inherited by subsequent generations.
Key Findings on Transgenerational Effects of CPO
A study on zebrafish exposed to CPO from 4 hpf to 5 dpf in the F0 generation revealed the following transgenerational effects:
-
F0 Generation: At 5 dpf, larvae exposed to 50 µg/L CPO showed a significant decrease in distance traveled, along with alterations in the expression of non-cholinergic genes (c-fos and lingo) and changes in global DNA methylation.[9]
-
F1 Generation: The behavioral effects observed in the F0 generation were ameliorated in the F1 generation.[9]
-
F2 Generation: The F2 generation, descended from F0 fish exposed to 50 µg/L CPO, exhibited hyperactive behavior and an increased concentration of acetylcholine.[9] Furthermore, the F2 generation from the 0.01 µg/L CPO exposure group showed increased AChE activity and hypermethylation, indicating that even low-dose exposures can have transgenerational consequences.[9]
These findings suggest that early-life exposure to organophosphates can lead to epigenetic changes that affect neurological activity and behavior in subsequent generations.[9]
Experimental Workflow: Transgenerational Toxicity Study
The following diagram outlines a general workflow for investigating the transgenerational effects of CPF-methyl in zebrafish.
Caption: Experimental workflow for a transgenerational toxicity study in zebrafish.
Conclusion
The zebrafish model provides a sensitive and relevant system for elucidating the multifaceted toxicity of this compound. This guide has summarized key findings and provided detailed protocols for assessing developmental toxicity, neurotoxicity, and oxidative stress. The data presented in the structured tables allows for easy comparison of toxicological endpoints across different studies. Furthermore, the visualized signaling pathways and experimental workflows offer a clear understanding of the mechanisms of CPF-methyl toxicity and the methodologies used to investigate them. The emerging evidence of transgenerational effects from related organophosphates highlights a critical area for future research using the zebrafish model. This comprehensive information serves as a valuable resource for researchers and professionals in the fields of toxicology and drug development, facilitating further investigation into the risks posed by CPF-methyl and the development of potential therapeutic interventions.
References
- 1. Developmental toxicity of this compound and its primary metabolite, 3,5,6-trichloro-2-pyridinol to early life stages of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. limco-int.com [limco-int.com]
- 3. The toxicity of chlorpyrifos on the early life stage of zebrafish: a survey on the endpoints at development, locomotor behavior, oxidative stress and immunotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential acetylcholinesterase inhibition of chlorpyrifos, diazinon and parathion in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorpyrifos-Oxon Disrupts Zebrafish Axonal Growth and Motor Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developmental sub-chronic exposure to chlorpyrifos reduces anxiety-related behavior in zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorpyrifos disturbs hepatic metabolism associated with oxidative stress and gut microbiota dysbiosis in adult zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative effects of the acute exposure to a pesticide mixture of cypermethrin and chlorpyrifos on carp and zebrafish - A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transgenerational effects of developmental exposure to chlorpyrifos-oxon in zebrafish (DANIO RERIO) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays for Chlorpyrifos-Methyl Neurotoxicity Testing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core in vitro assays utilized for assessing the neurotoxicity of Chlorpyrifos-methyl (CPF-methyl). Given the structural and metabolic similarities, and the shared mechanism of action through their oxon metabolites, this guide also incorporates relevant data and methodologies from studies on its close analog, Chlorpyrifos (B1668852) (CPF). This document is intended to serve as a practical resource, offering detailed experimental protocols, a compilation of quantitative data, and visualizations of the key signaling pathways involved in CPF-methyl-induced neurotoxicity.
Introduction: Mechanisms of this compound Neurotoxicity
This compound is an organophosphate insecticide that exerts its primary neurotoxic effect through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity. However, a growing body of in vitro evidence suggests that CPF-methyl and its active metabolite, this compound-oxon, induce neurotoxicity through a variety of other mechanisms independent of AChE inhibition. These include the induction of oxidative stress, apoptosis (programmed cell death), and disruption of critical signaling pathways that regulate neuronal survival, differentiation, and neurite outgrowth.
This guide will delve into the practical aspects of assessing these neurotoxic effects in a laboratory setting using various established in vitro models and assays.
Key In Vitro Assays for Neurotoxicity Assessment
A variety of in vitro assays are employed to evaluate the neurotoxic potential of this compound. These assays typically utilize neuronal cell lines such as human neuroblastoma SH-SY5Y, mouse neuroblastoma N2a, and rat pheochromocytoma PC12 cells, as well as primary neurons and human induced pluripotent stem cell (hiPSC)-derived neural stem cells. The following sections provide detailed protocols for the most commonly used assays.
Cell Viability and Cytotoxicity Assays
2.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂[1].
-
Compound Exposure: The following day, treat the cells with various concentrations of this compound or Chlorpyrifos for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C[1].
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.
2.1.2 Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Experimental Protocol:
-
Cell Culture and Treatment: Plate and treat cells with this compound as described for the MTT assay. Prepare triplicate wells for each condition, including controls[2].
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate[2][3].
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a dye solution[4][5]. Add 50 µL of the reaction mixture to each well containing the supernatant[3].
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light[2][5].
-
Stop Reaction and Measurement: Add 50 µL of a stop solution to each well and measure the absorbance at 490 nm using a microplate reader[2][3].
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells treated with a lysis buffer).
Oxidative Stress Assays
2.2.1 DCFH-DA Assay for Reactive Oxygen Species (ROS) Production
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS. Non-fluorescent DCFH-DA is taken up by cells and deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF).
Experimental Protocol:
-
Cell Preparation: Seed neuronal cells (e.g., N2a) in a 24-well plate or a 96-well black plate and allow them to attach.
-
Compound Treatment: Expose the cells to this compound for the desired time period.
-
DCFH-DA Loading: Wash the cells with warm PBS and then incubate them with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Normalization: The fluorescence intensity can be normalized to the cell number or protein content in each well.
Apoptosis Assays
2.3.1 Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation can be measured using a colorimetric assay where a specific substrate (e.g., DEVD-pNA) is cleaved by active caspase-3, releasing a chromophore (pNA) that can be quantified.
Experimental Protocol:
-
Cell Lysis: After treating the cells with this compound, harvest and lyse the cells in a chilled lysis buffer on ice for 10 minutes. Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford assay).
-
Caspase-3 Reaction: In a 96-well plate, add 50-100 µg of protein from each sample. Add reaction buffer containing the caspase-3 substrate (DEVD-pNA).
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The caspase-3 activity is proportional to the absorbance and can be expressed as a fold change relative to the control group.
Developmental Neurotoxicity Assays
2.4.1 Neurite Outgrowth Assay in PC12 Cells
PC12 cells, when treated with Nerve Growth Factor (NGF), differentiate into sympathetic-like neurons and extend neurites. This process can be inhibited by neurotoxic compounds, providing a model for assessing developmental neurotoxicity.
Experimental Protocol:
-
Cell Seeding: Plate PC12 cells on collagen-coated plates or chamber slides at a low density (e.g., 1 x 10⁴ cells/well)[6].
-
Differentiation and Treatment: After 24 hours, replace the medium with a differentiation medium containing a low concentration of serum and NGF (e.g., 50 ng/mL). Simultaneously, treat the cells with different concentrations of this compound.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain them with a neuronal marker such as β-III tubulin to visualize the neurites[6].
-
Image Acquisition and Analysis: Capture images of the cells using a microscope. Quantify neurite outgrowth by measuring parameters such as the percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter), the average neurite length per cell, and the number of neurites per cell[6][7][8][9].
Acetylcholinesterase (AChE) Inhibition Assay
2.5.1 Ellman's Method
Ellman's method is a colorimetric assay used to measure AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically.
Experimental Protocol:
-
Enzyme and Inhibitor Preparation: Prepare a solution of purified AChE and various concentrations of this compound-oxon (the active metabolite) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0)[10][11].
-
Pre-incubation: In a 96-well plate, mix the AChE solution with the inhibitor solutions and incubate for a defined period (e.g., 15 minutes) to allow for enzyme-inhibitor interaction[10].
-
Reaction Initiation: Add the substrate solution (acetylthiocholine) and the DTNB solution to initiate the reaction[11][12][13][14].
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode[11].
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. The percentage of inhibition can be determined by comparing the rates in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.
Quantitative Data on Chlorpyrifos and this compound Neurotoxicity
The following tables summarize quantitative data from various in vitro studies on the neurotoxicity of Chlorpyrifos (CPF) and this compound (CHM).
Table 1: Cytotoxicity and Cell Viability
| Compound | Cell Line | Assay | Exposure Time | IC50 / Effect | Reference |
| CPF | Neuro-2a | MTT | 24 h | IC50 ≈ 200 µM | [15] |
| CPF | SH-SY5Y | MTT | 24 h | Significant decrease at 50 µM | - |
| CPF | PC12 | MTT | 24 h | IC50 > 100 µM | - |
| CPF | N2a | LDH | 24 h | IC50 = 3.78 µg/mL | - |
Table 2: Apoptosis and Oxidative Stress
| Compound | Cell Line | Endpoint | Concentration | Effect | Reference |
| CPF | Neuro-2a | Caspase-3 activity | 10-400 µM | Dose-dependent increase | [15] |
| CPF | Rat cortical neurons | Apoptosis | 50 µM | 92% apoptosis after 72h | [13] |
| CPF | Neuro-2a | ROS generation | 10-400 µM | Time-dependent increase | [15] |
| CPF | N27 | ROS generation | 10 µM | Time-dependent increase | [16] |
Table 3: Developmental Neurotoxicity
| Compound | Cell Line | Endpoint | Concentration | Effect | Reference |
| CPF | hiPSC-derived neural stem cells | Neurite outgrowth | ≤ 37.1 µM (IC20) | Concentration-dependent decrease in number of neurites | [17] |
| CHM | N2a | Axon-like process outgrowth | 3 µM | Significant inhibition after 4h | [2][18][19] |
| CPF | Cultured neurons | Neurite outgrowth | 10 µM | Significant decrease | [20] |
| CPF | PC12 | DNA synthesis | - | Inhibition with a threshold of 0.5-1.5 µg/ml | - |
Table 4: Acetylcholinesterase (AChE) Inhibition
| Compound | Enzyme Source | IC50 | Reference |
| Chlorpyrifos-oxon | Human AChE | ~1 nM | - |
| This compound-oxon | - | - | [18] |
Signaling Pathways in this compound Neurotoxicity
This compound and its active metabolite disrupt several key intracellular signaling pathways, leading to the observed neurotoxic effects. The following diagrams illustrate some of the most critical pathways implicated in this process.
Experimental Workflow Overview
Caption: General workflow for in vitro neurotoxicity testing of this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathways, including ERK, JNK, and p38, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. CPF has been shown to activate these pathways, leading to neuronal cell death.[10][21][22][23][24][25][26]
Caption: MAPK signaling pathways activated by this compound leading to apoptosis.
PI3K/Akt and CHOP Signaling Pathway
The PI3K/Akt pathway is a critical survival pathway, and its modulation by CPF, along with the induction of the pro-apoptotic transcription factor CHOP, contributes to neuronal cell death.[15][27]
Caption: Akt activation and CHOP-triggered apoptosis in CPF-methyl neurotoxicity.
STAT1 Signaling in Dopaminergic Neurotoxicity
In dopaminergic neurons, CPF can impair STAT1 signaling, leading to mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic cell death.[16][27][28][29]
Caption: STAT1-mediated dopaminergic neurotoxicity induced by this compound.
Conclusion
The in vitro assays and mechanistic pathways described in this guide provide a robust framework for the assessment of this compound neurotoxicity. A multi-faceted approach, combining assays that evaluate cell viability, cytotoxicity, oxidative stress, apoptosis, and developmental neurotoxicity, is essential for a comprehensive understanding of the potential risks associated with this compound. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers in designing and interpreting their own studies. Furthermore, the visualization of the key signaling pathways offers insights into the molecular mechanisms underlying CPF-methyl-induced neurotoxicity, which can aid in the development of potential therapeutic interventions and inform risk assessment strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Chlorpyrifos and this compound on the Outgrowth of Axon-Like Processes, Tubulin, and GAP-43 in N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. jneurosci.org [jneurosci.org]
- 8. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Assessment of Neurite Outgrowth in PC12 Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. Chlorpyrifos Induces Apoptosis in Macrophages by Activating Both Intrinsic and Extrinsic Apoptotic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Organophosphate Pesticide Chlorpyrifos Impairs STAT1 Signaling to Induce Dopaminergic Neurotoxicity: Implications for mitochondria mediated oxidative stress signaling events - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integrating biokinetics and in vitro studies to evaluate developmental neurotoxicity induced by chlorpyrifos in human iPSC-derived neural stem cells undergoing differentiation towards neuronal and glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Effects of Chlorpyrifos and this compound on the Outgrowth of Axon-Like Processes, Tubulin, and GAP-43 in N2a Cel… [ouci.dntb.gov.ua]
- 20. lagrange.edu [lagrange.edu]
- 21. Chlorpyrifos induces apoptosis in rat cortical neurons that is regulated by a balance between p38 and ERK/JNK MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. JNK and p38 MAPK regulate oxidative stress and the inflammatory response in chlorpyrifos-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. BioKB - Publication [biokb.lcsb.uni.lu]
- 26. researchgate.net [researchgate.net]
- 27. Chlorpyrifos induces neuronal cell death via both oxidative stress and Akt activation downstream-regulated CHOP-triggered apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Organophosphate pesticide chlorpyrifos impairs STAT1 signaling to induce dopaminergic neurotoxicity: Implications for mitochondria mediated oxidative stress signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Determining the Soil Degradation Rate of Chlorpyrifos-methyl: A Technical Guide
This guide provides a comprehensive protocol for determining the soil degradation rate of chlorpyrifos-methyl, an organophosphate insecticide. The methodologies outlined are synthesized from established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and peer-reviewed scientific literature. This document is intended for researchers, scientists, and professionals in environmental science and drug development.
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is crucial for designing and interpreting soil degradation studies. Key physicochemical data are summarized below.
| Property | Value | Reference |
| Chemical Name | O,O-Dimethyl O-3,5,6-trichloro-2-pyridyl phosphorothioate | [1] |
| CAS Registry Number | 5598-13-0 | [2] |
| Molecular Formula | C₇H₇Cl₃NO₃PS | [2] |
| Molecular Weight | 322.5 g/mol | [1][3] |
| Physical State | White granular crystalline solid | [1] |
| Water Solubility | 4.0 mg/L at 25°C | [3] |
| Vapor Pressure | 4.22 × 10⁻⁵ mm Hg at 25°C | [1] |
| Melting Point | 45.5-46.5°C | [1] |
Soil Degradation Kinetics of this compound
The degradation of this compound in soil typically follows first-order kinetics. The primary metrics used to quantify the degradation rate are the DT₅₀ (time for 50% dissipation) and DT₉₀ (time for 90% dissipation). These values are influenced by soil type, moisture, and temperature.
| Soil Type | DT₅₀ (days) | DT₉₀ (days) |
| Speyer 2.2 | 3.6 | 39.3 |
| Marcham sandy loam | 1.4 | 38.0 |
| Marcham sandy clay loam | 0.63 | 17.3 |
| Data sourced from a 2009 JMPR report.[4] |
Experimental Protocol: Aerobic Soil Degradation
This protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, No. 307: "Aerobic and Anaerobic Transformation in Soil".[5][6][7]
Soil Selection and Characterization
-
Soil Sourcing: Collect fresh soil from a location with no prior history of this compound application. The top 20 cm layer is typically used.[7]
-
Sieving: Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove stones and large debris.
-
Characterization: Before initiating the study, characterize the soil for the following parameters:
-
Textural composition (% sand, silt, clay)
-
pH
-
Organic carbon content (%)
-
Cation exchange capacity (CEC)
-
Water holding capacity (WHC) at pF 2.5 (field capacity)
-
Microbial biomass
-
Test Substance and Application
-
Test Substance: Use analytical grade this compound. For detailed transformation studies and mass balance, ¹⁴C-labeled this compound is recommended.[6]
-
Application: The test substance should be applied to the soil samples at a concentration equivalent to the maximum recommended field application rate. The application should be as uniform as possible.
Incubation Conditions
-
Moisture: Adjust the soil moisture to 40-60% of the maximum water holding capacity (MWHC).
-
Temperature: Incubate the treated soil samples in the dark at a constant temperature, typically 20 ± 2°C.[6]
-
Aeration: Ensure continuous aeration with CO₂-free, humidified air to maintain aerobic conditions. The outflowing air should be passed through traps (e.g., ethylene (B1197577) glycol and potassium hydroxide (B78521) solution) to capture volatile organic compounds and ¹⁴CO₂.[6]
-
Control Samples:
-
Untreated Controls: Soil samples incubated under the same conditions without the test substance to monitor microbial activity.
-
Sterile Controls: Sterilized soil samples (e.g., by autoclaving or gamma irradiation) treated with the test substance to differentiate between microbial and chemical degradation.[6]
-
Sampling and Analysis
-
Sampling Schedule: Collect triplicate samples at appropriate time intervals. A typical schedule includes day 0, 1, 3, 7, 14, 30, 60, 90, and 120, or until at least 90% of the substance has degraded.[6]
-
Extraction: Extract this compound and its transformation products from the soil samples using an appropriate organic solvent (e.g., acetonitrile, ethyl acetate). The extraction efficiency should be validated.
-
Analytical Quantification: Analyze the extracts using a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). For radiolabeled studies, Liquid Scintillation Counting (LSC) is used to quantify radioactivity in extracts and soil residues.[6]
Visualization of Pathways and Workflows
Degradation Pathway of this compound
The primary degradation pathway of this compound in soil is the hydrolysis of the phosphate (B84403) ester bond, leading to the formation of 3,5,6-trichloro-2-pyridinol (B117793) (TCP).
Caption: Primary degradation pathway of this compound in soil.
Experimental Workflow
The following diagram illustrates the key steps in a typical soil degradation study.
Caption: Workflow for determining the soil degradation rate.
References
- 1. 325. This compound (WHO Pesticide Residues Series 5) [inchem.org]
- 2. ars.usda.gov [ars.usda.gov]
- 3. This compound | C7H7Cl3NO3PS | CID 21803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 6. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 7. oecd.org [oecd.org]
An In-depth Technical Guide to Troubleshooting and Optimization of CRISPR-Cas9 Gene Editing
The advent of CRISPR-Cas9 technology has revolutionized genetic engineering, offering unparalleled precision in modifying the genomes of various organisms.[1][2] For researchers and scientists in drug development, this tool provides a powerful means to validate drug targets, create disease models, and develop novel therapeutic strategies. However, the successful application of CRISPR-Cas9 is not without its challenges, which range from low editing efficiency to unintended off-target effects.[3][4] This guide offers a comprehensive overview of common issues, robust troubleshooting and optimization strategies, detailed experimental protocols, and key quantitative data to ensure reliable and reproducible results.
I. Troubleshooting Common CRISPR-Cas9 Challenges
Achieving successful CRISPR-Cas9 gene editing requires navigating several potential obstacles. This section details frequent problems, their root causes, and effective solutions.
One of the most common hurdles is low editing efficiency .[3] This can be attributed to several factors, including suboptimal design of the single guide RNA (sgRNA), inefficient delivery of CRISPR components into target cells, or low expression or activity of the Cas9 nuclease.[1][5] It is recommended to test three to five different sgRNAs for each target gene to identify the most effective one.[1][6]
Another significant challenge is the occurrence of off-target effects , where the Cas9 enzyme cleaves DNA at unintended locations.[3][4] These off-target mutations can lead to unwanted cellular phenotypes and compromise experimental results. The primary cause of off-target effects is the sgRNA binding to sequences with some similarity to the intended target.[1]
Cell toxicity can also be a major issue, potentially leading to cell death and low survival rates.[3] This is often caused by high concentrations of CRISPR-Cas9 components or the delivery method itself.
A summary of these common challenges and their corresponding troubleshooting strategies is presented in the table below.
| Challenge | Potential Cause | Troubleshooting & Optimization Strategy |
| Low Editing Efficiency | Suboptimal sgRNA Design | Design and test multiple sgRNAs (3-5) per target.[1][6] Utilize sgRNA design tools that predict on-target efficiency and off-target effects.[3] Ensure sgRNA has optimal GC content (40-80%).[7] |
| Inefficient Delivery | Optimize the delivery method (e.g., lipofection, electroporation, viral vectors) for the specific cell type.[3] Titrate the concentration of CRISPR components to find a balance between efficiency and toxicity.[3] Consider using ribonucleoprotein (RNP) complexes for transient expression.[5] | |
| Low Cas9 Expression/Activity | Use a codon-optimized Cas9 variant suitable for the target organism.[3] Ensure the promoter driving Cas9 expression is active in the target cells.[5] | |
| Off-Target Effects | Poor sgRNA Specificity | Use sgRNA design tools to check for potential off-target sites.[3] Perform a genome-wide off-target analysis using methods like GUIDE-seq.[1] Employ high-fidelity Cas9 variants engineered to reduce off-target cleavage.[3] |
| Cell Toxicity | High Concentration of Components | Titrate the amount of Cas9 and sgRNA delivered to the cells to the lowest effective concentration.[3] |
| Delivery Method | Optimize transfection or electroporation parameters. If using viral vectors, consider reducing the viral titer. | |
| Mosaicism | Inconsistent Editing | Synchronize the cell cycle of target cells before delivery of CRISPR components.[3] Use single-cell cloning to isolate homogeneously edited cell lines.[3] |
II. Quantitative Data in CRISPR-Cas9 Experiments
Quantitative analysis is essential for assessing the efficiency and specificity of gene editing experiments. The following table summarizes key parameters and the typical ranges observed.
| Parameter | Typical Range | Method of Quantification |
| On-Target Editing Efficiency | 10-90% | Mismatch-cleavage assays (e.g., T7E1), Sanger sequencing with TIDE/ICE analysis, Next-Generation Sequencing (NGS).[1] |
| Off-Target Editing Frequency | <0.1% to >10% | GUIDE-seq, Digenome-seq, SITE-Seq, targeted deep sequencing.[1] |
| Homology-Directed Repair (HDR) Efficiency | 1-20% | Restriction fragment length polymorphism (RFLP) analysis, digital droplet PCR (ddPCR), NGS.[1] |
A comparison of common delivery methods for CRISPR-Cas9 components is provided below, highlighting their advantages and disadvantages.
| Delivery Method | Components Delivered | Advantages | Disadvantages |
| Lipofection | Plasmid DNA, mRNA, RNP | Simple to perform, cost-effective. | Lower efficiency in some cell types, potential for toxicity.[1] |
| Electroporation | Plasmid DNA, mRNA, RNP | High efficiency in a wide range of cell types, including primary cells.[1] | Can cause significant cell death.[1] |
| Viral Transduction (e.g., Lentivirus, AAV) | Plasmid DNA | High efficiency, suitable for in vivo applications. | Potential for immunogenicity, limited cargo size for AAV.[5] |
III. Detailed Experimental Protocols
Protocol 1: T7 Endonuclease I (T7E1) Assay for Detection of On-Target Editing
The T7E1 assay is a straightforward and widely used method to detect insertions and deletions (indels) at a target genomic locus.[8][9]
-
Genomic DNA Extraction : Isolate genomic DNA from the population of cells edited with the CRISPR-Cas9 system.
-
PCR Amplification : Amplify a 400-1000 bp region surrounding the target site using high-fidelity DNA polymerase.[8][10]
-
Heteroduplex Formation : Denature the PCR products by heating to 95°C for 5 minutes, then re-anneal by slowly cooling to room temperature. This allows for the formation of heteroduplexes between wild-type and edited DNA strands.[8]
-
T7E1 Digestion : Incubate the re-annealed PCR products with T7 Endonuclease I for 15-20 minutes at 37°C.[8][10] The enzyme will cleave the DNA at the mismatched sites present in the heteroduplexes.
-
Gel Electrophoresis : Analyze the digestion products on a 2% agarose (B213101) gel. The presence of cleaved DNA fragments indicates successful editing.[8][10]
-
Quantification : The percentage of gene editing can be estimated by measuring the band intensities of the cleaved and uncleaved DNA.[11]
Protocol 2: Analysis of Editing Events by Sanger Sequencing
Sanger sequencing can be used to confirm the presence and nature of edits at the target locus.[12]
-
PCR Amplification and Purification : Amplify the target region from genomic DNA of both unedited (control) and edited cell populations. Purify the PCR products.
-
Sanger Sequencing : Send the purified PCR products for Sanger sequencing.
-
Analysis using TIDE or ICE : The resulting sequencing trace files can be analyzed using online tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits).[13][14][15] These tools compare the sequencing chromatogram from the edited sample to the control and quantify the percentage of indels in the cell population.[14]
IV. Visualization of Core Concepts
Signaling Pathways: DNA Double-Strand Break Repair
Following a double-strand break (DSB) induced by Cas9, cells primarily utilize two major repair pathways: Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR).[16][17][18] NHEJ is an error-prone pathway that often results in small insertions or deletions (indels), which can be used to knock out a gene.[16][19] HDR, in the presence of a donor DNA template, can be used to introduce precise edits.[16][19]
Experimental Workflow: A General Overview
A typical CRISPR-Cas9 gene editing experiment follows a structured workflow, from the initial design phase to the final validation of the edits.[20][21][22]
Logical Relationship: Troubleshooting Low Editing Efficiency
When faced with low editing efficiency, a logical, step-by-step troubleshooting process is crucial for identifying and resolving the underlying issue.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing sgRNA to Improve CRISPR/Cas9 Knockout Efficiency: Special Focus on Human and Animal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 4. Challenges and Opportunities in the Application of CRISPR-Cas9: A Review on Genomic Editing and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sbsbio.com [sbsbio.com]
- 7. Efficiency Optimization of CRISPR/Cas9-Mediated Targeted Mutagenesis in Grape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnabio.com [pnabio.com]
- 9. diagenode.com [diagenode.com]
- 10. genemedi.net [genemedi.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. editco.bio [editco.bio]
- 15. synthego.com [synthego.com]
- 16. invivobiosystems.com [invivobiosystems.com]
- 17. beckman.com [beckman.com]
- 18. benchchem.com [benchchem.com]
- 19. HDR vs. NHEJ: CRISPR Gene Editing Techniques | ZeClinics CRO [zeclinics.com]
- 20. sg.idtdna.com [sg.idtdna.com]
- 21. assaygenie.com [assaygenie.com]
- 22. bio-rad.com [bio-rad.com]
Overcoming Matrix Effects in the Analysis of Chlorpyrifos-methyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of chlorpyrifos-methyl, an organophosphate insecticide, in complex matrices such as food, environmental samples, and biological fluids is a significant analytical challenge. Co-eluting endogenous components from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer source, leading to signal suppression or enhancement. This phenomenon, known as the matrix effect, can severely compromise the accuracy, precision, and sensitivity of analytical methods. This guide provides a comprehensive overview of established and advanced techniques to mitigate matrix effects in this compound analysis, complete with detailed experimental protocols and comparative data.
Understanding Matrix Effects
Matrix effects are a primary concern in analyses employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS). These effects arise from the competition between the analyte (this compound) and co-eluting matrix components for ionization, which can either reduce (suppression) or increase (enhancement) the analyte's signal intensity compared to a pure standard solution. The extent of the matrix effect is highly dependent on the nature of the matrix, the concentration of the analyte, and the chromatographic and mass spectrometric conditions.[1]
To ensure the reliability of analytical results, regulatory guidelines such as SANTE/11813/2017 stipulate that if matrix effects cause a signal suppression or enhancement greater than ±20%, corrective measures must be implemented.[2]
Strategies for Mitigating Matrix Effects
Several strategies can be employed to overcome matrix effects in this compound analysis. These can be broadly categorized into:
-
Advanced Sample Preparation and Cleanup: Aimed at removing interfering matrix components before instrumental analysis.
-
Calibration Strategies: Designed to compensate for the matrix effect during data analysis.
-
Advanced Analytical Techniques: Employing sophisticated instrumentation and methodologies to minimize the impact of the matrix.
Section I: Advanced Sample Preparation and Cleanup
Effective sample preparation is the first and most crucial step in minimizing matrix effects. The goal is to isolate this compound from the bulk of the matrix components.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has become a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and effectiveness.[3][4][5] The procedure involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).
-
Homogenization: Homogenize 10 g of ground beef.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 2 mL of water and 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt pouch (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for another minute.
-
Centrifuge at 4000 rpm for 3 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of primary secondary amine (PSA) sorbent, and 50 mg of C18 sorbent.
-
Shake vigorously for 1 minute.
-
Centrifuge at high speed for 1 minute.
-
-
Analysis: The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.
| Matrix | Analyte | Spiking Level (ppb) | Recovery (%) | RSD (%) | Reference |
| Beef Muscle | This compound | 20 | 92.1 | 6.5 | [3] |
| Chicken Meat | Chlorpyrifos (B1668852) | 0.05 µg/g | 86.52 - 94.25 | < 8.0 |
Recovery percentages and relative standard deviations (RSD) demonstrate the efficiency of the QuEChERS method in extracting this compound from a complex matrix.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a powerful technique for purifying and concentrating analytes from a liquid sample. It relies on the partitioning of the analyte between a solid sorbent and the liquid mobile phase.
-
Cartridge Conditioning:
-
Wash an Isolute SPE ENV+ cartridge with 10 mL of ethyl acetate.
-
Condition the cartridge with 5 mL of methanol.
-
Wash the cartridge twice with 10 mL of Milli-Q water.
-
-
Sample Loading:
-
Pass a 1 L water sample through the conditioned cartridge at a flow rate of 30-60 mL/min.
-
-
Elution:
-
Elute the retained chlorpyrifos three times with 5 mL of ethyl acetate.
-
-
Concentration and Reconstitution:
-
Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.
-
Reconstitute the final extract in a suitable solvent for analysis.
-
| Matrix | Analyte | Spiking Level (µg/L) | Recovery (%) | Reference |
| Water | Chlorpyrifos | 0.40 - 2.09 | 85 - 97 | [6] |
| Water | Chlorpyrifos | 30 ppm | 45.44 | [7] |
Recovery can vary significantly based on the specific SPE sorbent and elution solvent used.
Section II: Calibration Strategies
When extensive sample cleanup is not feasible or sufficient, specific calibration strategies can effectively compensate for matrix effects.
Matrix-Matched Calibration
This is the most common approach to counteract matrix effects. Calibration standards are prepared in a blank matrix extract that is free of the analyte of interest. This ensures that the standards and the samples experience similar ionization suppression or enhancement, leading to more accurate quantification.[8][9][10]
-
Prepare Blank Matrix Extract: Extract a sample of the matrix (e.g., apple, beef, rice) that is known to be free of this compound using the same method as for the unknown samples (e.g., QuEChERS).
-
Prepare Stock Solution: Prepare a stock solution of this compound in a pure solvent (e.g., acetonitrile).
-
Prepare Calibration Standards:
-
Create a series of calibration standards by spiking the blank matrix extract with known concentrations of the this compound stock solution.
-
A typical calibration curve might include 5-7 concentration levels.[11]
-
-
Analysis: Analyze the matrix-matched calibration standards and the unknown sample extracts under the same instrumental conditions.
-
Quantification: Construct a calibration curve by plotting the instrument response against the concentration of the matrix-matched standards. Use this curve to determine the concentration of this compound in the unknown samples.
| Analyte | Matrix | Matrix Effect (Solvent vs. Matrix-Matched) | Reference |
| Chlorpyrifos | Herbal Tea | Significant overestimation with solvent calibration | [9] |
| 2-phenylphenol | Herbal Tea | Significant overestimation with solvent calibration | [9] |
| Various Pesticides | Pepper and Wheat Flour | Weighted linear calibration provided the best fit | [8] |
These studies highlight the necessity of matrix-matched calibration for accurate quantification in complex matrices.
Section III: Advanced Analytical Techniques
Isotope Dilution Mass Spectrometry (IDMS)
IDMS is considered a primary ratio method and offers the highest level of accuracy in quantitative analysis. It involves spiking the sample with a known amount of a stable isotope-labeled internal standard (SIL-IS) of the analyte (e.g., ¹³C-chlorpyrifos-methyl or d₁₀-chlorpyrifos-methyl). The SIL-IS is chemically identical to the native analyte and thus behaves similarly during sample preparation and analysis, including experiencing the same degree of matrix effect.
-
Spiking: Add a known amount of the SIL-IS for this compound to the sample before extraction.
-
Equilibration: Ensure thorough mixing to allow the SIL-IS to equilibrate with the native analyte in the sample matrix.
-
Sample Preparation: Perform the chosen sample preparation procedure (e.g., QuEChERS or SPE).
-
Analysis: Analyze the sample extract by LC-MS/MS or GC-MS/MS, monitoring the transitions for both the native this compound and the SIL-IS.
-
Quantification: The concentration of the native analyte is calculated based on the ratio of the response of the native analyte to the response of the SIL-IS.
| Technique | Matrix | Recovery (%) | RSD (%) | Reference |
| LC-MS/MS with ISTD | Air Sampling Matrices | 78 - 113 | Not specified | [12] |
| Online SPE-LC-ID-MS/MS | Human Urine | 91 - 102 | 5.9 - 11.5 |
The use of an isotope-labeled internal standard effectively corrects for both extraction losses and matrix effects, leading to high accuracy and precision.
Conclusion
Overcoming matrix effects is paramount for the accurate and reliable quantification of this compound in complex samples. The choice of the most appropriate strategy depends on several factors, including the nature of the matrix, the required level of accuracy, available instrumentation, and throughput needs.
-
QuEChERS and SPE are effective sample preparation techniques for reducing matrix interferences at the source.
-
Matrix-matched calibration is a practical and widely used method to compensate for matrix effects when sufficient cleanup is not achieved.
-
Isotope dilution mass spectrometry provides the highest level of accuracy by using a stable isotope-labeled internal standard to correct for both extraction efficiency and matrix effects.
For routine analysis, a combination of an efficient sample preparation method like QuEChERS followed by quantification using matrix-matched calibration often provides a good balance of accuracy, throughput, and cost-effectiveness. For applications demanding the highest accuracy and precision, such as in regulatory compliance and clinical studies, IDMS is the gold standard. A thorough validation of the chosen method is always essential to ensure the reliability of the analytical data.
References
- 1. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. ijac.journals.pnu.ac.ir [ijac.journals.pnu.ac.ir]
- 6. inis.iaea.org [inis.iaea.org]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. New approach for analysis of pesticide residues – secrets of science [shimadzu-webapp.eu]
- 10. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 11. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Topic: Reducing Degradation of Chlorpyrifos-methyl During Sample Storage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the factors influencing the stability of Chlorpyrifos-methyl in various sample matrices and outlines best practices for sample storage to ensure analytical integrity. Accurate quantification of pesticide residues is critical in environmental monitoring, food safety assessment, and toxicological studies, making proper sample handling and storage paramount.
Introduction to this compound Stability
This compound is a broad-spectrum organophosphate insecticide used to control a wide range of pests on various crops and stored grains.[1][2] Like many organophosphates, it is susceptible to degradation, which can lead to inaccurate analytical results if samples are not stored correctly. The primary degradation pathways include hydrolysis and photodecomposition, which break down the parent compound into metabolites such as 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and O,O-dimethyl phosphate.[3] Understanding the kinetics and influencing factors of this degradation is essential for developing effective storage protocols.
Key Factors Influencing Degradation
The stability of this compound during storage is primarily affected by temperature, pH, light exposure, and the intrinsic properties of the sample matrix.
2.1 Temperature Temperature is a critical factor accelerating the degradation of this compound. Storing samples at elevated temperatures significantly increases the rate of hydrolysis and other decomposition reactions.[4][5] Conversely, lowering the storage temperature is one of the most effective methods for preserving the integrity of the analyte.
-
High Temperatures: Storage at elevated temperatures, such as 54°C and 72°C, leads to significant and rapid degradation of this compound in technical and formulated products.[4][5] For instance, one study showed that the active ingredient loss in a technical grade product was 1.79% after 14 days at 54°C, but loss increased to 2.88% after only 3 days at 72°C.[4]
-
Refrigeration and Freezing: Refrigeration and freezing are standard preservation techniques.[6] Studies on various plant commodities have shown that this compound is stable for up to 18 months when stored at -18°C, with over 70% of the compound remaining.[7] In cattle tissues and milk, samples fortified with this compound remained stable for 90 days under frozen conditions (-20°C).[7] For water samples, refrigeration is an effective preservation method for many organophosphorus pesticides.[6]
2.2 pH The pH of the sample matrix, particularly for aqueous samples, plays a significant role in the hydrolytic degradation of this compound. The rate of hydrolysis is dependent on the hydrogen ion concentration.
-
Neutral and Alkaline Conditions: this compound is relatively stable under neutral conditions but is more readily hydrolyzed by alkalis (pH 8-10).[8] The half-life at 25°C in buffered distilled water can be as short as 9.4 days within a pH range of 4.2-8.0.[3]
-
Acidic Conditions: Hydrolysis also occurs under acidic conditions (pH 4-6).[8] Some studies suggest that near-neutral conditions (pH 7) or slightly acidic conditions (pH 5-6.5) can be optimal for microbial degradation, which is a key degradation pathway in soil and water.[9][10] For purely chemical stability, buffering samples to a slightly acidic or neutral pH may be beneficial, but this must be balanced with the potential for microbial activity.
2.3 Light Exposure Photodecomposition is another significant degradation pathway for this compound. Exposure to sunlight or UV radiation can break down the molecule.
-
Sunlight and UV Light: Evaporated this compound in humid air undergoes photodecomposition, forming 3,5,6-trichloro-2-pyridinol and other oxidation products.[3] Studies on technical formulations showed a clear positive relationship between the intensity of sunlight or UV rays and the degradation rate.[4][5] Storing samples in the dark is crucial for preventing photolytic losses.[5] For this reason, the use of amber glass bottles is recommended for collecting and storing water samples to limit photodegradation.[11]
2.4 Sample Matrix The composition of the sample itself (e.g., water, soil, grain, biological fluid) significantly influences the stability of this compound.
-
Water: In water, hydrolysis is the primary degradation pathway, influenced by pH, temperature, and the presence of metal ions like copper, which can enhance hydrolysis.[3]
-
Stored Grains: In stored grains like wheat, this compound shows relatively low rates of degradation under practical storage conditions, making it persistent.[2][12] The moisture content of the grain is also a factor; higher moisture can facilitate degradation.[3]
-
Soil: In soil, both abiotic degradation and microbial action contribute to the breakdown of this compound. The degradation rate is highly dependent on soil type, pH, and microbial population.[13][14] Half-lives in various soils can range from 6 to 11 days.[8]
-
Biological Samples: In blood samples, this compound was found to be very stable over a 72-hour period.[8] However, the addition of common preservatives like sodium fluoride (B91410) can render it highly unstable.[8] This highlights the importance of selecting appropriate or no preservatives for biological matrices.
Quantitative Data on this compound Degradation
The following tables summarize quantitative data from various studies on the stability of this compound under different storage conditions.
Table 1: Stability of this compound in Aqueous Media
| Matrix | Temperature | pH | Half-Life | Reference |
|---|---|---|---|---|
| Tap Water & Buffered Distilled Water | 25°C | 4.2 - 8.0 | 9.4 - 22.7 days | [3] |
| Phosphate Buffer | Not Specified | 7.4 | ~80% degraded after 72 hrs | [8] |
| Phosphate Buffer | Not Specified | 6.2 | ~80% degraded after 72 hrs |[8] |
Table 2: Stability of this compound in Stored Grains (Wheat)
| Initial Concentration (mg/kg) | Storage Temperature | Moisture Content | Residue after 3 months (mg/kg) | Residue after 6 months (mg/kg) | Reference |
|---|---|---|---|---|---|
| 4.8 | 26°C | 14.6% | 2.8 | 3.3 | [3] |
| 6.6 | 26°C | 14.6% | 3.2 | 1.6 | [3] |
| 10.4 | 26°C | 14.6% | 2.3 | 4.4 |[3] |
Table 3: Stability of this compound in Fortified Plant Commodities at -18°C
| Commodity | Fortification Level (mg/kg) | Storage Duration | % Remaining | Reference |
|---|---|---|---|---|
| Various Plant Commodities | 0.10 | 18 months | >70% | [7] |
| Oranges | 0.10 | 90 days | 88% (day 0) to 83% (day 90) | [7] |
| Grapes | 0.10 | 90 days | 91% (day 0) to 80% (day 90) | [7] |
| Tomatoes | 0.10 | 90 days | 87% (day 0) to 84% (day 90) |[7] |
Table 4: Degradation in Technical and Formulated Products at Elevated Temperatures
| Product | Storage Temperature | Storage Duration | % Loss | Reference |
|---|---|---|---|---|
| Chlorpyrifos (B1668852) 97% TC | 54°C | 14 days | 1.79% | [4] |
| Chlorpyrifos 97% TC | 72°C | 3 days | 2.88% | [4] |
| Pestban 48% EC | 54°C | 14 days | 3.78% | [4] |
| Pestban 48% EC | 72°C | 3 days | 8.81% |[4] |
Recommended Protocols for Sample Collection and Storage
To minimize degradation, a systematic approach to sample collection, preservation, and storage is required.
4.1 General Principles
-
Containers: Use clean, inert containers. For water samples or extracts sensitive to light, use amber glass bottles.[11] For soil or solid samples, glass jars with polytetrafluoroethylene (PTFE)-lined caps (B75204) are suitable. Avoid polyvinyl chloride (PVC) materials as they may compromise the sample.[15]
-
Labeling: Clearly and durably label all samples with a unique identifier, date, time of collection, and sample type.
-
Transportation: Transport samples to the laboratory as quickly as possible, keeping them cool (e.g., in a cooler with ice packs) to slow degradation.[11][15]
4.2 Matrix-Specific Storage Protocols
-
Aqueous Samples (e.g., River Water, Drinking Water):
-
Collection: Collect samples in amber glass bottles.[11]
-
Preservation: Cool samples to ≤6°C immediately after collection. According to EPA methods, for many organic compounds, the overall holding time is 14 days from collection to analysis.[16] While buffering can control pH, it may not be dependable for preserving organophosphates.[6] For some organophosphorus pesticides, adding chloroform (B151607) has been shown to be an effective preservative for up to three weeks, but its use must be validated for this compound and the specific analytical method.[6]
-
Storage: Store in a refrigerator at approximately 4°C in the dark.[17] For longer-term storage, freezing at -20°C is recommended.[7]
-
-
Soil and Sediment Samples:
-
Collection: Collect samples using clean tools to avoid cross-contamination and place them in glass jars or other appropriate containers.
-
Preservation: Cool samples immediately.
-
Storage: Store samples frozen, preferably at -20°C or below, in the dark until analysis. This minimizes both chemical and biological degradation.[18]
-
-
Plant and Food Samples (e.g., Grains, Fruits, Vegetables):
-
Collection: Take a representative sample and place it in a clean container or bag.
-
Preservation: If the sample cannot be processed immediately, it should be frozen.
-
Storage: Store samples frozen at -20°C.[7] Studies show high stability for this compound in various crops under these conditions for many months.[7]
-
-
Biological Samples (e.g., Blood, Tissue):
-
Collection: Collect samples using standard sterile techniques.
-
Preservation: Avoid adding preservatives like sodium fluoride, which can accelerate the degradation of this compound.[8]
-
Storage: Store samples frozen at -20°C or, for long-term storage, at -80°C.
-
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following sections outline typical experimental protocols cited in the literature.
5.1 Sample Extraction Protocol (General) This protocol is a generalized procedure for solid matrices like soil or food.
-
Homogenization: Homogenize the sample (e.g., 5-10 g) to ensure uniformity. For some foods, this may involve blending with acetone.[19]
-
Extraction: Perform solvent extraction. A common method involves using acetone, followed by partitioning into an organic solvent like hexane (B92381) or methylene (B1212753) chloride.[7][19] Solid-Phase Extraction (SPE) using cartridges like C18 is also a widely used cleanup and concentration technique, especially for water samples.[20]
-
Drying: Remove water from the organic extract using anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a small, known volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the final extract in a suitable solvent for the analytical instrument (e.g., hexane for GC, acetonitrile (B52724)/water for LC).
5.2 Analytical Quantification Protocol (GC/HPLC) Quantification is typically performed using chromatography.
-
Gas Chromatography (GC):
-
Instrument: Gas chromatograph.
-
Detector: Selective detectors are preferred for pesticide analysis to reduce matrix interference. Common detectors include Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD), Electron Capture Detector (ECD), or Mass Spectrometry (MS).[20][21]
-
Column: Use a capillary column suitable for organophosphate pesticide analysis (e.g., DB-5ms, HP-5).
-
Conditions: Set appropriate temperatures for the injector, oven (using a temperature program), and detector.
-
Quantification: Prepare a calibration curve using certified reference standards of this compound. Analyze samples and quantify based on the peak area relative to the calibration curve.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Instrument: High-Performance Liquid Chromatograph.
-
Detector: UV detector (e.g., at 250 nm) or, for higher sensitivity and specificity, a Mass Spectrometer (LC/MS).[22][23]
-
Column: A reverse-phase column (e.g., C18) is commonly used.[10]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and buffered water is typical.[10][23]
-
Quantification: Similar to GC, quantify using a calibration curve generated from certified standards.
-
Visualizations
6.1 Degradation Pathways of this compound The diagram below illustrates the primary chemical degradation pathways for this compound.
Caption: Primary degradation pathways of this compound.
6.2 General Experimental Workflow for Sample Analysis This workflow outlines the key steps from sample acquisition to final data analysis, emphasizing the critical storage phase.
Caption: General workflow for this compound residue analysis.
6.3 Factors Influencing Degradation Rate This diagram illustrates the relationship between key environmental conditions and the rate of this compound degradation.
Caption: Logical relationship of factors affecting stability.
References
- 1. This compound (Ref: OMS 1155) [sitem.herts.ac.uk]
- 2. Effect of grain storage and processing on this compound and pirimiphos-methyl residues in post-harvest-treated wheat with regard to baby food safety requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 325. This compound (WHO Pesticide Residues Series 5) [inchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preservation of organophosphorous pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. This compound | C7H7Cl3NO3PS | CID 21803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Soil pH on the Biodegradation of Chlorpyrifos and Isolation of a Chlorpyrifos-Degrading Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of soil pH on the biodegradation of chlorpyrifos and isolation of a chlorpyrifos-degrading bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ervcamping.com [ervcamping.com]
- 16. epa.gov [epa.gov]
- 17. New insights to improve the storage stability of pesticide residues in analytical samples: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. Upstate NY Pesticides 2021-2025 - HowTo â Storing samples at Cornell [soilandwaterlab.cornell.edu]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. Table 6-2, Analytical Methods for Determining Chlorpyrifos and Transformation Products in Environmental Samples - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of chlorpyrifos and this compound residues in multi-environmental media by cloud-point extraction and HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. HPLC Analysis of this compound | SIELC Technologies [sielc.com]
Optimization of Extraction Solvents for Chlorpyrifos-Methyl from Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for optimizing the extraction of chlorpyrifos-methyl from soil matrices. This compound, an organophosphate insecticide, is subject to stringent regulatory monitoring due to its potential environmental and health impacts. Accurate quantification of its residues in soil is paramount for environmental assessment and human health risk management. This document details various extraction techniques, compares the efficiency of different solvent systems, and provides standardized protocols to guide researchers in developing robust and reliable analytical methods.
Overview of Extraction Techniques
The selection of an appropriate extraction technique is critical for the efficient recovery of this compound from complex soil matrices. The ideal method should be exhaustive, reproducible, and minimize the co-extraction of interfering substances. The most commonly employed techniques include the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, Soxhlet extraction, and Ultrasound-Assisted Extraction (UAE).
Data on Extraction Solvent Efficiency
The choice of solvent is a crucial parameter influencing the extraction efficiency. The polarity of the solvent, its ability to penetrate soil aggregates, and its selectivity for the target analyte are key considerations. The following tables summarize the recovery data for this compound using different extraction solvents and methods as reported in various studies.
Table 1: Recovery of this compound using the QuEChERS Method
| Soil Type | Extraction Solvent | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Agricultural Soil | Acetonitrile (B52724) | 0.05 | 89.5 | 6.36 |
| Ornamental Soil | Acetonitrile | 0.05 | 93.1 | 3.96 |
| Forestal Soil | Ethyl Acetate (B1210297) | Not Specified | 45-96 | Not Specified |
| Agricultural Soil | Ethyl Acetate | Not Specified | 45-96 | Not Specified |
Source: Data compiled from multiple studies.[1][2]
Table 2: Comparison of Solvents in Various Extraction Methods
| Extraction Method | Solvent(s) | Recovery (%) | Notes |
| Shaking | Diethyl ether | 40-50 | Selected as the optimal solvent in the study.[3] |
| Shaking | Acetone | Not specified | Compared with other solvents.[3] |
| Shaking | Toluene:Acetone (2:1) | Not specified | Compared with other solvents.[3] |
| Shaking | Dichloromethane (DCM) | Not specified | Compared with other solvents.[3] |
| Ultrasound-Assisted | Ethyl acetate and Methanol | 79-105 | Double extraction process.[4] |
| Cloud Point Extraction | PEG-6000 (6% w/v) | 83.9-92.9 | A green extraction method.[5] |
| Soxhlet | Methylene (B1212753) chloride | Not specified | Mentioned as a standard method.[6] |
| Sonication | Methylene chloride | Not specified | Mentioned as a standard method.[6] |
Detailed Experimental Protocols
This section provides detailed step-by-step protocols for the most common methods used for the extraction of this compound from soil.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted technique for pesticide residue analysis in various matrices, including soil, due to its simplicity, high throughput, and low solvent consumption.[7]
Protocol:
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of water, then allow to hydrate (B1144303) for 30 minutes.[8]
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.[8]
-
Shake vigorously for 5 minutes using a mechanical shaker or vortex mixer.[8]
-
Add the contents of a buffered QuEChERS salt packet (e.g., containing magnesium sulfate (B86663), sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate).[1]
-
Immediately shake for at least 2 minutes.[8]
-
Centrifuge for 5 minutes at ≥3000 rcf.[8]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).
-
Vortex for 1 minute.
-
Centrifuge for 5 minutes at high speed.
-
-
Analysis: Collect the cleaned extract for analysis by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).
Soxhlet Extraction
Soxhlet extraction is a classical and exhaustive technique that utilizes continuous solvent reflux for the extraction of analytes from solid matrices.
Protocol:
-
Sample Preparation: Mix the soil sample with anhydrous sodium sulfate to remove moisture.[6] Place approximately 10 g of the dried soil into a cellulose (B213188) extraction thimble.
-
Extraction:
-
Place the thimble into the Soxhlet extractor.
-
Add 150-200 mL of a suitable solvent (e.g., methylene chloride or a hexane/acetone mixture) to the round-bottom flask.[6]
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 6-24 hours, ensuring a consistent cycle of solvent reflux.[9]
-
-
Concentration:
-
After extraction, allow the apparatus to cool.
-
Evaporate the solvent from the collection flask using a rotary evaporator to a small volume (e.g., 1-2 mL).
-
-
Cleanup (if necessary): The concentrated extract may require further cleanup using techniques like column chromatography with adsorbents such as Florisil or alumina (B75360) to remove co-extracted interferences.[3][6]
-
Analysis: Adjust the final volume of the extract with a suitable solvent for instrumental analysis.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to enhance the mass transfer of analytes from the sample matrix into the solvent. It is a faster alternative to traditional methods like Soxhlet.[10][11]
Protocol:
-
Sample Preparation: Weigh 5-10 g of homogenized soil into a beaker or flask.
-
Extraction:
-
Add a specific volume of extraction solvent (e.g., a mixture of ethyl acetate and methanol).[4]
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate the sample for a defined period, typically 15-30 minutes. The temperature of the ultrasonic bath should be controlled to prevent degradation of the analyte.
-
For enhanced efficiency, the extraction can be repeated with fresh solvent.[4]
-
-
Separation:
-
After sonication, separate the extract from the soil residue by centrifugation or filtration.
-
-
Concentration and Cleanup:
-
Combine the extracts if multiple extractions were performed.
-
Concentrate the extract using a rotary evaporator.
-
Perform cleanup if necessary, similar to the Soxhlet method.
-
-
Analysis: Reconstitute the final extract in a suitable solvent for analysis.
Conclusion
The optimization of extraction solvents and methods is a critical step in the accurate determination of this compound in soil. The QuEChERS method offers a rapid and efficient approach with high recoveries using acetonitrile. Traditional methods like Soxhlet extraction, although time-consuming, provide exhaustive extraction and can be effective with solvents like methylene chloride. Ultrasound-assisted extraction presents a faster alternative to Soxhlet, with good recoveries reported for solvent mixtures like ethyl acetate and methanol. The choice of the optimal method and solvent will depend on the specific laboratory resources, sample throughput requirements, and the desired level of analytical rigor. The data and protocols presented in this guide provide a solid foundation for researchers to develop and validate their own methods for the analysis of this compound in soil.
References
- 1. researchgate.net [researchgate.net]
- 2. weber.hu [weber.hu]
- 3. To determine a analytical protocol for chlorpyrifos in soil | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 4. EXTRACTION OF PESTICIDE RESIDUES IN SOIL BY ULTRASOUND ASSISTED [scielo.org.co]
- 5. Analysis of chlorpyrifos and this compound residues in multi-environmental media by cloud-point extraction and HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Table 6-2, Analytical Methods for Determining Chlorpyrifos and Transformation Products in Environmental Samples - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. weber.hu [weber.hu]
- 9. engg.k-state.edu [engg.k-state.edu]
- 10. mdpi.com [mdpi.com]
- 11. Ultrasonic-Assisted and Microwave-Assisted Extraction of Phenolics and Terpenoids from Abelmoschus sagittifolius (Kurz) Merr Roots Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Poor Peak Shape in HPLC Analysis of Chlorpyrifos-methyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of common issues leading to poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of Chlorpyrifos-methyl. It offers systematic troubleshooting strategies, detailed experimental protocols, and an exploration of the chemical properties of this compound relevant to its chromatographic behavior.
Introduction to this compound and its HPLC Analysis
This compound is a broad-spectrum organophosphate insecticide.[1] Its detection and quantification in various matrices, including environmental and food samples, are critical for regulatory monitoring and safety assessment. Reversed-phase HPLC with UV detection is a common analytical technique for this purpose. Achieving a symmetrical, sharp, and well-resolved chromatographic peak is paramount for accurate and precise quantification.
This guide will address the primary challenges of poor peak shape—peak tailing, fronting, and splitting—in the context of this compound analysis.
Understanding the Chemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for effective troubleshooting.
| Property | Value/Description | Significance in HPLC Analysis |
| Molecular Formula | C₇H₇Cl₃NO₃PS | Influences molecular weight and polarity. |
| Molecular Weight | 322.5 g/mol | Affects diffusion and chromatographic behavior. |
| Polarity | Non-polar | Well-suited for reversed-phase HPLC on C8 or C18 columns. |
| Aqueous Solubility | Low (e.g., 4 mg/L at 25°C) | The sample solvent should be compatible with the mobile phase to prevent precipitation and peak distortion. Acetonitrile (B52724) and methanol (B129727) are common solvents. |
| pKa | Not ionizable | As a neutral molecule, its retention is not significantly affected by mobile phase pH. However, pH can influence the ionization of silanol (B1196071) groups on the silica-based stationary phase, indirectly affecting peak shape. |
| Stability | Hydrolyzes in alkaline conditions | Acidic or neutral mobile phases are preferred to prevent on-column degradation, which can lead to peak distortion and loss of signal. |
Common Peak Shape Problems and Troubleshooting Strategies
Poor peak shape in the HPLC analysis of this compound can be categorized into three main types: peak tailing, peak fronting, and peak splitting.
Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
-
Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the polar groups of this compound, leading to tailing.
-
Solution: Use a well-endcapped C8 or C18 column. Operating the mobile phase at a low pH (e.g., around 3.0) can suppress the ionization of silanol groups, minimizing these interactions.[1]
-
-
Column Contamination and Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Use a guard column and ensure adequate sample cleanup. Regularly flush the column with a strong solvent.
-
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
Peak Fronting
Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the analyte band will spread, causing fronting.
-
Solution: Dissolve the this compound standard and samples in the initial mobile phase composition or a weaker solvent whenever possible.
-
Peak Splitting
Peak splitting is the appearance of two or more apices in a single peak.
-
Column Inlet Blockage: A partially blocked frit at the column inlet can cause the sample to travel through different paths, resulting in a split peak.
-
Solution: Filter all samples and mobile phases. If a blockage is suspected, reverse-flush the column (disconnect from the detector) or replace the frit.
-
-
Sample Solvent Effect: A large injection volume of a solvent much stronger than the mobile phase can cause peak splitting.
-
Solution: As with peak fronting, ensure the sample solvent is compatible with the mobile phase and reduce the injection volume.
-
-
Co-elution with an Interfering Compound: A compound in the sample matrix may elute very close to this compound, giving the appearance of a split peak.
-
Solution: Improve sample preparation to remove the interference or adjust the mobile phase composition or gradient to resolve the two peaks.
-
Data Presentation: Impact of HPLC Parameters on Peak Shape
Table 1: Effect of Mobile Phase Composition on Peak Shape
| Parameter | Variation | Expected Effect on this compound Peak Shape | Rationale |
| Organic Modifier % | Too Low | Broader peaks | Slower elution and increased band broadening. |
| Too High | Sharp, but potentially poorly retained peaks | Faster elution, less time for diffusion. | |
| pH | Low (e.g., 3.0) | Improved symmetry (reduced tailing) | Suppresses ionization of residual silanol groups on the stationary phase.[1] |
| Neutral to High | Potential for increased tailing | Ionization of silanol groups, leading to secondary interactions. | |
| Buffer Concentration | Too Low | Inconsistent retention times and potential for tailing | Inadequate control of pH and ionic strength. |
Table 2: Effect of Instrumental Parameters on Peak Shape
| Parameter | Variation | Expected Effect on this compound Peak Shape | Rationale |
| Flow Rate | Too High | Broader peaks, potential for fronting | Reduced mass transfer between mobile and stationary phases. |
| Too Low | Broader peaks | Increased longitudinal diffusion. | |
| Column Temperature | Too Low | Broader peaks | Slower diffusion and higher mobile phase viscosity. |
| Too High | Sharper peaks | Faster diffusion and lower mobile phase viscosity. However, excessively high temperatures can degrade the column. | |
| Injection Volume | Too High | Peak fronting or splitting | Column overload and sample solvent effects. |
Experimental Protocols
The following are examples of detailed HPLC methodologies for the analysis of this compound.
Protocol 1: Isocratic RP-HPLC Method for this compound in Formulations
This protocol is adapted from a method for the analysis of Chlorpyrifos, which is structurally similar to this compound.
-
Instrumentation: HPLC system with UV detector, C18 column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and Potassium Dihydrogen Orthophosphate buffer (70:30 v/v), with the pH of the buffer adjusted to 6.8.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 289 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation (for formulated products): Accurately weigh a portion of the formulation, dissolve it in acetonitrile, sonicate to ensure complete dissolution, and dilute to a suitable concentration with the mobile phase. Filter the final solution through a 0.45 µm filter before injection.
-
System Suitability:
-
Tailing Factor: Not more than 2.0.
-
Theoretical Plates: Not less than 2000.
-
%RSD of replicate injections: Not more than 2.0%.
-
Protocol 2: Gradient RP-HPLC Method for Trace Level Analysis
This protocol is a representative method for the analysis of this compound in environmental samples.
-
Instrumentation: HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector, C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: Re-equilibration at 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 230 nm or MS in selected ion monitoring (SIM) mode.
-
Injection Volume: 5 µL.
-
Sample Preparation (e.g., for water samples): Solid-phase extraction (SPE) is often required for trace analysis. Pass the water sample through a C18 SPE cartridge. Elute the retained this compound with a small volume of acetonitrile or methanol. Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
Visualizing Troubleshooting Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate logical workflows for troubleshooting poor peak shape in the HPLC analysis of this compound.
Caption: General troubleshooting workflow for poor HPLC peak shape.
Caption: Chemical factors affecting this compound peak shape.
Caption: Workflow for HPLC method optimization to improve peak shape.
Conclusion
Troubleshooting poor peak shape in the HPLC analysis of this compound requires a systematic approach that considers the analyte's chemical properties, the chromatographic conditions, and the instrumentation. By understanding the common causes of peak tailing, fronting, and splitting, and by applying the targeted solutions outlined in this guide, researchers can significantly improve the quality and reliability of their analytical results. The provided experimental protocols and logical workflows serve as a practical resource for method development, optimization, and routine analysis.
References
Enhancing the Stability of Chlorpyrifos-methyl Analytical Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the factors influencing the stability of chlorpyrifos-methyl analytical standards and offers practical strategies for their enhancement. Ensuring the integrity of analytical standards is paramount for accurate and reliable data in research and development. This document details the degradation pathways of this compound, the impact of various environmental factors on its stability, and provides detailed experimental protocols for stability assessment.
Understanding the Instability of this compound
This compound, an organophosphate insecticide, is susceptible to degradation through several pathways, primarily hydrolysis and photodecomposition. The primary degradation products are 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and O,O-dimethyl phosphate (B84403). The rate of degradation is significantly influenced by environmental conditions, which can compromise the accuracy of analytical measurements that rely on the purity of the standard.
Degradation Pathways
The principal chemical transformations of this compound involve the cleavage of its phosphate ester bond.
-
Hydrolysis: This is the most common degradation pathway, where the phosphorus-oxygen-pyridyl bond is broken, yielding TCP and O,O-dimethyl phosphorothioate. This reaction is catalyzed by both acidic and alkaline conditions and is also temperature-dependent.
-
Photodecomposition: Exposure to light, particularly ultraviolet (UV) radiation, can lead to the breakdown of the this compound molecule. This process can also result in the formation of TCP and other hydroxylated pyridinol derivatives.
Factors Affecting the Stability of this compound Standards
Several key factors can significantly impact the stability of this compound analytical standards. Understanding and controlling these factors are crucial for maintaining the integrity of the standards.
Temperature
Temperature plays a critical role in the rate of chemical degradation. As a general rule, for every 10°C increase in temperature, the rate of chemical reactions can double or triple.
-
Elevated Temperatures: Storage at elevated temperatures accelerates the hydrolysis of this compound. For instance, studies have shown a significant loss of the active ingredient when stored at 54°C and 72°C.[1]
-
Frozen Storage: Storing standards at or below -18°C is a common practice to minimize degradation.[2]
pH
The pH of the solution in which the analytical standard is dissolved is a major determinant of its stability, primarily due to its effect on hydrolysis rates.
-
Alkaline and Acidic Conditions: this compound is more readily hydrolyzed in both alkaline and acidic conditions compared to a neutral pH.[3] The degradation rate increases as the pH moves further from neutral in either direction.
Light
Exposure to light, especially UV radiation, can induce photodegradation of this compound.
-
UV Radiation: Direct exposure to UV light can lead to rapid degradation. The use of amber or opaque storage vials is essential to protect standards from light-induced breakdown.[4]
Solvent
The choice of solvent for dissolving and storing analytical standards can significantly influence their stability.
-
Polar vs. Non-polar Solvents: The polarity of the solvent can affect the rate of degradation.
-
Acidified Solvents: For some pesticides, the use of acidified solvents, such as acetonitrile (B52724) with 0.1% acetic acid, has been shown to improve stability by preventing base-catalyzed hydrolysis.[5][6]
-
Common Solvents: Acetonitrile and acetone (B3395972) are commonly used solvents for preparing stock solutions of this compound.[6][7]
Storage Containers
The material and type of storage container can also affect the stability of analytical standards.
-
Inert Materials: Glass, particularly amber borosilicate glass, is the preferred material for storing pesticide standards to prevent leaching and light exposure.
-
Proper Sealing: Containers should have tight-fitting caps (B75204) with inert liners (e.g., PTFE) to prevent solvent evaporation and contamination.[8]
Quantitative Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound under various conditions.
Table 1: Effect of Temperature and Storage Time on this compound Stability
| Temperature | Storage Time | Matrix | Initial Concentration | Remaining (%) | Reference |
| 54°C | 14 days | Technical Grade (97%) | 96.54% | 94.81% | [1] |
| 72°C | 3 days | Technical Grade (97%) | 96.54% | 93.76% | [1] |
| Room Temp (Dark) | 180 days | Technical Grade (97%) | 96.54% | 90.35% | [1] |
| Room Temp (Sunlight) | 180 days | Technical Grade (97%) | 96.54% | 61.48% | [1] |
| -18°C | 18 months | Fortified Crops | 0.10 mg/kg | >70% | [2] |
| -20°C | 90 days | Fortified Oranges, Grapes, etc. | 0.10 mg/kg | 80-106% | [2] |
| -20°C | 90 days | Fortified Cattle Tissues & Milk | 0.10 mg/kg | 75-85% | [2] |
Table 2: Effect of pH on the Half-life of this compound in Aqueous Solutions at 25°C
| pH | Half-life (days) | Reference |
| 4.2 | 22.7 | [9] |
| 8.0 | 9.4 | [9] |
Experimental Protocols for Stability Assessment
This section provides detailed methodologies for conducting stability studies of this compound analytical standards.
Preparation of Analytical Standards
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of high-purity this compound standard into a volumetric flask. Dissolve and bring to volume with a suitable solvent (e.g., acetonitrile). Store in an amber glass vial at -20°C.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the same solvent to the desired concentrations for analysis.
HPLC Method for this compound and TCP Analysis
This method is suitable for the simultaneous determination of this compound and its primary degradation product, 3,5,6-trichloro-2-pyridinol (TCP).
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (acidified to pH 3.2 with phosphoric acid) is often effective.[10] A typical gradient might start with a lower concentration of acetonitrile and increase over the run to elute both the more polar TCP and the less polar this compound.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 230 nm for this compound and 290 nm for TCP.[10]
-
Sample Preparation: Dilute the stored standard solution with the initial mobile phase to a concentration within the calibration range.
GC-MS Method for this compound Analysis
Gas chromatography coupled with mass spectrometry offers high selectivity and sensitivity for the analysis of this compound.
-
Instrumentation: Gas chromatograph with a mass selective detector (GC-MS).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Splitless injection at a temperature of 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Monitor characteristic ions for this compound (e.g., m/z 314, 286, 197) in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Sample Preparation: Dilute the stored standard solution with a suitable solvent like ethyl acetate (B1210297) or hexane (B92381) to a concentration appropriate for GC-MS analysis.
Recommended Stabilization Strategies
To enhance the stability of this compound analytical standards, the following practices are recommended:
-
Optimal Storage Temperature: Store stock solutions and neat standards in a freezer at -20°C or below to minimize thermal degradation.[2]
-
Control of pH: Use neutral and buffered solvents whenever possible. If the analytical method allows, slightly acidifying the solvent (e.g., with 0.1% acetic acid in acetonitrile) can inhibit hydrolysis.[5][6]
-
Protection from Light: Always store standards in amber glass vials or protect them from light by wrapping clear vials in aluminum foil to prevent photodegradation.[4]
-
Solvent Selection: Use high-purity, HPLC-grade solvents. Acetonitrile is often a good choice due to its chemical properties and compatibility with both reversed-phase HPLC and GC.[6][7]
-
Inert Atmosphere: For highly sensitive standards or long-term storage, purging the vial headspace with an inert gas like nitrogen or argon before sealing can prevent oxidative degradation.
-
Proper Container and Sealing: Use high-quality, inert glass vials with PTFE-lined screw caps to ensure a tight seal and prevent contamination and solvent loss.[8]
-
Regular Monitoring: Periodically re-analyze stored standards against a freshly prepared standard to verify their concentration and purity.
By implementing these strategies and following the detailed experimental protocols, researchers and scientists can ensure the stability and reliability of their this compound analytical standards, leading to more accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. The Simultaneous Determination of Chlorpyrifos–Ethyl and –Methyl with a New Format of Fluorescence-Based Immunochromatographic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H7Cl3NO3PS | CID 21803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hpc-standards.com [hpc-standards.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. 325. This compound (WHO Pesticide Residues Series 5) [inchem.org]
- 10. researchgate.net [researchgate.net]
Minimizing interferences in GC-MS analysis of Chlorpyrifos-methyl
An In-depth Technical Guide to Minimizing Interferences in the GC-MS Analysis of Chlorpyrifos-methyl
Introduction
This compound is an organophosphate insecticide widely used in agriculture to protect a variety of crops. Regulatory bodies worldwide mandate strict maximum residue limits (MRLs) for pesticides in food products, necessitating highly accurate and sensitive analytical methods for their detection and quantification. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose due to its excellent separation capabilities and specific detection. However, the complexity of sample matrices, especially in food and environmental samples, introduces significant analytical challenges, primarily in the form of matrix-induced interferences.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of strategies to minimize these interferences in the GC-MS analysis of this compound. We will delve into advanced sample preparation techniques, optimized instrumental parameters, and robust calibration strategies, supported by detailed experimental protocols and quantitative data.
Understanding Matrix Interferences in GC-MS
The primary source of interference in GC-MS analysis of pesticide residues is the "matrix effect." This phenomenon, caused by co-extracted compounds from the sample matrix (e.g., fats, pigments, sugars, organic acids), can alter the analyte's ionization efficiency and chromatographic behavior.[1][2] The matrix effect typically manifests in two ways:
-
Signal Enhancement: Co-eluting matrix components can have an "active site shielding" effect in the GC inlet and column. This reduces the interaction of the target analyte with active sites, leading to less degradation and a higher-than-expected response, potentially causing an overestimation of the analyte concentration.[1]
-
Signal Suppression: Conversely, high concentrations of matrix components can compete with the analyte for ionization in the MS source or cause signal drift, leading to a reduced response and underestimation of the concentration.[2]
Effective analytical methods must therefore focus on either removing these interfering components during sample preparation or compensating for their effects during data acquisition and processing.[3][4]
Advanced Sample Preparation: The QuEChERS Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely adopted sample preparation technique for multi-residue pesticide analysis in food matrices.[5][6] It involves an initial extraction with acetonitrile (B52724) followed by a "salting-out" step and a subsequent cleanup using dispersive solid-phase extraction (d-SPE).
General Experimental Protocol for QuEChERS
The following protocol is a generalized version applicable to many food matrices with high water content. For matrices with low moisture, adding a specific amount of water is necessary to facilitate efficient extraction.[7][8]
I. Extraction:
-
Homogenize a representative portion of the sample (e.g., using a high-speed blender).
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[7]
-
Add 10-15 mL of acetonitrile to the tube. If required, add an internal standard at this stage.
-
Add the appropriate QuEChERS extraction salts. A common formulation (AOAC 2007.01) is 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of sodium acetate.
-
Immediately cap and shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates and ensure complete extraction.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes. The top layer is the acetonitrile extract containing the pesticides.[7]
II. Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbents.[9]
-
The choice of sorbents depends on the matrix (see Table 1). A common combination is 150 mg MgSO₄ (to remove residual water) and 50 mg of Primary Secondary Amine (PSA) sorbent.[7][9]
-
Shake the tube vigorously for 1 minute.
-
Centrifuge at high speed (e.g., ≥4000 rpm) for 5 minutes to pellet the sorbents.[8]
-
The resulting supernatant is the cleaned extract. Transfer it to an autosampler vial for GC-MS analysis.
Selection of d-SPE Sorbents
The key to minimizing interference lies in selecting the appropriate d-SPE sorbents to remove specific matrix components without affecting the recovery of this compound.
| Sorbent | Target Interferences | Comments |
| Magnesium Sulfate (MgSO₄) | Residual water | Almost universally used to improve analyte partitioning and prevent water from entering the GC system.[3] |
| Primary Secondary Amine (PSA) | Organic acids, fatty acids, sugars, some pigments | Highly effective for many food matrices. May cause loss of some acidic pesticides, but generally not an issue for this compound.[3] |
| C18 (Octadecylsilane) | Nonpolar interferences (e.g., fats, oils) | Recommended for high-fat matrices like meat, nuts, or oilseeds.[7][10] |
| Graphitized Carbon Black (GCB) | Pigments (e.g., chlorophyll), sterols | Very effective at removing color but can adsorb planar pesticides. This compound is generally not affected due to its non-planar structure.[9] |
Optimizing GC-MS/MS Instrumental Parameters
While single quadrupole GC-MS can be used, tandem mass spectrometry (GC-MS/MS) is highly recommended for its superior selectivity and sensitivity, which significantly reduces matrix interferences at the detector level.[3][4] By monitoring specific Multiple Reaction Monitoring (MRM) transitions, only fragments originating from the target analyte are detected, effectively filtering out chemical noise from co-eluting matrix components.
Recommended GC-MS/MS Parameters
The following table provides a validated starting point for the analysis of this compound. Optimization may be required based on the specific instrument and matrix.
| Parameter | Recommended Setting | Purpose |
| GC System | ||
| Injection Mode | Splitless | Ensures maximum transfer of the analyte onto the column for trace-level detection.[11] |
| Inlet Temperature | 250-270 °C | Promotes rapid volatilization of the analyte without causing thermal degradation.[12] |
| Carrier Gas | Helium | Provides good chromatographic efficiency and is inert. |
| Column Flow | 1.1-1.2 mL/min (constant flow) | Balances analysis time with separation efficiency.[12][13] |
| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column providing good separation for organophosphate pesticides.[13] |
| Oven Program | Initial 60-70°C, hold 1 min, ramp 20-25°C/min to 280-300°C, hold 5 min | A fast ramp reduces analysis time while ensuring elution of all components.[12] |
| MS/MS System | ||
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization method producing repeatable fragmentation patterns.[5] |
| Ion Source Temp. | 260-280 °C | Optimized to maximize ion formation and minimize source contamination.[5][12] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity by monitoring specific precursor-to-product ion transitions.[5] |
| Collision Gas | Argon or Nitrogen | Used to induce fragmentation in the collision cell. |
| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z) | Purpose |
| 285.9 → 93.0 | Quantifier ion (typically the most abundant and stable transition).[1][5] | |
| 285.9 → 270.9 | Qualifier ion (used for confirmation of analyte identity).[5] |
Calibration Strategies to Compensate for Matrix Effects
Even with optimized sample preparation and instrumental methods, residual matrix effects can persist. The calibration strategy is the final and most critical step to ensure accurate quantification.
Matrix-Matched Calibration
The most effective way to compensate for matrix effects is to use matrix-matched calibration.[1][14] This involves preparing calibration standards in a blank matrix extract that has been subjected to the exact same QuEChERS procedure as the samples. This ensures that the standards and samples experience the same degree of signal suppression or enhancement, thereby canceling out the effect.
Quantitative Data on Recovery and Matrix Effects
The effectiveness of the QuEChERS method is demonstrated by high analyte recovery and manageable matrix effects. The following tables summarize representative data from scientific literature.
Table 3: Recovery of this compound using QuEChERS in Various Matrices
| Matrix | Spiking Level (ppb) | Average Recovery (%) | Relative Standard Deviation (RSD %) | Reference |
| Ground Beef | 20 | 74.6 | 6.8 | [7] |
| Ground Beef | 200 | 88.0 | 7.5 | [7] |
| Cauliflower | 2000 - 6000 | 69.5 - 93.4 | Not Specified | [15] |
| Cabbage | 2000 - 6000 | 72.8 - 94.3 | Not Specified | [15] |
| Eggplant | 2000 - 6000 | Not Specified | Not Specified | [15] |
Note: Recovery values between 70-120% with RSD ≤ 20% are generally considered acceptable for pesticide residue analysis.[11]
Table 4: Matrix Effect (Signal Enhancement/Suppression) in Different Food Commodities
| Matrix Commodity Group | Examples | Predominant Matrix Effect | % of Analytes with Strong Effect | Reference |
| High Water Content | Apples | Signal Enhancement | ~74% | [1][2] |
| High Acid & Water Content | Grapes | Signal Enhancement | ~77% | [1][2] |
| High Starch/Protein Content | Cereal Kernels | Signal Suppression | ~82% | [1][2] |
| High Oil Content | Sunflower Seeds | Signal Suppression | ~65% | [1][2] |
Note: Matrix effect is calculated as ([Area in Matrix / Area in Solvent] - 1) x 100. Values >20% indicate enhancement, and <-20% indicate suppression.[1]
Conclusion
Minimizing interferences in the GC-MS analysis of this compound is a multi-faceted process that requires a systematic approach. The successful and accurate quantification of this pesticide hinges on the integration of three core strategies:
-
Effective Sample Cleanup: The QuEChERS method, tailored with appropriate d-SPE sorbents like PSA and C18, is a robust first line of defense to remove the bulk of matrix components.
-
Selective Instrumental Analysis: The use of GC-MS/MS with MRM acquisition provides a high degree of selectivity, effectively filtering out chemical noise and isolating the analyte signal from background interferences.
-
Compensatory Calibration: Employing matrix-matched calibration is crucial to correct for the unavoidable matrix effects that persist even after cleanup, ensuring the final quantitative result is accurate and reliable.
By implementing these protocols, laboratories can overcome the challenges posed by complex matrices, achieve lower detection limits, and produce high-quality, defensible data that meets stringent regulatory standards.
References
- 1. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hpst.cz [hpst.cz]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. conquerscientific.com [conquerscientific.com]
- 7. gcms.cz [gcms.cz]
- 8. mdpi.com [mdpi.com]
- 9. cms.mz-at.de [cms.mz-at.de]
- 10. lcms.cz [lcms.cz]
- 11. Optimization of a Multi-Residue Analytical Method during Determination of Pesticides in Meat Products by GC-MS/MS [mdpi.com]
- 12. The Simultaneous Determination of Chlorpyrifos–Ethyl and –Methyl with a New Format of Fluorescence-Based Immunochromatographic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Method Refinement for the Low-Level Detection of Chlorpyrifos-Methyl in Water
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chlorpyrifos-methyl is a broad-spectrum organophosphate insecticide used in various agricultural and commercial applications. Due to its potential for neurodevelopmental toxicity, its presence in water sources is a significant environmental and public health concern, necessitating highly sensitive and reliable analytical methods for its detection at low levels.[1][2] This technical guide provides a comprehensive overview of refined methodologies for the quantification of this compound in water. It details advanced sample preparation techniques, including Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and compares the performance of various analytical instruments such as Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with highly selective detectors. This document aims to equip researchers and analytical scientists with the necessary protocols and comparative data to select and implement the most suitable method for their specific low-level detection needs.
Introduction to Analytical Strategies
The determination of pesticide residues like this compound in water involves a multi-step process, beginning with sample collection and preparation, followed by instrumental analysis and data interpretation. The primary challenge lies in isolating the target analyte from the complex water matrix and detecting it with high sensitivity and specificity, often at concentrations in the sub-parts-per-billion (ppb or µg/L) range.[3]
Modern analytical approaches have moved beyond traditional liquid-liquid extraction (LLE) towards more efficient, faster, and environmentally friendly techniques that minimize solvent consumption and improve analyte recovery.[4][5] The choice of method is often a trade-off between sensitivity, cost, and sample throughput.
-
Chromatographic Separation: Gas Chromatography (GC) and Liquid Chromatography (LC) are the cornerstones of pesticide analysis, separating this compound from other compounds in the sample extract.
-
Detection: Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is favored for its high selectivity and sensitivity, providing structural confirmation of the analyte.[6][7] Other detectors like the Electron Capture Detector (ECD) are also effective and widely used.[8]
The overall workflow for the analysis of this compound in water is depicted below.
Caption: General workflow for this compound analysis in water.
Refined Sample Preparation Protocols
Sample preparation is the most critical step for achieving low detection limits. The goal is to extract the analyte from the water matrix, remove interferences, and concentrate it into a small volume of a suitable solvent for injection into the analytical instrument.
Solid-Phase Extraction (SPE)
SPE is a widely adopted technique that involves passing the water sample through a cartridge containing a solid adsorbent (the stationary phase).[5] this compound is retained on the sorbent while the water and other polar impurities pass through. The analyte is then eluted with a small volume of an organic solvent. This process effectively concentrates the analyte and cleans up the sample.[5]
Caption: Detailed Solid-Phase Extraction (SPE) Workflow.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Originally developed for food matrices, the QuEChERS method has been adapted for water analysis.[9] It involves a two-step process:
-
Extraction/Partitioning: The water sample is shaken vigorously with acetonitrile (B52724) and a mixture of salts (e.g., magnesium sulfate (B86663), sodium chloride, and citrate (B86180) buffers).[9][10] This separates the water from the acetonitrile layer, partitioning the this compound into the organic solvent.
-
Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a small amount of sorbent (like primary secondary amine, PSA) to remove interferences such as fatty acids.[10]
The QuEChERS approach is known for its high sample throughput and reduced solvent usage compared to traditional methods.[9][11]
Caption: QuEChERS Workflow for Water Analysis.
Instrumental Analysis Methods and Performance
The choice of instrumental technique significantly impacts the method's sensitivity, selectivity, and overall performance.
Gas Chromatography (GC) Based Methods
GC is well-suited for analyzing volatile and semi-volatile compounds like this compound.
-
GC with Electron Capture Detection (GC-ECD): This is a highly sensitive and cost-effective method for detecting halogenated compounds. A validated method based on EPA 8141 demonstrated good practicality and low cost, with a retention time of 16.9 minutes for this compound.[8]
-
GC with Mass Spectrometry (GC-MS/MS): Tandem MS provides superior selectivity and sensitivity, reducing matrix interference and allowing for lower detection limits.[6] This is particularly useful for complex water samples. One study using GC-MS/MS with an APGC source demonstrated reliable detection at concentrations as low as 0.001 mg/kg (equivalent to 1 µg/L in water).[6]
Liquid Chromatography (LC) Based Methods
LC is ideal for less volatile or thermally labile compounds, though this compound is amenable to both GC and LC.
-
LC with Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for low-level quantification. It offers high sensitivity and can often handle direct injection of extracts with minimal cleanup.[7][12] The practical limit of quantification for this compound in water by LC-MS/MS has been reported to be as low as 0.001 mg/L (1 µg/L).[13]
Comparative Data of Analytical Methods
The following tables summarize the performance of various methods for the detection of this compound in water.
Table 1: Performance of Gas Chromatography (GC) Based Methods
| Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | RSD (%) | Reference |
| GC-ECD | Liquid-Liquid Extraction | 0.005 ppb (0.005 µg/L) | Not Reported | Not Reported | Not Reported | [3] |
| GC-ECD | SPE-DI-SPME | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| GC-MS | DI-SPME | 0.03 µg/L | 0.1 µg/L | 93 - 98 | < 10 | [14] |
| GC-MS | QuEChERS | 0.3 - 4 µg/L | 1 - 14 µg/L | 85.3 - 107 | 1.8 - 15.4 | [11] |
| GC-MS/MS | QuEChERS | <0.0005 mg/kg (0.5 µg/L)* | Not Reported | ~80 - 110 | < 20 | [6] |
*Data from a cucumber matrix, indicative of high sensitivity.
Table 2: Performance of Liquid Chromatography (LC) and Immunoassay Methods
| Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | RSD (%) | Reference |
| HPLC-UV | Effervescence-LPME | 1.39 µg/L | Not Reported | 97.8 - 102 | 0.18 - 2.25 | [15] |
| LC-MS/MS | SPE | Not Reported | 0.001 mg/L (1 µg/L) | Not Reported | Not Reported | [13] |
| UPLC-MS/MS | Acetone/Acid Mix | 0.02 mg/kg (20 µg/L) | 2 mg/kg (2000 µg/L) | 96 - 115 | < 20 | [7] |
| Immunochromatographic Assay | N/A | 132.91 ng/mL (132.9 µg/L) | Not Reported | 102.5 - 107.6 | Not Reported | [1] |
| Fluorescence Immunoassay | N/A | 0.015 mg/L (15 µg/L) | Not Reported | 82.0 - 110.0 | Not Reported | [16] |
*LPME: Liquid-Phase Microextraction ***Data from a biobed matrix, may not be directly comparable to water.
Detailed Experimental Protocols
Protocol 1: Refined SPE with GC-MS Analysis
This protocol is a refinement of established SPE and GC-MS methods, optimized for low-level detection.
1. Materials and Reagents:
-
This compound analytical standard
-
Methanol, Acetone, Dichloromethane (Pesticide or HPLC grade)
-
Anhydrous Sodium Sulfate
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Ultra-pure water
2. Sample Preparation (SPE):
-
Cartridge Conditioning: Sequentially pass 5 mL of dichloromethane, 5 mL of methanol, and 10 mL of ultra-pure water through the C18 SPE cartridge.[4] Do not allow the cartridge to go dry.
-
Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Drying: After loading, dry the cartridge under vacuum for 30-60 minutes to remove residual water.[5]
-
Elution: Elute the retained this compound by passing 2 x 4 mL of a dichloromethane/acetone (1:1 v/v) mixture through the cartridge.
-
Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water.[17] Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
3. GC-MS Instrumental Conditions:
-
GC System: Agilent GC coupled to a Mass Spectrometer.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8][16]
-
Injector: Splitless mode, 250 °C.
-
Oven Program: Initial temperature 120 °C, hold for 1 min, ramp at 5 °C/min to 200 °C, then ramp at 20 °C/min to 280 °C, hold for 5 min.[8][16]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound (e.g., m/z 125, 199, 322).
Protocol 2: Refined QuEChERS with LC-MS/MS Analysis
This protocol adapts the QuEChERS method for rapid screening of water samples.
1. Materials and Reagents:
-
Acetonitrile (HPLC grade), Formic Acid
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Trisodium Citrate, 0.5 g Disodium Citrate)
-
d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA)
-
Ultra-pure water
2. Sample Preparation (QuEChERS):
-
Extraction: Place 10 mL of the water sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.
-
Salting Out: Add the pre-packaged QuEChERS extraction salts. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
d-SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbent.
-
Final Centrifugation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
Extract Collection: Collect the supernatant, filter if necessary, and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Conditions:
-
LC System: UPLC or HPLC system (e.g., Waters Acquity, Agilent 1290).
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A) Water with 0.1% Formic Acid; B) Methanol with 0.1% Formic Acid. Use a suitable gradient program.
-
Flow Rate: 0.3 mL/min.
-
MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions: Monitor at least two transitions for this compound for quantification and confirmation (e.g., 321.9 > 125.0 for quantification, 321.9 > 47.1 for confirmation).[18]
Conclusion
The refinement of analytical methods has significantly improved the ability to detect this compound in water at environmentally relevant concentrations. For high-throughput screening, a QuEChERS extraction followed by LC-MS/MS analysis offers an excellent balance of speed, efficiency, and sensitivity. For the most demanding applications requiring the lowest possible detection limits, a comprehensive SPE cleanup followed by GC-MS/MS analysis remains the gold standard. The choice of method should be guided by the specific project requirements, including desired detection limits, sample matrix complexity, available instrumentation, and sample throughput needs. Continuous refinement, particularly in the areas of microextraction techniques and high-resolution mass spectrometry, will continue to push the boundaries of low-level pesticide detection.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. waters.com [waters.com]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 8. Determination of CHLORPYRIFOS by GC/ECD in water and its sorption mechanism study in a RHODIC FERRALSOL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. researchgate.net [researchgate.net]
- 12. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. journal.uctm.edu [journal.uctm.edu]
- 16. The Simultaneous Determination of Chlorpyrifos–Ethyl and –Methyl with a New Format of Fluorescence-Based Immunochromatographic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Table 6-2, Analytical Methods for Determining Chlorpyrifos and Transformation Products in Environmental Samples - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
Enhancing Chlorpyrifos-methyl Recovery: A Technical Guide to Solid-Phase Extraction Optimization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of strategies to improve the recovery rates of Chlorpyrifos-methyl in solid-phase extraction (SPE). A meticulous approach to optimizing SPE protocols is crucial for accurate quantification in complex matrices such as environmental, agricultural, and biological samples. This document outlines key experimental parameters, presents detailed methodologies from established research, and offers a comparative analysis of recovery data.
Core Principles of Solid-Phase Extraction for this compound
Solid-phase extraction is a widely adopted sample preparation technique that partitions analytes between a solid sorbent and a liquid mobile phase.[1] The primary objective is to isolate and concentrate the target analyte, this compound, while removing interfering components from the sample matrix.[1] The efficiency of this process, and thus the recovery rate, is contingent upon a series of critical factors that must be carefully optimized.
Key Parameters for Optimizing Recovery Rates
Achieving high and reproducible recovery of this compound hinges on the systematic optimization of several experimental parameters. These include the choice of SPE sorbent, sample pretreatment, pH adjustment, selection of conditioning, washing, and elution solvents, as well as the flow rate of the sample and solvents.[2][3]
Sorbent Selection
The choice of sorbent is paramount and is dictated by the physicochemical properties of this compound (a non-polar organophosphate pesticide) and the nature of the sample matrix.[1][3]
-
Reverse-Phase Sorbents (e.g., C18, C8): These are the most commonly employed sorbents for the extraction of non-polar compounds like this compound from polar matrices such as water.[4] The retention mechanism is based on hydrophobic interactions between the analyte and the alkyl chains of the sorbent.
-
Polymeric Sorbents (e.g., Strata-X): These sorbents can offer higher binding capacity and stability over a wider pH range compared to silica-based sorbents, often leading to improved recovery.[5]
-
Molecularly Imprinted Polymers (MIPs): For highly selective extraction, MIPs can be synthesized to create specific recognition sites for the Chlorpyrifos molecule.[6] This approach can significantly enhance selectivity and recovery, particularly in complex matrices.
Sample Preparation and Loading
Proper sample preparation is crucial to prevent clogging of the SPE cartridge and to ensure optimal interaction between the analyte and the sorbent.[2][7]
-
Filtration and Centrifugation: For water samples containing suspended particles, a pre-extraction filtration or centrifugation step is recommended to prevent cartridge clogging.[7]
-
pH Adjustment: The pH of the sample can influence the charge state of both the analyte and the sorbent, thereby affecting retention. For this compound, maintaining a neutral pH is generally advisable.[2]
-
Solvent Composition: The sample should be in a liquid state with low viscosity.[1] For hydrophobic sorbents, the sample diluent should contain minimal organic solvent to maximize analyte retention.[3]
Conditioning, Washing, and Elution
-
Conditioning: The sorbent bed must be conditioned to activate the functional groups and ensure reproducible retention. This typically involves passing a water-miscible organic solvent (e.g., methanol) followed by deionized water through the cartridge.
-
Washing: This step is critical for removing co-extracted interferences. The wash solvent should be strong enough to elute weakly bound impurities without causing premature elution of this compound.[3] A mixture of water and a small percentage of an organic solvent is often effective.
-
Elution: The elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent, leading to its complete release. Common elution solvents for reverse-phase sorbents include ethyl acetate (B1210297), methylene (B1212753) chloride, and methanol (B129727).[4][8] The volume of the elution solvent should be optimized to ensure complete elution while minimizing the final extract volume.[2]
Flow Rate
The flow rate during sample loading, washing, and elution can impact recovery. A slower flow rate generally allows for better interaction between the analyte and the sorbent, potentially improving retention and elution efficiency.[2][3]
Experimental Protocols for this compound SPE
The following protocols are derived from various studies and provide a starting point for method development.
Protocol 1: Extraction from Water using C18 Cartridge
This protocol is a standard method for the extraction of this compound from aqueous samples.
Methodology:
-
Sample Preparation: Filter the water sample (1 L) through a 0.45 µm filter to remove suspended particles.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Pass the water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.[2]
-
Washing: Wash the cartridge with 5 mL of a methanol:water solution (e.g., 50:50 v/v) to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-20 minutes to remove residual water.[2]
-
Elution: Elute the retained this compound with two 5 mL aliquots of ethyl acetate or a mixture of ethyl acetate and methylene chloride.[8]
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
Protocol 2: Extraction using Molecularly Imprinted Polymer (MIP)
This protocol offers enhanced selectivity for this compound.
Methodology:
-
Sample Preparation: Prepare the aqueous sample containing Chlorpyrifos.
-
MIP Cartridge Conditioning: Condition the MIP cartridge with the appropriate solvent as specified by the manufacturer.
-
Sample Loading: Load the sample onto the conditioned MIP cartridge.
-
Washing: Wash the cartridge with a specific solvent mixture to remove non-specifically bound compounds. For example, a mixture of methanol and water can be used.
-
Elution: Elute the selectively bound this compound using a solvent mixture designed to disrupt the specific interactions. A common eluent is a mixture of methanol and acetic acid (e.g., 90:10 v/v).
-
Analysis: The eluate can then be analyzed by a suitable technique like HPLC.
Quantitative Data on Recovery Rates
The following tables summarize recovery data for this compound from various studies, highlighting the impact of different SPE parameters.
| Sample Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| River Water | C18 | Ethyl acetate | 94 | 4 | [4] |
| Groundwater | Polymeric | Not Specified | 89 | 6 | [4] |
| Soil | Florisil | Not Specified | 79 | 7 | [4] |
| Beef Fat | C18 | Not Specified | 83.5 | 5.3 | [4] |
| Fats and Oils | C18 | Acetone | 85-97 | Not Specified | [4] |
| Rumen Content | Silica | Not Specified | 99 | 3 | [4] |
| Liver | Silica | Not Specified | 105 | 2 | [4] |
| Spiked Water | ENVI-18 | Ethyl acetate | 60-100+ | Not Specified | |
| Surface Water | Polymeric | Not Specified | 70-120 | < 13.7 | [7][9] |
| Human Urine | DLLME* | Carbon Tetrachloride | 96.3-102.3 | < 5 | [10] |
*Dispersive liquid-liquid microextraction (DLLME) is a related liquid-phase microextraction technique, included here for comparison.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the SPE processes described.
References
- 1. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 2. promochrom.com [promochrom.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Table 6-2, Analytical Methods for Determining Chlorpyrifos and Transformation Products in Environmental Samples - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntk-kemi.com [ntk-kemi.com]
- 9. researchgate.net [researchgate.net]
- 10. mjiri.iums.ac.ir [mjiri.iums.ac.ir]
Navigating the Analytical Maze: A Technical Guide to Chlorpyrifos-methyl Residue Testing
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical challenges and methodologies associated with the detection and quantification of Chlorpyrifos-methyl residues in various matrices. As regulatory bodies worldwide tighten restrictions on this organophosphate insecticide, with the European Union lowering the Maximum Residue Levels (MRLs) to 0.01 mg/kg for all food and feed, accurate and sensitive analytical methods are paramount.[1][2][3] This guide offers detailed experimental protocols, data-driven insights, and visual workflows to address the complexities of this compound residue analysis.
Core Analytical Challenges
The analysis of this compound residues is fraught with challenges that can impact the accuracy and reliability of results. These challenges primarily stem from the complexity of food and environmental matrices, the chemical properties of the analyte, and the low detection levels required.
-
Matrix Effects: Co-extracted compounds from the sample matrix can significantly interfere with the analytical signal, leading to either enhancement or suppression.[4][5][6] This is a particularly pronounced issue in gas chromatography (GC) based methods, where matrix components can interact with the injector and column, causing peak tailing and affecting detectability.[4] The use of matrix-matched calibration standards is often necessary to compensate for these effects.[4][6]
-
Extraction and Clean-up Efficiency: Achieving optimal recovery of this compound from diverse and complex matrices requires carefully optimized extraction and clean-up procedures. The choice of solvents and solid-phase extraction (SPE) sorbents is critical to effectively remove interfering substances like fats, pigments, and sugars without significant loss of the target analyte.[7]
-
Analyte Stability: this compound can be susceptible to degradation during sample processing and storage.[8][9] Factors such as temperature, pH, and the presence of certain enzymes in the matrix can influence its stability. For instance, almost half of the this compound present in fortified egg samples was reported to be lost during storage.[8]
-
Metabolite Analysis: The primary metabolite of this compound in both plants and animals is 3,5,6-trichloro-2-pyridinol (B117793) (TCP).[1][8] A comprehensive risk assessment may require the analysis of this metabolite, adding another layer of complexity to the analytical workflow.
Experimental Protocols
Accurate quantification of this compound residues hinges on robust and validated analytical methodologies. Below are detailed protocols for sample preparation and instrumental analysis.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is widely adopted for the extraction of pesticide residues from a variety of food matrices due to its simplicity, speed, and minimal solvent usage.[7][10][11]
Protocol for Fruits and Vegetables:
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.[3][11]
-
Extraction: Add 10 mL of acetonitrile (B52724) to the tube.[11] For dry samples, the addition of water may be necessary for hydration.[10]
-
Salting-Out: Add a salt mixture, typically containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl), to induce phase separation.[11] Variations of this salt mixture exist, for example, the AOAC official method suggests 6 g of MgSO₄ and 1.5 g of anhydrous sodium acetate.[3]
-
Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.[11][12]
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up: Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a d-SPE sorbent mixture. A common mixture for general fruits and vegetables is 150 mg MgSO₄ and 25 mg of Primary Secondary Amine (PSA).[11] For pigmented samples, graphitized carbon black (GCB) may be added to remove pigments, and for fatty matrices, C18 sorbent is used.[7][13]
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes at ≥4000 rpm.[11] The resulting supernatant is ready for instrumental analysis.
Instrumental Analysis
Both gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are powerful techniques for the determination of this compound.
GC-MS/MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
-
Column: A capillary column suitable for pesticide analysis, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[14]
-
Injection: Typically, a 1 µL splitless injection is used. The injector temperature is commonly set around 250-270°C.[13]
-
Oven Temperature Program: An example program starts at 60°C, holds for 1 minute, then ramps up to 280°C at a rate of 10-20°C/min, and holds for 5-10 minutes.[13]
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Precursor and product ions for this compound need to be optimized. Common precursor ions include m/z 286 and 288, with product ions such as m/z 125 and 93.[4][7]
LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for this compound.
-
MS/MS Detection: Operated in MRM mode. This technique is particularly useful for the analysis of this compound and its more polar metabolites in a single run.
Quantitative Data Summary
The performance of analytical methods for this compound can vary depending on the matrix and the specific protocol employed. The following tables summarize typical performance data from various studies.
Table 1: Recovery of this compound in Various Food Matrices
| Matrix | Preparation Method | Analytical Technique | Spiking Level (mg/kg) | Average Recovery (%) | Reference |
| Fruits & Vegetables | QuEChERS | GC-MS | 0.01 | 81-104 | [15] |
| Rice | Acetonitrile Extraction | GC-MS | 0.025 - 0.125 | 97.5 - 102.1 | [16] |
| Beef | QuEChERS | GC-MS/MS | 0.05 - 0.2 | 75 - 125 | [7] |
| Biobed Samples | Acetone Extraction | UPLC-MS/MS | 2 - 50 | 96 - 118 | [17] |
| Human Serum | Protein Precipitation | LC-MS/MS | 0.005 - 0.05 | 87 - 113 | [18] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | Analytical Technique | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Fruits & Vegetables | GC-MS | 0.005 | 0.01 | [10] |
| Rice | GC-MS | < 0.01 | < 0.025 | [16] |
| Air (on XAD-2 resin) | LC-MS/MS | 0.00015 (ng/sample) | 0.002 (ng/sample) | [16][19] |
| Biobed Samples | UPLC-MS/MS | 0.02 | 0.07 | [17] |
| Human Serum | LC-MS/MS | 0.0015 | - | [18] |
Visualizing Key Processes
To better understand the analytical workflow and the mechanism of action of this compound, the following diagrams are provided.
Caption: QuEChERS-based experimental workflow for this compound residue analysis.
Caption: Mechanism of this compound neurotoxicity via acetylcholinesterase inhibition.
Conclusion
Addressing the analytical challenges in this compound residue testing requires a multi-faceted approach. A thorough understanding of matrix effects, coupled with the implementation of robust and validated methods like QuEChERS with GC-MS/MS or LC-MS/MS, is essential for generating reliable data. As regulatory standards become more stringent, the need for sensitive and accurate analytical techniques will continue to grow. This guide provides a foundational framework for researchers and scientists to develop and implement effective strategies for the monitoring of this compound residues in a variety of matrices, ultimately contributing to food safety and public health.
References
- 1. fao.org [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. unn.edu.ng [unn.edu.ng]
- 4. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. fao.org [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]
- 11. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 12. researchgate.net [researchgate.net]
- 13. The Simultaneous Determination of Chlorpyrifos–Ethyl and –Methyl with a New Format of Fluorescence-Based Immunochromatographic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous Determination of 17 Pesticide Residues in Rice by GC/MS using a Direct Sample Introduction Procedure and Spiked Calibration Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 18. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preclinical Validation and Comparative Analysis in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical validation and comparative analysis stages in preclinical drug discovery. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to rigorously evaluate and compare novel therapeutic candidates. This guide emphasizes structured data presentation, detailed experimental methodologies, and clear visualization of complex biological processes and workflows.
Quantitative Data Presentation: A Comparative Analysis
The effective evaluation of drug candidates hinges on the direct comparison of their performance metrics. The following tables summarize key quantitative data from preclinical studies, offering a side-by-side analysis of different therapeutic modalities.
Table 1: Comparative In Vitro Efficacy of Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cell-Based EC50 (µM) |
| Small Molecule A | Kinase X | 25 | Cancer Cell Line 1 | 1.2 |
| Small Molecule B | Kinase X | 10 | Cancer Cell Line 1 | 0.5 |
| Biologic A (mAb) | Kinase Y | N/A | Cancer Cell Line 2 | 0.8 |
| Biologic B (ADC) | Kinase Y | N/A | Cancer Cell Line 2 | 0.2 |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; mAb: Monoclonal antibody; ADC: Antibody-drug conjugate. Data is representative and compiled from various preclinical studies.
Table 2: Comparative Preclinical In Vivo Efficacy and Toxicity of Different Cancer Drug Classes
| Drug Class | Agent | Animal Model | Tumor Growth Inhibition (%) | Maximum Tolerated Dose (mg/kg) | Notable Toxicities |
| Chemotherapy | Doxorubicin | Xenograft (Breast Cancer) | 60 | 5 | Myelosuppression, Cardiotoxicity |
| Targeted Therapy | Erlotinib | Xenograft (Lung Cancer) | 75 | 50 | Skin rash, Diarrhea |
| Immunotherapy | Anti-PD-1 mAb | Syngeneic (Melanoma) | 85 | 10 | Immune-related adverse events |
| Antibody-Drug Conjugate | T-DM1 | Xenograft (HER2+ Breast Cancer) | 95 | 20 | Thrombocytopenia, Hepatotoxicity |
Data is illustrative and sourced from representative preclinical oncology studies.[1][2][3][4]
Detailed Experimental Protocols
Reproducibility is the cornerstone of robust scientific research. This section provides detailed methodologies for two key experiments frequently employed in preclinical drug discovery.
Western Blot Analysis for Protein Expression
Objective: To detect and quantify the expression levels of a specific target protein in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
Polyvinylidene difluoride (PVDF) or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix cell or tissue lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[5][6]
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[5][7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7][8]
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7][9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[5][7]
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[5][7]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[5][7]
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[5][8]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[5]
Cell-Based Apoptosis Assay using Annexin V Staining
Objective: To quantify the percentage of apoptotic cells in a cell population following drug treatment.
Materials:
-
Treated and untreated cell suspensions
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.
-
Cell Resuspension: Resuspend the cells in Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualization of Signaling Pathways and Experimental Workflows
Understanding the intricate networks of cellular signaling and the logical flow of experimental processes is paramount. The following diagrams, generated using the DOT language for Graphviz, provide clear visual representations of these complex systems.
PI3K/Akt Signaling Pathway with Feedback Loops
This diagram illustrates the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, including key crosstalk and feedback mechanisms.[10][11][12][13][14]
Caption: The PI3K/Akt signaling cascade with a negative feedback loop from S6K to IRS1.
Experimental Workflow for In Vitro Drug Screening
This diagram outlines a typical high-throughput screening workflow to identify and validate hit compounds.
Caption: A streamlined workflow for identifying and validating hit compounds from a primary screen.
Logical Workflow for Lead Optimization
This diagram illustrates the iterative cycle of lead optimization, balancing potency, selectivity, and ADMET properties.[15][16][17][18][19]
Caption: The iterative cycle of lead optimization in drug discovery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. bccancer.bc.ca [bccancer.bc.ca]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace [chem-space.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Immunoassays for Chlorpyrifos-Methyl and Other Organophosphates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cross-reactivity of immunoassays developed for the detection of Chlorpyrifos-methyl, a widely used organophosphate insecticide. Understanding the specificity of these assays is critical for accurate residue analysis in environmental monitoring, food safety assessment, and toxicological studies. This document delves into the underlying principles of immunoassay development for small molecules like organophosphates, presents quantitative cross-reactivity data from various studies, and outlines the detailed experimental protocols for key assay components.
Introduction to Immunoassays for Small Molecules
Immunoassays are analytical methods that utilize the highly specific binding between an antibody and its antigen to detect and quantify target molecules.[1][2] However, small molecules like this compound (molecular weight 322.5 g/mol ) are not immunogenic on their own, meaning they cannot elicit an immune response to produce antibodies.[3] To overcome this, a process involving the synthesis of a "hapten" is employed.
A hapten is a derivative of the target molecule that has been chemically modified to include a reactive functional group.[3][4] This hapten is then covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to form an immunogen.[3][4] This immunogen, when introduced into an animal, stimulates the production of antibodies that can recognize the hapten and, by extension, the original target molecule, this compound.
The specificity of the resulting antibodies, and thus the immunoassay, is heavily dependent on the design of the hapten.[5] The site of conjugation on the this compound molecule and the nature of the spacer arm used to link it to the carrier protein are crucial factors that influence which structural features of the molecule the antibodies will recognize.[2] This, in turn, dictates the cross-reactivity profile of the immunoassay with other structurally related organophosphates.
Quantitative Cross-Reactivity Data
The cross-reactivity of an immunoassay is typically determined by measuring the concentration of a related compound required to cause a 50% inhibition of the signal (IC50) and comparing it to the IC50 of the target analyte (this compound). The cross-reactivity (CR) is then calculated using the following formula:
CR (%) = (IC50 of this compound / IC50 of competing compound) x 100
The following tables summarize the cross-reactivity data from several studies that have developed immunoassays for this compound or the closely related Chlorpyrifos-ethyl.
Table 1: Cross-Reactivity of a Polyclonal Antibody-Based ic-ELISA for Chlorpyrifos [6]
| Competing Compound | IC50 (µg/kg) | Cross-Reactivity (%) |
| Chlorpyrifos | 0.80 ± 0.56 | 100 |
| This compound | - | 125 |
| Profenofos | - | 14.28 |
| Methidathion | - | 0.28 |
| Dichlorvos | >1000 | <0.08 |
| Mevinphos | >1000 | <0.08 |
| Omethoate | >1000 | <0.08 |
| Dicrotophos | >1000 | <0.08 |
| Monocrotophos | >1000 | <0.08 |
| Dimethoate | >1000 | <0.08 |
| Diazinon | >1000 | <0.08 |
| Parathion-methyl | >1000 | <0.08 |
| Fenitrothion | >1000 | <0.08 |
| Malathion | >1000 | <0.08 |
| Primiphos-ethyl | >1000 | <0.08 |
| Prothiophos | >1000 | <0.08 |
| Ethion | >1000 | <0.08 |
| Triazophos | >1000 | <0.08 |
| EPN | >1000 | <0.08 |
| Azinphos-ethyl | >1000 | <0.08 |
| Azinphos-methyl | >1000 | <0.08 |
Table 2: Cross-Reactivity of a Monoclonal Antibody-Based ELISA for this compound [1]
| Competing Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 75.22 | 100 |
| Chlorpyrifos | - | 1.4 |
| Other tested pesticides | - | < 1 |
Table 3: Cross-Reactivity of a Monoclonal Antibody with Equal Recognition of Chlorpyrifos-ethyl and -methyl [7][8]
| Competing Compound | IC50 (µg/L) | Cross-Reactivity (%) |
| Chlorpyrifos-ethyl | 42.48 | 100 |
| This compound | - | 103.89 |
| Parathion | >1000 | < 4.2 |
| Fensulfothion | >1000 | < 4.2 |
| Carbofuran | >1000 | < 4.2 |
| Triazophos | >1000 | < 4.2 |
| Parathion–methyl | >1000 | < 4.2 |
| Coumaphos | >1000 | < 4.2 |
| Quintiofos | >1000 | < 4.2 |
| 3,5,6-Trichloro-2-pyridinol | >1000 | < 4.2 |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments involved in developing and characterizing an immunoassay for this compound.
Hapten Synthesis
The synthesis of a suitable hapten is a critical first step.[3][4] A common strategy involves introducing a carboxyl group to the this compound molecule, which can then be used for conjugation to a carrier protein.
Example Protocol for Hapten Synthesis: [3]
-
Preparation of the Hapten: A hapten of Chlorpyrifos is prepared by nucleophilic substitution of the chlorine atom at the C-6 position of the aromatic ring with a mercaptopropanoic group.[3]
-
Reaction: Chlorpyrifos is reacted with mercaptopropanoic acid in the presence of potassium hydroxide (B78521) (KOH).[3]
-
Dissolution: 10 grams of 3-mercaptopropanoic acid is dissolved in 250 ml of absolute ethanol (B145695), to which 7.5 g of KOH is added and heated until dissolved.[3]
-
Addition: 10 grams of technical grade Chlorpyrifos dissolved in 250 ml of absolute ethanol is added to the prepared solution.[3]
-
Reflux: The reaction mixture is refluxed for 1 hour.[3]
-
Purification: After refluxing, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is redissolved in 250 ml of 5% NaHCO3 and washed three times with 100 ml of hexane.[3]
-
Characterization: The purity of the synthesized hapten is confirmed by Thin Layer Chromatography (TLC) and its structure is characterized by proton-magnetic resonance (1H-NMR).[3]
Immunogen and Coating Antigen Preparation
The synthesized hapten is then conjugated to a carrier protein to make it immunogenic. A different carrier protein is often used for the coating antigen in competitive immunoassays to avoid non-specific binding.
Example Protocol for Conjugation (Active Ester Method): [4]
-
Activation of Hapten: The hapten with a carboxylic acid group is reacted with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) to form an active ester.
-
Conjugation to Protein: The activated hapten is then added to a solution of the carrier protein (e.g., BSA for the immunogen, ovalbumin (OVA) for the coating antigen) dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reaction: The mixture is stirred for several hours at room temperature or overnight at 4°C.
-
Purification: The resulting conjugate is purified by dialysis against the same buffer to remove unconjugated hapten and other small molecules.
-
Characterization: The successful conjugation can be confirmed by UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Antibody Production (Polyclonal and Monoclonal)
Polyclonal Antibody Production: [6]
-
Immunization: An animal (e.g., rabbit or goat) is immunized with the prepared immunogen (hapten-BSA conjugate). The immunogen is typically emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and Freund's incomplete adjuvant for subsequent booster injections).
-
Booster Injections: Booster injections are given at regular intervals (e.g., every 2-4 weeks) to increase the antibody titer.
-
Titer Monitoring: Blood samples are collected periodically to monitor the antibody titer using an indirect ELISA.
-
Antibody Purification: Once a high titer is achieved, a larger volume of blood is collected, and the polyclonal antibodies are purified from the serum, typically using protein A or G affinity chromatography.
Monoclonal Antibody Production: [5][9]
-
Immunization: Mice (typically BALB/c) are immunized with the immunogen following a similar protocol to polyclonal antibody production.
-
Hybridoma Production: Spleen cells from the immunized mouse with the highest antibody titer are fused with myeloma cells (a type of cancerous B cell) to create hybridoma cells.
-
Screening: The hybridoma cells are cultured in a selective medium (e.g., HAT medium) to eliminate unfused myeloma cells. The supernatants from the surviving hybridoma colonies are then screened for the presence of the desired antibodies using an indirect ELISA.
-
Cloning: Hybridoma cells that produce antibodies with high affinity and specificity for this compound are cloned by limiting dilution to ensure that each colony originates from a single cell.
-
Antibody Production and Purification: The selected monoclonal antibody-producing hybridoma cells are cultured on a large scale, and the monoclonal antibodies are purified from the culture supernatant.
Immunoassay Procedure (Indirect Competitive ELISA)
The indirect competitive ELISA (ic-ELISA) is a common format for detecting small molecules like this compound.
Example Protocol for ic-ELISA: [6]
-
Coating: A microtiter plate is coated with the coating antigen (hapten-OVA conjugate) and incubated overnight at 4°C.
-
Washing: The plate is washed with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at 37°C.
-
Washing: The plate is washed again.
-
Competitive Reaction: A mixture of the antibody and the sample (or standard) is added to the wells. The free this compound in the sample competes with the coating antigen on the plate for binding to the limited amount of antibody. The plate is incubated for 1-2 hours at 37°C.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Addition of Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-mouse IgG) is added to the wells and incubated for 1 hour at 37°C. This secondary antibody binds to the primary antibody that is bound to the coating antigen.
-
Washing: The plate is washed to remove any unbound secondary antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to the wells. The enzyme on the secondary antibody catalyzes a color change.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2M H2SO4).
-
Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm). The color intensity is inversely proportional to the concentration of this compound in the sample.
Visualizations
Mechanism of Organophosphate Toxicity
Organophosphates, including this compound, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[10] This enzyme is crucial for the proper functioning of the nervous system.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. ijesm.co.in [ijesm.co.in]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. mdpi.com [mdpi.com]
- 6. Monitoring of the Organophosphate Pesticide Chlorpyrifos in Vegetable Samples from Local Markets in Northern Thailand by Developed Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Simultaneous Determination of Chlorpyrifos–Ethyl and –Methyl with a New Format of Fluorescence-Based Immunochromatographic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organophosphate Toxicity Workup: Laboratory Studies, Imaging Studies, Electrocardiography [emedicine.medscape.com]
Validation of an HPLC Method for Chlorpyrifos-Methyl Analysis in Accordance with SANTE Guidelines
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the validation process for a High-Performance Liquid Chromatography (HPLC) method for the quantification of Chlorpyrifos-methyl, adhering to the stringent requirements of the SANTE/11312/2021 guidelines. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of analytical chemistry and drug development, offering detailed experimental protocols, data presentation standards, and visual workflows to ensure robust and compliant analytical method validation.
This compound is an organophosphate insecticide used to control a range of pests on various crops.[1][2] Its detection and quantification in food and environmental samples are crucial for ensuring consumer safety and regulatory compliance. The SANTE guidelines provide a framework for the validation of analytical methods for pesticide residues in food and feed, ensuring that the data generated is reliable and harmonized across different laboratories.[3][4][5]
HPLC Method Parameters for this compound Analysis
A typical HPLC method for the analysis of this compound involves a reversed-phase separation. The following table summarizes a common set of experimental parameters. It is important to note that these parameters may require optimization depending on the specific instrumentation and sample matrix.
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC with UV or DAD Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm or 290 nm |
| Retention Time | Approximately 6-8 minutes (subject to optimization) |
Experimental Protocols for Method Validation
The validation of the HPLC method must be performed according to the criteria set forth in the SANTE/11312/2021 guidance document.[6][7] The following sections detail the experimental protocols for each validation parameter.
Specificity and Selectivity
Objective: To demonstrate that the analytical method can unequivocally identify and quantify the analyte of interest without interference from other components in the sample matrix.
Protocol:
-
Analyze a blank sample of the matrix of interest (e.g., fruit extract, water) to ensure no interfering peaks are present at the retention time of this compound.
-
Analyze a standard solution of this compound to determine its retention time.
-
Spike a blank matrix sample with a known concentration of this compound and analyze it to confirm the retention time and peak shape.
-
If available, analyze samples containing potentially interfering substances (e.g., other pesticides with similar chemical properties) to ensure they do not co-elute with this compound.
Linearity and Working Range
Objective: To establish the relationship between the concentration of the analyte and the analytical response and to define the range over which this relationship is linear.
Protocol:
-
Prepare a series of at least five calibration standards of this compound in a suitable solvent or blank matrix extract, covering the expected working range.
-
Inject each calibration standard in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and coefficient of determination (r²). The r² value should be ≥ 0.99.
Accuracy (Trueness)
Objective: To assess the closeness of the mean analytical result to the true or accepted reference value.
Protocol:
-
Prepare spiked samples by adding known amounts of this compound to blank matrix samples at a minimum of two concentration levels (e.g., the limit of quantification and the maximum residue limit).
-
Prepare at least five replicates for each concentration level.
-
Analyze the spiked samples and calculate the percentage recovery for each replicate using the formula: Recovery (%) = [(Measured Concentration / Spiked Concentration)] x 100
-
The mean recovery should be within the range of 70-120% as per SANTE guidelines.
Precision (Repeatability and Reproducibility)
Objective: To evaluate the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-day precision):
-
Prepare a set of at least five spiked samples at a single concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results. The RSD should be ≤ 20%.
-
-
Reproducibility (Inter-day precision):
-
Prepare a set of at least five spiked samples at a single concentration.
-
Analyze the samples on different days, with different analysts, or on different instruments.
-
Calculate the RSD of the combined results. The RSD should be ≤ 20%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
Protocol:
-
LOD: The lowest concentration of the analyte that can be distinguished from the background noise with a signal-to-noise ratio of at least 3.
-
LOQ: The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. According to SANTE guidelines, the LOQ is the lowest spiked concentration that meets the method performance criteria for accuracy (recovery 70-120%) and precision (RSD ≤ 20%).
Summary of Quantitative Validation Data
The following tables summarize the acceptance criteria and should be populated with the experimental data obtained during the validation study.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| Standard 1 | |
| Standard 2 | |
| Standard 3 | |
| Standard 4 | |
| Standard 5 | |
| Slope | |
| Intercept | |
| r² | ≥ 0.99 |
Table 2: Accuracy and Precision Data
| Spiked Level (µg/mL) | Mean Recovery (%) (n=5) | Repeatability RSD (%) | Reproducibility RSD (%) |
| Low Concentration | 70-120 | ≤ 20 | ≤ 20 |
| High Concentration | 70-120 | ≤ 20 | ≤ 20 |
Table 3: LOD and LOQ Data
| Parameter | Value (µg/mL) |
| LOD (S/N ≥ 3) | |
| LOQ |
Visual Representations of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key aspects of the HPLC method validation process in accordance with SANTE guidelines.
Caption: Workflow for HPLC method validation according to SANTE guidelines.
Caption: Interrelationship of SANTE validation parameters.
Caption: Simplified mechanism of action for this compound.
Conclusion
The validation of an HPLC method for the determination of this compound according to SANTE guidelines is a critical step in ensuring the generation of accurate and reliable data for regulatory purposes. This guide provides a framework for conducting such a validation, from establishing the experimental protocols to presenting the data in a clear and concise manner. By adhering to these guidelines, laboratories can demonstrate that their analytical methods are fit for purpose and contribute to the overall safety of the food supply chain.
References
- 1. This compound | C7H7Cl3NO3PS | CID 21803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 325. This compound (WHO Pesticide Residues Series 5) [inchem.org]
- 3. EUROPE - COM: Update of the analytical guidance document for residues - Lynxee consulting [lynxee.consulting]
- 4. EURL | Residues of Pesticides | Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed [eurl-pesticides.eu]
- 5. bvl.bund.de [bvl.bund.de]
- 6. food.ec.europa.eu [food.ec.europa.eu]
- 7. Guidance SANTE 11312/2021 â Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - Accredia [accredia.it]
An In-depth Technical Guide to the Soil Persistence of Chlorpyrifos-methyl and Other Key Insecticides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the soil persistence of Chlorpyrifos-methyl, a widely used organophosphate insecticide, with other major classes of insecticides, including neonicotinoids and pyrethroids. The persistence of these compounds in the soil is a critical factor in their environmental fate and potential for non-target effects. This document summarizes quantitative persistence data, details relevant experimental methodologies, and illustrates key degradation pathways and experimental workflows.
Quantitative Persistence of Selected Insecticides in Soil
The persistence of an insecticide in soil is commonly expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. This parameter is influenced by a multitude of factors including soil type, pH, temperature, moisture content, and microbial activity.[1][2] The following tables summarize the DT50 values for this compound and other selected insecticides under various reported conditions.
Table 1: Soil Half-life (DT50) of this compound and other Organophosphate Insecticides
| Insecticide | Soil Type | Temperature (°C) | pH | DT50 (days) | Reference(s) |
| This compound | Sandy Loam | Not Specified | Not Specified | 1.4 | [3] |
| This compound | Sandy Clay Loam | Not Specified | Not Specified | 0.63 | [3] |
| Chlorpyrifos | Loam | 25 | 7 | 10-120 | [4] |
| Chlorpyrifos | Not Specified | Not Specified | Not Specified | 11-140 | [5] |
| Diazinon | Not Specified | Not Specified | Not Specified | 7-84 | [4] |
Table 2: Soil Half-life (DT50) of Neonicotinoid Insecticides
| Insecticide | Soil Type | Temperature (°C) | pH | DT50 (days) | Reference(s) |
| Imidacloprid | Loam | Not Specified | Not Specified | Can exceed 1000 | [6] |
| Clothianidin | Sandy Loam | Not Specified | Not Specified | 148 - ~7000 | [6] |
| Thiamethoxam | Not Specified | Not Specified | Not Specified | 7 - 335 | [6] |
| Acetamiprid | Not Specified | Not Specified | Not Specified | 31 - 450 | [6] |
| Dinotefuran | Not Specified | Not Specified | Not Specified | 75 - 82 | [6] |
Table 3: Soil Half-life (DT50) of Pyrethroid Insecticides
| Insecticide | Soil Type | Temperature (°C) | pH | DT50 (days) | Reference(s) |
| Permethrin | Mineral and Organic | Not Specified | Not Specified | < 30 - 60 | [7] |
| Cypermethrin | Mineral and Organic | Not Specified | Not Specified | < 30 - 60 | [7] |
| Fenvalerate | Mineral and Organic | Not Specified | Not Specified | < 30 - 60 | [7] |
| Deltamethrin | Red Soil | Not Specified | Correlated | Not Specified | [8] |
Experimental Protocols for Determining Insecticide Persistence in Soil
The determination of insecticide persistence in soil involves a series of standardized procedures, from soil collection and treatment to residue extraction and analysis. The OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil" provides a widely accepted framework for these studies.[4][5][9][10]
Table 4: General Experimental Protocol for Soil Persistence Studies (based on OECD 307)
| Step | Procedure | Details |
| 1. Soil Selection and Preparation | Select representative soil types. Sieve the soil (typically <2 mm) and pre-incubate to stabilize microbial activity. | Soil characteristics (pH, organic carbon, texture) should be well-defined.[10] |
| 2. Test Substance Application | Apply the insecticide to the soil samples. For laboratory studies, radiolabeled compounds (e.g., ¹⁴C) are often used to trace the fate of the substance. | The application rate should be relevant to agricultural practices.[7] |
| 3. Incubation | Incubate the treated soil samples under controlled conditions (temperature, moisture, light/dark). Aerobic conditions are maintained for most studies. | Typically incubated in the dark at a constant temperature (e.g., 20°C).[4] |
| 4. Sampling | Collect soil samples at predetermined time intervals over the study period (e.g., up to 120 days). | Sampling frequency should be adequate to define the dissipation curve.[4] |
| 5. Residue Extraction | Extract insecticide residues from the soil samples using an appropriate solvent system. | Common methods include shaking with organic solvents or using accelerated solvent extraction. The QuEChERS method is also widely used for its efficiency.[11][12][13][14][15] |
| 6. Extract Cleanup | Remove interfering co-extractives from the soil extract to prevent analytical instrument contamination and improve accuracy. | Dispersive solid-phase extraction (d-SPE) is a common cleanup step in the QuEChERS protocol.[11][12][13][14][15] |
| 7. Analytical Determination | Quantify the concentration of the parent insecticide and its major metabolites using analytical instrumentation. | Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common techniques.[1][16][17] |
| 8. Data Analysis | Calculate the dissipation kinetics, typically assuming first-order kinetics, to determine the DT50 value. | The half-life is calculated from the degradation rate constant (k) using the formula: DT50 = ln(2)/k.[18][19][20] |
Table 5: Detailed Protocol for QuEChERS Sample Preparation for Insecticide Analysis in Soil
| Step | Procedure |
| 1. Sample Weighing | Weigh a representative sample of soil (e.g., 10-15 g) into a centrifuge tube.[11][12] |
| 2. Hydration (if necessary) | For dry soil, add a specific volume of water and allow it to hydrate.[11][12] |
| 3. Extraction Solvent Addition | Add acetonitrile (B52724) to the centrifuge tube.[11][12][14] |
| 4. Shaking/Vortexing | Vigorously shake or vortex the tube to ensure thorough mixing and extraction of the pesticides.[11][12] |
| 5. Addition of Salts | Add a salt mixture (commonly MgSO₄ and NaCl, sometimes with citrate (B86180) buffers) to induce phase separation.[11][12][13][14][15] |
| 6. Centrifugation | Centrifuge the sample to separate the acetonitrile layer (containing the pesticides) from the solid soil and aqueous layers.[11][12] |
| 7. Dispersive SPE Cleanup | Transfer an aliquot of the acetonitrile supernatant to a smaller centrifuge tube containing a d-SPE sorbent (e.g., PSA, C18, GCB) to remove interfering substances.[11][12][13][14][15] |
| 8. Final Centrifugation and Analysis | Vortex and centrifuge the d-SPE tube. The final extract is then ready for analysis by GC-MS or LC-MS/MS.[11][12] |
Degradation Pathways and Experimental Workflows
The dissipation of insecticides in soil is primarily driven by microbial degradation, although abiotic processes like hydrolysis can also contribute. The following diagrams, generated using the DOT language, illustrate the microbial degradation pathways for the different insecticide classes and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Derivatization gas chromatography negative chemical ionization mass spectrometry for the analysis of trace organic pollutants and their metabolites in human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 5. content.fera.co.uk [content.fera.co.uk]
- 6. Changes in soil microbial communities after exposure to neonicotinoids: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. Persistence and dissipation of synthetic pyrethroid pesticides in red soils from the Yangtze River Delta area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. smithers.com [smithers.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. unitedchem.com [unitedchem.com]
- 13. mdpi.com [mdpi.com]
- 14. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. epa.gov [epa.gov]
- 17. library.wrds.uwyo.edu [library.wrds.uwyo.edu]
- 18. cdpr.ca.gov [cdpr.ca.gov]
- 19. epa.gov [epa.gov]
- 20. cdpr.ca.gov [cdpr.ca.gov]
Developmental Neurotoxicity of Chlorpyrifos vs. Chlorpyrifos-methyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorpyrifos (B1668852) (CPF) and its methyl analog, Chlorpyrifos-methyl (CPM), are organophosphate insecticides that have come under intense scrutiny due to their potential for developmental neurotoxicity. While both compounds share a common primary mechanism of action—the inhibition of acetylcholinesterase (AChE)—emerging evidence suggests a more complex and multifaceted impact on the developing nervous system. This technical guide provides a comprehensive comparison of the developmental neurotoxicity of CPF and CPM, summarizing key quantitative data, detailing experimental protocols, and visualizing affected signaling pathways. The information presented is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating the neurotoxic effects of these and other organophosphate compounds.
Introduction
Organophosphate (OP) pesticides are a class of chemicals widely used in agriculture and public health to control a variety of pests. Their primary mode of action is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1] This inhibition leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.
The developing nervous system is particularly vulnerable to the effects of OPs.[2] Exposure during critical windows of development can lead to a range of adverse outcomes, including cognitive deficits, behavioral problems, and motor dysfunction.[2][3] Chlorpyrifos (CPF) has been one of the most extensively studied OPs in this regard, with a large body of evidence from both animal and human studies linking developmental exposure to long-term neurological impairments.[3] Its methyl analog, this compound (CPM), is also used as an insecticide, but has been studied less extensively. Due to their structural similarity, the developmental neurotoxicity concerns for CPF are often conservatively applied to CPM.[4][5]
This guide aims to provide a detailed comparative analysis of the developmental neurotoxicity of CPF and CPM, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Quantitative Data Summary
The following tables summarize key quantitative data related to the developmental neurotoxicity of Chlorpyrifos and this compound. Data has been compiled from various in vivo and in vitro studies to facilitate a comparative assessment.
Table 1: Acetylcholinesterase (AChE) Inhibition
| Compound | Species/System | Endpoint | Value | Reference |
| Chlorpyrifos-oxon | Rat Brain (Postnatal Day 4 & Adult) | IC50 | 10 nM | [6] |
| Chlorpyrifos-oxon | Immunoprecipitated Rat AChE | IC50 | ~3 nM | [6] |
| Chlorpyrifos | Human Erythrocytes | IC50 | 9.8 µM | [7] |
| Chlorpyrifos | Rainbow Trout Brain | IC50 | 30 µg/L | [8][9] |
| This compound | Sparus aurata (Gilthead seabream) Auricle | IC50 | 93.7 +/- 1.01 µM | [10] |
Note: IC50 is the half-maximal inhibitory concentration. Chlorpyrifos is metabolized to the more potent inhibitor, Chlorpyrifos-oxon.
Table 2: Developmental Neurotoxicity No-Observed-Adverse-Effect-Level (NOAEL)
| Compound | Species | Endpoint | NOAEL | Reference |
| Chlorpyrifos | Human | Chronic Exposure | 0.014 mg/kg-day | [2] |
| Chlorpyrifos | Rat | Developmental Toxicity | 15 mg/kg-day | [11] |
| Chlorpyrifos | Rat | Maternal Toxicity | 0.1 mg/kg-day | [11] |
| This compound | Rat | Maternal Toxicity (Cholinesterase inhibition) | 12.5 mg/kg bw per day | [12] |
| This compound | Rat | Pup Development | 12.5 mg/kg bw per day | [12] |
| This compound | Rat | Teratogenicity | 50 mg/kg bw per day (highest dose tested) | [12] |
| This compound | Rabbit | Maternal Toxicity | 4 mg/kg bw per day | [12] |
| This compound | Rabbit | Teratogenicity and Fetal Developmental Toxicity | 16 mg/kg bw per day (highest dose tested) | [12] |
Table 3: Effects on Neurite Outgrowth
| Compound | Cell Line/System | Concentration | Effect | Reference |
| Chlorpyrifos | Dopaminergic Neurons (in culture) | 10 µM & 20 µM | Significant decrease in neurite outgrowth | [13] |
| Chlorpyrifos | N2a neuroblastoma cells | 3 µM | Significant inhibition of axon-like process outgrowth | [14] |
| Chlorpyrifos-oxon | N2a neuroblastoma cells | 1-10 µM | Inhibition of neurite outgrowth | [15] |
| This compound | N2a neuroblastoma cells | 3 µM | Significant inhibition of axon-like process outgrowth | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of developmental neurotoxicity studies. This section outlines key experimental protocols based on established guidelines and published research.
In Vivo Developmental Neurotoxicity Study (Adapted from OECD Test Guideline 426)
The OECD Test Guideline 426 provides a comprehensive framework for assessing the potential of a substance to cause developmental neurotoxicity.[16][17][18][19][20]
Objective: To assess the effects of repeated exposure to a test substance on the developing nervous system during in utero and early postnatal life.
Test Animals: Typically, Sprague-Dawley rats are used. A sufficient number of timed-pregnant females are sourced to achieve approximately 20 litters per dose group.
Administration of Test Substance:
-
Route: The test substance is typically administered by oral gavage.
-
Dosage: At least three dose levels and a concurrent vehicle control are used. Doses are selected based on preliminary range-finding studies to establish a dose-response relationship, including a high dose that induces some maternal toxicity but not excessive mortality, an intermediate dose, and a low dose that is not expected to produce any adverse effects.
-
Dosing Period: Dosing of the dams commences on gestation day 6 and continues throughout lactation until postnatal day 21.
Observations and Examinations:
-
Maternal Observations: Daily clinical observations for signs of toxicity, weekly body weight and food consumption measurements.
-
Offspring Observations:
-
Daily clinical observations for signs of toxicity.
-
Physical development landmarks (e.g., pinna unfolding, eye opening, incisor eruption).
-
Motor activity is assessed at various postnatal ages.
-
Auditory startle response is evaluated.
-
Learning and memory are assessed in juvenile and adult offspring using tests such as the Morris water maze or radial arm maze.
-
-
Neuropathology: At the termination of the study, brain weights are recorded, and brain tissue from a subset of offspring from each dose group is subjected to detailed histopathological examination.
Data Analysis: Statistical analyses are performed to determine the significance of any observed effects, comparing the treated groups to the control group.
In Vitro Neurite Outgrowth Assay
This assay is used to assess the direct effects of a compound on neuronal differentiation and the formation of neurites (axons and dendrites).
Cell Culture:
-
A suitable neuronal cell line (e.g., PC12, N2a) or primary neuronal cultures are used.
-
Cells are plated on an appropriate substrate (e.g., collagen-coated plates) in a defined culture medium.
Treatment:
-
Cells are allowed to adhere and initiate differentiation (often induced by growth factors like NGF for PC12 cells).
-
The test compound (Chlorpyrifos or this compound) is added to the culture medium at various concentrations, along with a vehicle control.
-
The exposure duration can vary, typically ranging from 24 to 72 hours.
Endpoint Measurement:
-
Following exposure, cells are fixed and immunostained for neuronal markers (e.g., β-III tubulin) to visualize neurites.
-
Images are captured using a microscope and analyzed using image analysis software to quantify various parameters, including:
-
Number of neurites per cell.
-
Average neurite length.
-
Number of branch points per neurite.
-
Data Analysis: The quantitative data from the treated groups are compared to the control group to determine the concentration-dependent effects of the compound on neurite outgrowth.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the in vitro inhibition of AChE.
Principle: Acetylthiocholine (B1193921) is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Procedure:
-
Prepare Reagents: Prepare solutions of AChE (from a suitable source, e.g., electric eel or human recombinant), acetylthiocholine iodide (substrate), DTNB, and the test compound (dissolved in a suitable solvent like DMSO) in a buffer (e.g., phosphate (B84403) buffer, pH 8.0).
-
Incubation: In a 96-well plate, add the buffer, AChE solution, and different concentrations of the test compound or vehicle control. Allow to pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate Reaction: Add the substrate (acetylthiocholine) and DTNB to all wells to start the reaction.
-
Measure Absorbance: Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of the test compound.
-
Determine the percentage of AChE inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Signaling Pathways and Mechanisms of Developmental Neurotoxicity
The developmental neurotoxicity of Chlorpyrifos and, by extension, this compound, is not solely due to AChE inhibition. Multiple signaling pathways are disrupted, leading to a cascade of events that impair normal brain development.
Cholinergic System Disruption
The primary mechanism of action is the inhibition of AChE, leading to an accumulation of acetylcholine in the synapse. This results in the overstimulation of muscarinic and nicotinic acetylcholine receptors, leading to excitotoxicity and disruption of cholinergic signaling, which is crucial for neuronal proliferation, differentiation, and synaptogenesis.
Serotonin (B10506) (5-HT) Pathway Interference
Developmental exposure to CPF has been shown to affect the serotonin system, which plays a critical role in neurotrophic signaling during brain development.[21][22][23][24][25] CPF can alter the expression of serotonin receptors (5-HT1A and 5-HT2) and the serotonin transporter (SERT).[21][22][24] These alterations can disrupt serotonergic signaling, leading to long-term changes in mood and behavior. While direct evidence for CPM is limited, its structural similarity to CPF suggests a potential for similar effects.
Adenylyl Cyclase Signaling Cascade Disruption
CPF has been shown to interfere with the adenylyl cyclase (AC) signaling cascade, a crucial pathway for cell replication and differentiation.[26][27][28][29][30] This disruption is not limited to cholinergic signaling and extends to other neurotransmitter systems that utilize this second messenger system. The effects on the AC cascade can be delayed, appearing after the exposure period has ended.
Conclusion
The available evidence strongly indicates that both Chlorpyrifos and this compound pose a significant risk for developmental neurotoxicity. While the primary mechanism of AChE inhibition is well-established, a growing body of research highlights the importance of non-cholinergic mechanisms, including the disruption of the serotonin and adenylyl cyclase signaling pathways. The quantitative data, though more extensive for CPF, suggests that CPM has a comparable, and in some cases, more potent, neurotoxic potential.
The experimental protocols outlined in this guide provide a foundation for further research into the comparative developmental neurotoxicity of these and other organophosphate compounds. A deeper understanding of their distinct and overlapping mechanisms of action is essential for accurate risk assessment and the development of effective preventative and therapeutic strategies. For professionals in drug development, these insights into neurotoxic pathways can inform the design of safer compounds and the development of screens to identify potential neurotoxic liabilities early in the discovery process. Continued research, particularly direct comparative studies and investigations into the specific effects of CPM on various signaling pathways, is crucial to fully elucidate the risks posed by these widely used insecticides.
References
- 1. Frontiers | Chlorpyrifos Disrupts Acetylcholine Metabolism Across Model Blood-Brain Barrier [frontiersin.org]
- 2. usrtk.org [usrtk.org]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. Safety of Safety Evaluation of Pesticides: developmental neurotoxicity of chlorpyrifos and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparing the inhibitory effects of five protoxicant organophosphates (azinphos-methyl, parathion-methyl, chlorpyriphos-methyl, methamidophos and diazinon) on the spontaneously beating auricle of Sparus aurata: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oehha.ca.gov [oehha.ca.gov]
- 12. fao.org [fao.org]
- 13. lagrange.edu [lagrange.edu]
- 14. Effects of Chlorpyrifos and this compound on the Outgrowth of Axon-Like Processes, Tubulin, and GAP-43 in N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of sub-lethal neurite outgrowth inhibitory concentrations of chlorpyrifos oxon on cytoskeletal proteins and acetylcholinesterase in differentiating N2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. A retrospective performance assessment of the developmental neurotoxicity study in support of OECD test guideline 426 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. researchgate.net [researchgate.net]
- 21. DEVELOPMENTAL NEUROTOXIC EFFECTS OF CHLORPYRIFOS ON ACETYLCHOLINE AND SEROTONIN PATHWAYS IN AN AVIAN MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Serotonergic systems targeted by developmental exposure to chlorpyrifos: effects during different critical periods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A new mechanism for chlorpyrifos? Implicating serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Developmental exposure to chlorpyrifos elicits sex-selective alterations of serotonergic synaptic function in adulthood: critical periods and regional selectivity for effects on the serotonin transporter, receptor subtypes, and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanism for the acute effects of organophosphate pesticides on the adult 5-HT system - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cellular mechanisms for developmental toxicity of chlorpyrifos: targeting the adenylyl cyclase signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Critical periods for chlorpyrifos-induced developmental neurotoxicity: alterations in adenylyl cyclase signaling in adult rat brain regions after gestational or neonatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Developmental neurotoxicity elicited by gestational exposure to chlorpyrifos: when is adenylyl cyclase a target? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Critical periods for chlorpyrifos-induced developmental neurotoxicity: alterations in adenylyl cyclase signaling in adult rat brain regions after gestational or neonatal exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Neonatal chlorpyrifos exposure targets multiple proteins governing the hepatic adenylyl cyclase signaling cascade | RTI [rti.org]
A Comparative Analysis of Chlorpyrifos-Methyl Degradation Across Diverse Soil Matrices: A Technical Guide
Abstract
Chlorpyrifos-methyl (CLP-m) is an organophosphate insecticide widely utilized in agriculture. Its persistence and potential environmental impact necessitate a thorough understanding of its fate in soil ecosystems. This technical guide provides a comprehensive analysis of CLP-m degradation in various soil types, synthesizing current research for scientists and environmental professionals. It delves into the primary degradation pathways, key influencing factors, and comparative degradation kinetics. Furthermore, this document outlines detailed experimental protocols for conducting soil degradation studies and for the isolation of CLP-m-degrading microorganisms, supplemented with workflow diagrams and tabulated quantitative data to facilitate research and analysis.
Introduction to this compound and Its Environmental Fate
This compound [O,O-dimethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate] is a broad-spectrum insecticide used to control a range of agricultural and household pests.[1] Its application, however, raises concerns about its persistence, potential for groundwater contamination, and toxicity to non-target organisms. The fate of CLP-m in the environment is predominantly governed by its degradation in soil, a complex process influenced by a confluence of biotic and abiotic factors. Understanding the dynamics of this degradation across different soil matrices is critical for accurate environmental risk assessment and the development of effective bioremediation strategies.[2]
This guide offers a comparative analysis of CLP-m degradation, focusing on how different soil properties modulate its persistence. It provides researchers with both the theoretical background and practical methodologies required to investigate the environmental behavior of this compound.
Degradation Pathways of this compound
The dissipation of this compound from soil occurs through two primary mechanisms: abiotic chemical hydrolysis and biotic microbial degradation.
Abiotic Degradation: Chemical hydrolysis is a significant pathway for CLP-m degradation, particularly in neutral to alkaline conditions. The molecule is susceptible to hydrolysis at the phosphate (B84403) ester bond, a process that is more rapid in basic pH environments.[1][3] Studies in buffered solutions have shown that the degradation rate of CLP-m increases with rising pH.[1]
Microbial Degradation: Soil microorganisms, including bacteria and fungi, play a crucial role in the breakdown of CLP-m.[2] Many microbes can utilize the pesticide as a source of carbon and/or phosphorus. The primary microbial degradation step is the enzymatic hydrolysis of the P-O-pyridyl bond by a phosphotriesterase enzyme, also known as an organophosphate hydrolase (OPH).[4] This cleavage yields two main metabolites:
-
3,5,6-trichloro-2-pyridinol (TCP): The principal and more persistent metabolite. TCP itself can exhibit antimicrobial properties, potentially inhibiting the proliferation of the very microorganisms responsible for its formation.[3]
-
O,O-dimethyl phosphorothioate: The phosphorus-containing moiety.
While some studies conducted in sterile soil suggest that chemical hydrolysis is the predominant degradation mechanism, the significantly faster degradation observed in non-sterile soils underscores the vital contribution of microbial action.[1]
Factors Influencing Degradation Rates
The persistence of this compound, often measured by its half-life (DT50), varies significantly and is controlled by several key factors.[5]
-
Soil Type and Texture: Soil composition dictates the extent of pesticide adsorption. CLP-m exhibits strong adsorption to soil particles, particularly in soils with high organic matter or clay content.[5][6] This high adsorption can reduce the bioavailability of CLP-m for microbial degradation and leaching, thereby increasing its persistence.[1] For instance, the adsorption coefficient (Kf) has been shown to be significantly higher in sediment compared to soils.[1]
-
Soil pH: pH is a critical factor. CLP-m is more stable in acidic conditions and degrades more rapidly via hydrolysis as the pH becomes neutral or alkaline.[7] Optimal pH for microbial degradation is generally in the neutral to slightly alkaline range (pH 7.0-8.5).[8]
-
Soil Moisture: Moisture content influences both chemical hydrolysis and microbial activity. While hydrolysis can occur in moist soil, it has been observed to be greatly accelerated under low moisture or air-dry conditions.[9] Microbial degradation typically increases with moisture content up to an optimal level, such as field capacity, before declining in waterlogged or anaerobic conditions.
-
Temperature: Degradation is temperature-dependent, with higher temperatures generally accelerating both chemical and microbial degradation rates.[4] The optimal temperature for most degrading microorganisms is between 30-35°C.[8]
-
Organic Matter: An increase in soil organic matter typically enhances the adsorption of CLP-m, which can limit its availability to microorganisms and slow down degradation.[5] Conversely, some organic amendments like compost can stimulate microbial populations, potentially accelerating degradation.[10]
-
Microbial Population: The presence, density, and acclimatization of CLP-m-degrading microorganisms are paramount for biotic degradation. Soils with a history of pesticide application often harbor adapted microbial communities capable of faster degradation.[4]
Comparative Degradation Data
The half-life (DT50) of this compound is highly variable. The following table summarizes findings from various studies, illustrating the impact of soil type and other conditions. Note: Data for the closely related compound Chlorpyrifos (B1668852) (CPF) is included for comparative context where CLP-m specific data is limited.
| Pesticide | Soil Type/Matrix | pH | Conditions | Half-life (DT50) in Days | Reference(s) |
| This compound | Speyer 2.2 Loam | - | Aerobic, 20°C | 3.6 | [11] |
| This compound | Marcham Sandy Loam | - | Aerobic, 20°C | 38.0 | [11] |
| This compound | Marcham Sandy Clay Loam | - | Aerobic, 20°C | 17.3 | [11] |
| This compound | Derby Silt Loam | - | Aerobic, 20°C | 46.8 | [11] |
| This compound | Buffered Solution | 4.0 | Chemical Hydrolysis | 27 | [7] |
| This compound | Buffered Solution | 7.0 | Chemical Hydrolysis | ~18 | [3] |
| This compound | Buffered Solution | 9.0 | Chemical Hydrolysis | 13 | [7] |
| Chlorpyrifos | Tropical Rice Soils (various) | - | Non-flooded | 3.8 - 27.1 | [12] |
| Chlorpyrifos | Sandy Loam | - | Lab, with S. marcescens | 11.9 (vs. 23.8 uninoculated) | [13][14] |
| Chlorpyrifos | Silty Soil | - | Lab, with S. marcescens | 9.7 (vs. 19.4 uninoculated) | [13][14] |
| Chlorpyrifos | Soil (unspecified) | - | Non-sterile, 100 mg/kg | 40 | [10] |
| Chlorpyrifos | Soil (unspecified) | - | Sterilized, 100 mg/kg | 94 | [10] |
Standardized Experimental Protocols
To ensure comparability and reproducibility of results, standardized protocols are essential.
Soil Degradation Study (Aerobic)
This protocol outlines a typical laboratory microcosm study to determine the degradation rate of CLP-m in soil.
-
Soil Collection and Characterization:
-
Collect topsoil (0-15 cm) from the desired field location.
-
Air-dry the soil and sieve it through a 2 mm mesh to remove stones and large debris.
-
Characterize the soil for key properties: texture (sand, silt, clay content), pH, organic carbon content, and water holding capacity (WHC).
-
-
Microcosm Preparation:
-
Weigh a standardized amount of soil (e.g., 50-100 g dry weight equivalent) into replicate glass containers (e.g., flasks or jars).
-
For sterile controls, autoclave the soil-filled containers (e.g., at 121°C for 60 minutes on three consecutive days) to eliminate microbial activity.[6]
-
Adjust the moisture content of both sterile and non-sterile soils to a specific level, typically 40-60% of the maximum WHC.
-
-
Application of this compound:
-
Prepare a stock solution of CLP-m in a suitable organic solvent (e.g., acetone).
-
Apply the pesticide solution to the soil surface, aiming for an environmentally relevant concentration. The solvent should be allowed to evaporate in a fume hood.
-
-
Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).
-
To maintain aerobic conditions and trap evolved ¹⁴CO₂ (if using radiolabeled CLP-m), the flasks can be equipped with traps containing sodium hydroxide (B78521) (NaOH).
-
-
Sampling and Extraction:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 60 days), destructively sample replicate microcosms.
-
Extract CLP-m and its metabolites from the soil using an appropriate solvent system (e.g., acetonitrile, diethyl ether, or an acetone/hexane mixture) via methods like shaking, sonication, or accelerated solvent extraction (ASE).[15]
-
-
Analysis and Quantification:
-
Clean up the extracts if necessary using techniques like solid-phase extraction (SPE).[16]
-
Quantify the concentration of CLP-m and TCP using analytical instruments such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., MS, ECD).[16][17]
-
-
Data Analysis:
-
Plot the concentration of CLP-m versus time.
-
Determine the degradation kinetics, which often follow first-order or pseudo-first-order models.
-
Calculate the dissipation time for 50% (DT50 or half-life) of the initial concentration.
-
Isolation of CLP-m Degrading Microorganisms
This protocol describes the enrichment culture technique used to isolate bacteria capable of degrading this compound.
-
Sample Collection: Collect soil from a site with a history of pesticide contamination.
-
Enrichment Culture:
-
Prepare a mineral salt medium (MSM) that contains all essential nutrients for bacterial growth except for a carbon source.[18]
-
Add a known concentration of CLP-m (e.g., 50-100 mg/L) to the MSM as the sole source of carbon.
-
Inoculate the medium with a small amount (e.g., 1-5 g) of the collected soil.
-
Incubate the culture on a shaker at a suitable temperature (e.g., 30°C) for several days to weeks.[18]
-
-
Sub-culturing:
-
After incubation, transfer a small aliquot of the enriched culture to fresh MSM containing CLP-m.
-
Repeat this sub-culturing step several times to select for and enrich the population of CLP-m-degrading microorganisms.
-
-
Isolation:
-
Perform serial dilutions of the final enriched culture.
-
Spread the dilutions onto solid MSM agar (B569324) plates containing CLP-m as the sole carbon source.[18]
-
Incubate the plates until distinct colonies appear.
-
-
Purification and Identification:
-
Pick individual colonies and re-streak them onto fresh plates to ensure purity.
-
Identify promising isolates using techniques such as 16S rRNA gene sequencing.[18]
-
-
Degradation Assay:
-
Confirm the degradation ability of the pure isolates by inoculating them into liquid MSM with CLP-m and monitoring the disappearance of the pesticide over time via HPLC or GC analysis.
-
Conclusion
The degradation of this compound in soil is a multifaceted process that does not follow a single, predictable path. Its persistence is a function of the intricate interplay between the soil's physicochemical properties—such as texture, pH, and organic matter content—and its biological activity. While chemical hydrolysis is a definite degradation route, particularly in alkaline soils, microbial degradation is often the more rapid and dominant pathway in environmentally relevant scenarios.
For researchers and environmental scientists, a comparative approach is crucial. Degradation rates and half-lives determined in one soil type cannot be readily extrapolated to another. This guide highlights the necessity of conducting site-specific assessments and employing standardized protocols to generate reliable and comparable data. By understanding the key factors that govern CLP-m's fate, the scientific community can better predict its environmental behavior, assess risks, and design effective remediation strategies for contaminated sites.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of Chlorpyrifos by Enterobacter Strain B-14 and Its Use in Bioremediation of Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorpyrifos Occurrence and Toxicological Risk Assessment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. This compound | C7H7Cl3NO3PS | CID 21803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Biodegradation of chlorpyrifos using isolates from contaminated agricultural soil, its kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijeab.com [ijeab.com]
- 10. Evaluation of Compost and Biochar to Mitigate Chlorpyrifos Pollution in Soil and Their Effect on Soil Enzyme Dynamics [mdpi.com]
- 11. fao.org [fao.org]
- 12. Degradation of chlorpyrifos in tropical rice soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Decontamination of Chlorpyrifos Residue in Soil by Using Mentha piperita (Lamiales: Lamiaceae) for Phytoremediation and Two Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. To determine a analytical protocol for chlorpyrifos in soil | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of chlorpyrifos and this compound residues in multi-environmental media by cloud-point extraction and HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. agriculturejournals.cz [agriculturejournals.cz]
A Technical Comparison: FICA vs. GC-MS/MS for Chlorpyrifos-Methyl Detection
An In-depth Guide for Researchers and Drug Development Professionals
The accurate detection and quantification of pesticide residues, such as Chlorpyrifos-methyl, is paramount in ensuring food safety and environmental protection. For researchers, scientists, and drug development professionals, selecting the appropriate analytical method is a critical decision that impacts data quality, throughput, and cost. This technical guide provides a comprehensive comparison of two powerful analytical techniques: Flow Injection Chemiluminescence Immunoassay (FICA) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for the detection of this compound.
Executive Summary
This guide will delve into the quantitative performance, experimental protocols, and underlying principles of both methodologies, providing the necessary information for an informed decision-making process.
Quantitative Data Comparison
The following tables summarize the key performance parameters for FICA (fluorescence-based) and GC-MS/MS in the detection of this compound. It is important to note that the FICA data is derived from a fluorescence-based assay, which serves as a proxy for the performance of a chemiluminescence-based FICA due to the similarity in their immunoassay principles.
| Parameter | FICA (Fluorescence-based) | GC-MS/MS | Reference |
| Limit of Detection (LOD) | 0.015 mg/L (in solution) | 0.011 - 0.03 µg/L (in food matrices) | [3][5][6] |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.034 - 0.1 µg/L (in food matrices) | [5][6] |
| Recovery Rate (%) | 82.0 - 110.0 | 74.6 - 109.1 | [3][7][8] |
| Precision (%RSD) | < 15% (typical for immunoassays) | < 15% | [8][9] |
Table 1: Performance Characteristics of FICA and GC-MS/MS for this compound Detection.
| Matrix | FICA (Fluorescence-based) Recovery (%) | GC-MS/MS Recovery (%) | Reference |
| Chinese Cabbage | 82.0 - 110.0 | 80.0 - 106.4 | [3] |
| Lettuce | 82.0 - 110.0 | 80.0 - 106.4 | [3] |
| Pear | 82.0 - 110.0 | 80.0 - 106.4 | [3] |
| Apple | 82.0 - 110.0 | 80.0 - 106.4 | [3] |
| Orange | Not Reported | 109.1 | [7] |
| Spinach | Not Reported | 70 - 120 | [7] |
| Beef | Not Reported | 74.6 - 88.0 | [8] |
Table 2: Recovery Rates of this compound in Various Food Matrices.
Experimental Protocols
Flow Injection Chemiluminescence Immunoassay (FICA)
The FICA method is based on the principle of competitive immunoassay. In a typical setup, a specific antibody against this compound is immobilized on a solid phase. The sample extract is mixed with a known amount of enzyme-labeled this compound (conjugate) and passed through the system. The free this compound in the sample and the enzyme-labeled conjugate compete for the limited binding sites on the antibody. After a washing step to remove unbound components, a chemiluminescent substrate is introduced. The enzyme catalyzes a reaction that produces light, and the intensity of the emitted light is inversely proportional to the concentration of this compound in the sample.
Detailed FICA Protocol (Hypothetical, based on common practices):
-
Antibody Immobilization: A monoclonal or polyclonal antibody specific to this compound is immobilized onto the inner surface of a capillary or the wells of a microtiter plate within the flow injection system.
-
Sample and Conjugate Preparation: The food sample is extracted using a suitable solvent (e.g., methanol (B129727) or acetonitrile) and the extract is diluted in a buffer. A known concentration of this compound conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is prepared.
-
Competitive Reaction: The sample extract and the enzyme conjugate are mixed and injected into the flow stream. As the mixture passes over the immobilized antibody, competitive binding occurs between the this compound from the sample and the enzyme-labeled this compound.
-
Washing: A washing buffer is passed through the system to remove any unbound sample components and enzyme conjugate.
-
Chemiluminescent Detection: A solution containing a chemiluminescent substrate (e.g., luminol (B1675438) and an enhancer) is injected into the system. The HRP enzyme bound to the solid phase catalyzes the oxidation of luminol, resulting in the emission of light.
-
Signal Measurement: A photomultiplier tube or a CCD camera detects the light intensity. The signal is processed, and the concentration of this compound is determined by comparing the signal to a standard curve.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a highly specific and sensitive technique that combines the separation power of gas chromatography with the mass analysis capabilities of tandem mass spectrometry.[2]
Detailed GC-MS/MS Protocol (based on established methods):
-
Sample Preparation (QuEChERS Method): The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.
-
Extraction: A homogenized sample (e.g., 10-15 g of a fruit or vegetable) is weighed into a centrifuge tube. Acetonitrile (B52724) and a mixture of salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate) are added. The tube is shaken vigorously to extract the pesticides into the organic layer and induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA to remove organic acids and sugars, and C18 to remove fats) and magnesium sulfate (to remove residual water). The tube is vortexed and centrifuged.
-
Final Extract: The cleaned-up supernatant is collected for GC-MS/MS analysis.
-
-
GC-MS/MS Analysis:
-
Injection: A small volume (e.g., 1-2 µL) of the final extract is injected into the GC system.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium or hydrogen) through a capillary column. The column separates the different compounds in the mixture based on their volatility and interaction with the stationary phase. This compound will elute at a specific retention time.
-
Ionization: As the separated compounds exit the GC column, they enter the mass spectrometer's ion source (typically electron ionization - EI), where they are fragmented into charged ions.
-
Tandem Mass Spectrometry (MS/MS):
-
First Mass Analyzer (Q1): A specific precursor ion for this compound is selected.
-
Collision Cell (q2): The precursor ion is fragmented by collision with an inert gas.
-
Second Mass Analyzer (Q3): Specific product ions characteristic of this compound are selected and detected. This multiple reaction monitoring (MRM) mode provides high selectivity and reduces matrix interference.
-
-
Data Analysis: The detector measures the abundance of the product ions. The concentration of this compound is determined by comparing the peak area to a calibration curve prepared using standards.
-
Signaling Pathways and Workflows
Caption: Experimental workflow for this compound detection using FICA.
References
- 1. cms.mz-at.de [cms.mz-at.de]
- 2. researchgate.net [researchgate.net]
- 3. The Simultaneous Determination of Chlorpyrifos–Ethyl and –Methyl with a New Format of Fluorescence-Based Immunochromatographic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. akjournals.com [akjournals.com]
- 8. gcms.cz [gcms.cz]
- 9. nucleus.iaea.org [nucleus.iaea.org]
Assessing Chlorpyrifos-Methyl Neurotoxicity: A Technical Guide to In Vivo and In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorpyrifos-methyl (CPM) is an organophosphate insecticide that elicits neurotoxicity primarily through the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors. However, emerging evidence from both in vivo and in vitro studies suggests that CPM's neurotoxic effects are multifaceted, extending beyond AChE inhibition to include the induction of oxidative stress, disruption of intracellular calcium homeostasis, and modulation of critical signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade. This technical guide provides a comprehensive overview of the experimental models and methodologies used to assess CPM neurotoxicity, presenting comparative data from both live animal (in vivo) and cell-based (in vitro) systems. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate the design and interpretation of neurotoxicity studies.
Introduction to this compound Neurotoxicity
This compound is a broad-spectrum insecticide used in agriculture.[1] Its primary mechanism of neurotoxicity is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of acetylcholine in synaptic clefts.[1] This inhibition leads to cholinergic crisis, characterized by a range of symptoms from muscle twitching and paralysis to seizures and respiratory failure.[2] Beyond this primary mechanism, studies have increasingly pointed to non-cholinergic pathways contributing to CPM's neurotoxic profile, particularly in the context of developmental neurotoxicity.[2][3] These alternative mechanisms include the generation of reactive oxygen species (ROS), disruption of calcium signaling, and interference with key neurodevelopmental processes.[4][5] Understanding these diverse mechanisms is crucial for a comprehensive risk assessment of CPM.
In Vivo Models for Assessing Neurotoxicity
In vivo models, primarily utilizing rodents, are essential for evaluating the systemic effects of CPM, including its metabolism, distribution, and impact on complex neurological functions and development.
Quantitative Data from In Vivo Studies
The following table summarizes key quantitative data from in vivo studies on Chlorpyrifos (B1668852) and this compound. It is important to note that much of the available data is for Chlorpyrifos (CPF), a closely related compound, which is often used as a surrogate for CPM.
| Parameter | Species | Compound | Dose/Concentration | Effect | Reference |
| Acute Oral LD50 | Rat (male) | Chlorpyrifos | 95 - 166 mg/kg | Lethality | [6] |
| NOAEL (2-year study) | Rat | This compound | 1 mg/kg/day | Inhibition of brain acetylcholinesterase activity and adrenal vacuolation | [1] |
| NOAEL (Developmental) | Rat | This compound | 12.5 mg/kg/day | Maternal toxicity (brain cholinesterase activity) and pup development | [1] |
| NOAEL (Developmental) | Rabbit | This compound | 4 mg/kg/day | Maternal toxicity (reduced body-weight gain and food consumption) | [1] |
| Brain AChE Inhibition | Rat (dams, GD20) | Chlorpyrifos | 5 mg/kg/day (gavage) | ~90% inhibition | [7] |
| Developmental Effects | Rat (fetus) | Chlorpyrifos | 25 mg/kg/day (gavage) | Decreased fetal weight and viability, increased fetal death and resorptions | [8] |
Experimental Protocol: Developmental Neurotoxicity Study in Rats
This protocol outlines a typical developmental neurotoxicity study design based on established guidelines.[7][9]
Objective: To assess the potential developmental neurotoxicity of this compound in rats following oral administration during gestation and lactation.
Materials:
-
Pregnant Sprague-Dawley rats[7]
-
This compound (analytical grade)
-
Corn oil (vehicle)[7]
-
Gavage needles
-
Standard laboratory animal caging and diet
Procedure:
-
Animal Dosing: Pregnant female rats are administered CPM dissolved in corn oil daily by oral gavage from gestation day 6 through lactation day 10.[7] Dose groups typically include a vehicle control and at least three dose levels of CPM (e.g., 0.3, 1, and 5 mg/kg/day).[7]
-
Maternal Observations: Dams are monitored daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.[7]
-
Pup Development: Pups are examined for physical development, and developmental landmarks (e.g., pinna detachment, eye opening) are recorded. Pup body weights are measured regularly.[9]
-
Neurobehavioral Assessments: A battery of neurobehavioral tests is conducted on the offspring at various ages to assess functions such as motor activity, auditory startle response, and learning and memory.[9]
-
Neuropathology: At the termination of the study, brain tissue from a subset of offspring is collected for histopathological examination and neurochemical analysis, including the measurement of acetylcholinesterase activity.
In Vitro Models for Mechanistic Insights
In vitro models, utilizing cultured neuronal cells, offer a powerful tool to dissect the cellular and molecular mechanisms underlying CPM neurotoxicity in a controlled environment, free from the complexities of a whole organism.
Quantitative Data from In Vitro Studies
The following table summarizes key quantitative data from in vitro studies on Chlorpyrifos and this compound.
| Parameter | Cell Line | Compound | Concentration | Effect | Reference |
| IC50 (Cell Viability) | HepG2 | Chlorpyrifos | 280.87 ± 26.63 µM (24h) | Decreased cell viability | [5] |
| EC20 (Cell Viability) | SH-SY5Y | Chlorpyrifos | 100 µM (6 days) | Decreased cell viability | |
| EC20 (Neurite Outgrowth) | SH-SY5Y | Chlorpyrifos | 58 µM (6 days) | Decreased neurite outgrowth | |
| EC50 (NMDAR Potentiation) | Xenopus oocytes (GluN1-1a/GluN2A) | Chlorpyrifos | ≈ 40 nM | Potentiation of NMDA/Gly-evoked currents | [10] |
| EC50 (NMDAR Potentiation) | Xenopus oocytes (GluN1-1a/GluN2B) | Chlorpyrifos | ≈ 55 nM | Potentiation of NMDA/Gly-evoked currents | [10] |
| AChE IC50 | Rat Brain Homogenate | Chlorpyrifos-oxon | 10 nM | Inhibition of acetylcholinesterase activity | [11] |
Experimental Protocols for Key In Vitro Assays
Objective: To determine the cytotoxicity of this compound on a neuronal cell line (e.g., SH-SY5Y).[12][13][14][15]
Materials:
-
SH-SY5Y human neuroblastoma cells[12]
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with various concentrations of CPM (prepared by diluting the stock solution in culture medium) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Objective: To measure the inhibitory effect of this compound on acetylcholinesterase activity.
Materials:
-
Source of AChE (e.g., purified enzyme, brain tissue homogenate, or cell lysate)
-
Phosphate (B84403) buffer (pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
This compound or its active metabolite, this compound oxon
-
96-well plate and microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE sample.
-
Inhibitor Incubation: Add different concentrations of CPM or its oxon metabolite to the wells and incubate for a specific time to allow for enzyme inhibition.
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.
Key Signaling Pathways in this compound Neurotoxicity
Beyond direct enzyme inhibition, CPM impacts several intracellular signaling pathways that are crucial for neuronal survival, function, and development.
Acetylcholinesterase Inhibition and Cholinergic Signaling
The primary mechanism of CPM neurotoxicity is the inhibition of AChE. This leads to an accumulation of acetylcholine in the synapse, causing continuous stimulation of nicotinic and muscarinic acetylcholine receptors and resulting in cholinergic toxicity.
Oxidative Stress and the Nrf2-Keap1 Pathway
CPM has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS). This can lead to cellular damage and apoptosis. The Nrf2-Keap1 pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.
Disruption of Calcium Homeostasis and MAPK Signaling
CPM can disrupt intracellular calcium homeostasis, leading to an overload of cytosolic calcium. This can trigger a cascade of downstream events, including the activation of the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK family, including ERK, JNK, and p38, plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway can contribute to neuronal cell death.
Conclusion
The neurotoxicity of this compound is a complex process involving both the classical mechanism of acetylcholinesterase inhibition and a host of non-cholinergic pathways. A comprehensive assessment of its neurotoxic potential requires a multi-pronged approach, integrating data from both in vivo and in vitro models. While in vivo studies provide crucial information on systemic toxicity and developmental effects, in vitro models are invaluable for elucidating the underlying cellular and molecular mechanisms. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for researchers in the field, enabling more robust and informative investigations into the neurotoxicity of this compound and related compounds. Future research should focus on obtaining more quantitative data specifically for this compound to refine risk assessments and further delineate its mechanistic pathways of toxicity.
References
- 1. fao.org [fao.org]
- 2. Developmental neurotoxicity of the organophosphorus insecticide chlorpyrifos: from clinical findings to preclinical models and potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety of Safety Evaluation of Pesticides: developmental neurotoxicity of chlorpyrifos and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Review of Calcium Channels and Intracellular Calcium Signaling: Relevance to Pesticide Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorpyrifos induces cytotoxicity via oxidative stress and mitochondrial dysfunction in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lidsen.com [lidsen.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Developmental toxicity study of chlorpyrifos in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lack of selective developmental neurotoxicity in rat pups from dams treated by gavage with chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chlorpyrifos Acts as a Positive Modulator and an Agonist of N-Methyl-d-Aspartate (NMDA) Receptors: A Novel Mechanism of Chlorpyrifos-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay [protocols.io]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
Evaluating the Environmental Impact of Chlorpyrifos-methyl Compared to Neonicotinoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selection and development of pesticides require a thorough understanding of their environmental fate and non-target impacts. This technical guide provides a comparative environmental impact assessment of two major classes of insecticides: the organophosphate chlorpyrifos-methyl and neonicotinoids, including imidacloprid (B1192907), clothianidin, and thiamethoxam. This document synthesizes key data on their toxicity to non-target organisms, outlines the experimental protocols for assessing these impacts, and visualizes the mechanistic pathways and experimental workflows. The quantitative data presented in structured tables, coupled with detailed methodologies and visual diagrams, offers a comprehensive resource for researchers and professionals in the field to make informed decisions regarding pesticide use and development.
Introduction
This compound, an organophosphate insecticide, and neonicotinoids, a class of neuro-active insecticides, are widely used in agriculture to control a broad spectrum of pests. While effective, concerns over their environmental persistence, systemic nature, and impact on non-target organisms have prompted extensive research and regulatory scrutiny. This guide aims to provide a detailed comparison of their environmental profiles to aid in risk assessment and the development of safer alternatives.
Comparative Toxicity to Non-Target Organisms
The following tables summarize the acute toxicity of this compound and three common neonicotinoids to key non-target indicator species: honey bees (a crucial pollinator), Daphnia magna (a model aquatic invertebrate), rainbow trout (a representative fish species), and the bobwhite quail (a common avian test species).
Data Presentation
Table 1: Acute Toxicity to Honey Bees (Apis mellifera)
| Compound | Oral LD50 (ng/bee) | Contact LD50 (ng/bee) | Source(s) |
| This compound | Highly toxic (data not specified) | Highly toxic (data not specified) | [1] |
| Imidacloprid | 5 - 70 | 24 | [2] |
| Clothianidin | 3.79 | 44 | [3] |
| Thiamethoxam | 5 | 24 | [4][5] |
Table 2: Acute Toxicity to Aquatic Invertebrates (Daphnia magna)
| Compound | 48-hour EC50 (µg/L) | Source(s) |
| This compound | Highly toxic (data not specified) | [1] |
| Imidacloprid | 85,000 | [6] |
| Clothianidin | >40,000 | |
| Thiamethoxam | >100,000 |
Note: There is a significant discrepancy in the reported EC50 for Imidacloprid in different sources. The value of 85,000 µg/L is from an older source, while newer research suggests much higher toxicity (lower EC50 values) for aquatic invertebrates. For instance, some studies report EC50 values for imidacloprid in the range of 0.037 - 0.115 ppm (37 - 115 µg/L) for other sensitive aquatic invertebrates[2].
Table 3: Acute Toxicity to Fish (Rainbow Trout, Oncorhynchus mykiss)
| Compound | 96-hour LC50 (mg/L) | Source(s) |
| This compound | Highly toxic (data not specified) | [1] |
| Imidacloprid | 211 | [6] |
| Clothianidin | >100 | |
| Thiamethoxam | >100 | [5] |
Table 4: Acute Toxicity to Birds (Bobwhite Quail, Colinus virginianus)
| Compound | Acute Oral LD50 (mg/kg bw) | 5-day Dietary LC50 (ppm) | Source(s) |
| This compound | Data not specified for methyl ester; Chlorpyrifos (B1668852): 60-500 | Data not specified for methyl ester; Chlorpyrifos: 644 | [7] |
| Imidacloprid | 152 | 1420 | [2] |
| Clothianidin | >2000 | >5000 | |
| Thiamethoxam | 1552 | >5200 | [5] |
Mechanisms of Action and Signaling Pathways
The toxicity of these insecticides stems from their interference with the nervous systems of target and non-target organisms.
This compound: Acetylcholinesterase Inhibition
This compound is an organophosphate that inhibits the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, causing continuous stimulation of nerve fibers, resulting in paralysis and death.
References
- 1. oecd.org [oecd.org]
- 2. This compound | C7H7Cl3NO3PS | CID 21803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ecotoxicity of chlorpyrifos to aquatic organisms: A review [ouci.dntb.gov.ua]
- 4. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 5. Selected neonicotinoids and associated risk for aquatic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ecotox.oehha.ca.gov [ecotox.oehha.ca.gov]
A Comparative Analysis of Chlorpyrifos-Methyl Metabolism in Rats and Humans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed comparative overview of the metabolism of Chlorpyrifos-methyl in rats and humans. Drawing from in vivo and in vitro studies, this document outlines the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound in both species. Quantitative data on metabolic pathways, including kinetic parameters and metabolite distribution, are presented in structured tables for direct comparison. Detailed experimental methodologies for key cited studies are provided to facilitate replication and further research. Additionally, metabolic pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying processes. Given the limited availability of in vivo human data for this compound, data from its close structural analog, Chlorpyrifos (B1668852), is utilized as a surrogate for human metabolic pathways, with this distinction clearly noted.
Introduction
This compound is an organophosphate insecticide widely used in agriculture. Understanding its metabolic fate in different species is crucial for assessing its potential toxicity and for conducting accurate risk assessments. Rats are a common toxicological model for studying the effects of such compounds in mammals. However, interspecies differences in metabolism can significantly impact the toxicokinetics and toxicodynamics of a xenobiotic. This guide aims to provide a comprehensive comparison of this compound metabolism in rats and humans, highlighting key similarities and differences to aid in the extrapolation of animal data to human health risk assessment.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Rats
Absorption: Following a single oral dose, this compound is rapidly and extensively absorbed in rats.[1]
Distribution: Limited information is available on the specific tissue distribution of this compound in rats. However, its lipophilic nature suggests potential distribution into fatty tissues.
Metabolism: The primary site of metabolism is the liver, where this compound undergoes several biotransformation reactions. The main metabolic pathways include:
-
Oxidative Desulfuration: Conversion of this compound to its more toxic oxygen analog, this compound oxon, mediated by cytochrome P450 (CYP) enzymes.
-
Dearylation (Hydrolysis): Cleavage of the P-O-aryl bond to form the principal metabolite, 3,5,6-trichloro-2-pyridinol (B117793) (TCP).[1]
-
O-dealkylation: Removal of a methyl group to form the desmethyl metabolite.[1]
-
Conjugation: The primary metabolite, TCP, is further conjugated with glucuronic acid to facilitate its excretion.[1]
Excretion: Excretion of this compound metabolites is rapid, with the majority occurring within 24 hours of administration, primarily through the urine.[1]
Humans (inferred from Chlorpyrifos data)
Absorption: Chlorpyrifos is readily absorbed from the gastrointestinal tract in humans.[2]
Distribution: The principal metabolite, TCP, is the main form found in circulation.[2]
Metabolism: Human liver microsome studies with Chlorpyrifos indicate that the metabolic pathways are similar to those in rats, involving CYP-mediated activation and detoxification.
-
Oxidative Desulfuration (Activation): This pathway is catalyzed by CYP1A2, CYP2B6, and CYP3A4.[3]
-
Dearylation (Detoxification): This pathway is primarily mediated by CYP2C19 and CYP3A4.[3]
-
Hydrolysis: The resulting oxon can also be hydrolyzed by A-esterases (including paraoxonases) to TCP.
-
Conjugation: TCP undergoes conjugation with glucuronic acid and sulfate.
Excretion: Metabolites of Chlorpyrifos are primarily excreted in the urine.[2]
Quantitative Data on Metabolism
The following tables summarize the available quantitative data on the metabolism of this compound in rats and Chlorpyrifos in human liver microsomes.
Table 1: Urinary Metabolites of this compound in Rats Following a Single Oral Dose [1]
| Metabolite | Percentage of Administered Dose in Urine |
| Glucuronide conjugate of TCP | 68.6% |
| Free TCP | 13.8% |
| Desmethyl this compound (DEM) | 17.8% |
Table 2: In Vitro Kinetic Parameters for Chlorpyrifos Metabolism in Human Liver Microsomes (HLM) [3]
| Metabolic Pathway | Apparent Michaelis-Menten Constant (Km, µM) | Apparent Maximum Velocity (Vmax, nmol/min/mg protein) |
| Desulfuration (Activation) | 30.2 | 0.4 |
| Dearylation (Detoxification) | 14.2 | 0.7 |
Experimental Protocols
Rat In Vivo Metabolism Study
Objective: To determine the excretion and metabolic profile of this compound in rats following oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: A single oral dose of 16 or 30 mg/kg body weight of this compound was administered by gavage.[1]
-
Sample Collection: Urine was collected for 24 hours post-administration.
-
Analytical Method: Urinary metabolites were identified and quantified. While the specific analytical technique is not detailed in the summary, methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are typically employed for the analysis of Chlorpyrifos metabolites.[4][5][6] Sample preparation would likely involve enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugates, followed by extraction and derivatization for GC-MS analysis or direct injection for LC-MS/MS.
Human In Vitro Metabolism Study (using Chlorpyrifos)
Objective: To determine the kinetic parameters of the major metabolic pathways of Chlorpyrifos in human liver microsomes.
Methodology:
-
Enzyme Source: Pooled human liver microsomes (HLM).
-
Incubation: HLM were incubated with varying concentrations of Chlorpyrifos in the presence of an NADPH-generating system.
-
Metabolite Quantification: The formation of Chlorpyrifos-oxon (desulfuration product) and TCP (dearylation product) was measured over time.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) or LC-MS/MS is commonly used to separate and quantify the metabolites.
-
Data Analysis: The kinetic parameters, Km and Vmax, were determined by fitting the metabolite formation rates to the Michaelis-Menten equation.
Visualization of Metabolic Pathways and Workflows
Metabolic Pathways
Caption: Comparative metabolic pathways of this compound in rats and humans.
Experimental Workflows
Caption: Experimental workflows for rat in vivo and human in vitro metabolism studies.
Discussion and Conclusion
The metabolism of this compound follows similar principal pathways in both rats and humans, leading to the formation of 3,5,6-trichloro-2-pyridinol (TCP) as the major metabolite. In rats, quantitative in vivo data demonstrates that the majority of an oral dose is rapidly excreted in the urine as the glucuronide conjugate of TCP, free TCP, and a desmethyl metabolite.
For humans, in vitro data using the analog Chlorpyrifos reveals the key cytochrome P450 enzymes responsible for both the bioactivation (desulfuration) and detoxification (dearylation) of the compound. Notably, the intrinsic clearance for detoxification (dearylation) in human liver microsomes is higher than for activation (desulfuration), suggesting a greater capacity for detoxification in humans. However, inter-individual variability in the expression and activity of these CYP enzymes could lead to differences in susceptibility to this compound toxicity.
While the metabolic pathways are qualitatively similar, quantitative differences in enzyme kinetics and the relative contributions of different pathways likely exist between rats and humans. These differences should be carefully considered when extrapolating toxicological data from rat studies to human risk assessment. Further research, particularly in vivo studies in humans or the use of more advanced in vitro models such as human hepatocytes, would be beneficial to refine our understanding of this compound metabolism in humans.
This guide provides a foundational understanding of the comparative metabolism of this compound. The presented data and methodologies can serve as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.
References
- 1. fao.org [fao.org]
- 2. Chlorpyrifos: pharmacokinetics in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of chlorpyrifos by human cytochrome P450 isoforms and human, mouse, and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of chlorpyrifos and its metabolite in vegetables using gas chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct determination of chlorpyrifos and its main metabolite 3,5, 6-trichloro-2-pyridinol in human serum and urine by coupled-column liquid chromatography/electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Contrasting Toxicological Profiles of Chlorpyrifos-methyl: Acute vs. Chronic Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpyrifos-methyl (CPM) is an organophosphate insecticide widely utilized in agriculture for its efficacy against a broad spectrum of pests.[1] Its mechanism of action, like other organophosphates, involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system in both insects and mammals.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve impulses, paralysis, and ultimately, death in target organisms.[1][3] While effective for pest control, the use of this compound has raised significant environmental and health concerns due to its potential for toxicity in non-target species, including humans.[1] Understanding the nuances between its acute and chronic toxicity is paramount for accurate risk assessment and the development of safety guidelines. This technical guide provides an in-depth analysis of the differences in the toxicological profiles of this compound following acute and chronic exposures, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Toxicological Differences: A Comparative Overview
The toxicological effects of this compound are fundamentally dictated by the duration and level of exposure. Acute toxicity manifests rapidly after a single or short-term high-dose exposure, while chronic toxicity results from repeated low-dose exposures over an extended period.[4]
Acute Toxicity: Characterized by a rapid onset of symptoms, the acute toxicity of this compound is primarily driven by severe inhibition of acetylcholinesterase, leading to a cholinergic crisis.[3] this compound itself is activated in the body to its more potent oxygen analog, this compound oxon, which is the primary inhibitor of AChE.[3][5] Symptoms of acute exposure are consistent with cholinergic overstimulation and can include tremors, convulsions, salivation, and in severe cases, respiratory failure and death.[6] The acute oral toxicity of this compound is generally considered to be low to moderate.[2][7]
Chronic Toxicity: In contrast, chronic exposure to lower levels of this compound may not produce immediate, overt signs of cholinergic toxicity. Instead, the effects are often more subtle and can manifest over time. The primary and most sensitive indicator of chronic toxicity is the sustained inhibition of brain acetylcholinesterase activity.[2] Long-term exposure has also been associated with other effects, including adrenal gland alterations (vacuolation of the adrenal cortex), and potential developmental neurotoxicity.[2][7][8] Concerns have been raised about the potential for developmental neurological effects in children following prenatal exposure.[8][9] While this compound has not been found to be carcinogenic in long-term studies in rats or mice, its potential for genotoxicity remains a subject of investigation.[2][8]
Quantitative Toxicity Data
The following tables summarize key quantitative data from various toxicological studies on this compound, providing a clear comparison between acute and chronic exposure endpoints.
Table 1: Acute Toxicity of this compound
| Species | Route | LD50/LC50 Value | Reference |
| Rat | Oral | 1,828 - 3,069 mg/kg bw | [7][10] |
| Rat | Dermal | > 2,000 mg/kg bw (24h exposure) | [7] |
| Rat | Inhalation | > 670 mg/m³ (4h exposure) | [7] |
| Mouse | Intraperitoneal | 2,325 mg/kg bw | [10] |
| Mouse | Subcutaneous | 6,900 mg/kg bw | [10] |
| Guppy | Water | 1.79 mg/L (96h LC50) | [11] |
| Nile Tilapia Larvae | Water | 1.57 mg/L (96h LC50) | [12] |
Table 2: Chronic Toxicity of this compound (No-Observed-Adverse-Effect Level - NOAEL & Lowest-Observed-Adverse-Effect-Level - LOAEL)
| Species | Study Duration | Endpoint | NOAEL | LOAEL | Reference |
| Rat | 2-year | Brain AChE inhibition, adrenal alterations | 0.1 mg/kg bw/day | 1 mg/kg bw/day | [7][13] |
| Rat | 90-day | Brain AChE inhibition | 1 mg/kg bw/day | - | [2] |
| Rat | 2-generation reproductive | Parental toxicity (adrenal findings) | 1 mg/kg bw/day | - | [2] |
| Rat | Developmental | Maternal toxicity, pup development | 12.5 mg/kg bw/day | - | [2] |
| Mouse | 28-day | Brain AChE inhibition, adrenal alterations | 10 ppm (equal to 1.3-1.5 mg/kg bw/day) | 1000 ppm | [2][7] |
| Dog | 2-year | Reduced body-weight gain | 1 mg/kg bw/day | 3 mg/kg bw/day | [2] |
| Dog | 90-day | Brain AChE inhibition, clinical chemistry | 10 mg/kg bw/day | 50 mg/kg bw/day | [2] |
| Rabbit | Developmental | Maternal toxicity (reduced body weight) | 4 mg/kg bw/day | - | [2] |
| Human | 21-28 days | Clinical signs, cholinesterase activity | 0.3 mg/kg bw/day (highest dose tested) | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are generalized protocols for key experiments cited in the assessment of this compound toxicity.
Acute Oral Toxicity Study (LD50) in Rats
-
Test Guideline: Typically follows OECD Test Guideline 401 or similar.
-
Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strains), nulliparous and non-pregnant females. A sufficient number of animals are used to yield statistically meaningful results.
-
Housing: Housed in environmentally controlled conditions with a 12-hour light/dark cycle, and access to standard laboratory diet and water ad libitum.
-
Procedure:
-
Animals are fasted prior to dosing (e.g., overnight).
-
This compound, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage in a single dose.
-
A range of dose levels is used to determine the dose that causes mortality in 50% of the animals.
-
A control group receives the vehicle only.
-
Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.
-
Body weights are recorded at the beginning and end of the study.
-
A gross necropsy is performed on all animals at the end of the observation period.
-
-
Endpoint: The LD50 is calculated using appropriate statistical methods.
90-Day Chronic Oral Toxicity Study in Rats
-
Test Guideline: Generally follows OECD Test Guideline 408.
-
Animals: Young, healthy rats of a standard laboratory strain. Both sexes are used, typically with 10-20 animals per sex per group.
-
Procedure:
-
This compound is administered daily, typically mixed in the diet or via oral gavage, for 90 consecutive days.
-
At least three dose levels and a concurrent control group (receiving vehicle or untreated diet) are used.
-
Animals are observed daily for clinical signs of toxicity.
-
Body weight and food consumption are measured weekly.
-
Hematology, clinical chemistry, and urinalysis are performed at specified intervals (e.g., at termination).
-
At the end of the 90-day period, all animals are euthanized. A comprehensive gross necropsy is performed, and selected organs are weighed.
-
Histopathological examination is conducted on a wide range of tissues from the control and high-dose groups, with target organs examined in all dose groups.
-
-
Endpoints: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) based on parameters such as body weight changes, organ weights, clinical pathology, and histopathology. A key endpoint for this compound is the inhibition of brain and erythrocyte acetylcholinesterase activity.
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of both acute and chronic toxicity of this compound is the inhibition of acetylcholinesterase. However, chronic exposure may involve additional, more complex pathways, particularly in developmental neurotoxicity.
Acetylcholinesterase Inhibition
The central mechanism of this compound's toxicity is the irreversible inhibition of acetylcholinesterase (AChE). This process can be visualized as a multi-step pathway.
Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.
Potential Pathways in Developmental Neurotoxicity
Chronic, low-level exposure to chlorpyrifos (B1668852) and its metabolites during critical periods of brain development is a significant concern. While the exact mechanisms are still under investigation, evidence suggests that pathways beyond simple AChE inhibition may be involved. These can include alterations in cell signaling, oxidative stress, and effects on neurotrophins.
Caption: Conceptual Workflow of Potential Developmental Neurotoxicity Pathways.
Conclusion
The toxicological profiles of this compound differ significantly between acute and chronic exposure scenarios. Acute toxicity is characterized by a rapid onset of severe cholinergic symptoms driven by high levels of acetylcholinesterase inhibition. In contrast, chronic toxicity is defined by more subtle, long-term effects, with sustained inhibition of brain AChE being the most sensitive biomarker. Additionally, chronic exposure, particularly during development, may involve complex mechanisms beyond AChE inhibition, leading to potential neurodevelopmental concerns. A thorough understanding of these differences, supported by robust quantitative data and detailed experimental protocols, is essential for researchers, scientists, and drug development professionals in assessing the risks associated with this compound and in the development of safer alternatives.
References
- 1. Chlorpyrifos Methyl Product Overview and Application in Agricultural Practices [cnagrochem.com]
- 2. fao.org [fao.org]
- 3. Background Information for Chlorpyrifos - Interaction Profile for: Chlorpyrifos, Lead, Mercury, and Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chlorpyrifos Occurrence and Toxicological Risk Assessment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Chlorpyrifos Disrupts Acetylcholine Metabolism Across Model Blood-Brain Barrier [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. 823. This compound (Pesticide residues in food: 1991 evaluations Part II Toxicology) [inchem.org]
- 8. Hazards and risks of the pesticides chlorpyrifos and this compound: the European Food safety Agency (EFSA) evaluation and consequences for their future use in the E.U. [greenfacts.org]
- 9. Developmental neurotoxicity of the organophosphorus insecticide chlorpyrifos: from clinical findings to preclinical models and potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound | C7H7Cl3NO3PS | CID 21803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Investigation of acute toxicity of this compound on Nile tilapia (Oreochromis niloticus L.) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Statement on the available outcomes of the human health assessment in the context of the pesticides peer review of the active substance chlorpyrifos‐methyl - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Chlorpyrifos-methyl
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as the organophosphate insecticide Chlorpyrifos-methyl, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only prevents accidental exposure and contamination but also ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of immediate first-aid measures.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.[1]
-
Eye Protection: Use chemical goggles or a face shield.[1]
-
Respiratory Protection: In case of dust or aerosols, an N-95 disposable respirator or a superior respirator should be worn.[1]
-
Protective Clothing: A disposable lab coat or gown is necessary to prevent skin contact.[1][2]
First-Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[2]
-
In Case of Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[2]
-
If Swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent further contamination.
Minor Spills:
-
Remove all sources of ignition.[3]
-
Clean up spills immediately.[3]
-
Use dry clean-up procedures and avoid generating dust.[3]
-
Place the spilled material in a suitable, labeled container for waste disposal.[3]
Major Spills:
-
Evacuate the area and alert emergency responders, providing them with the location and nature of the hazard.[3]
-
Do not touch the spilled material.[3]
-
Contain the spillage to prevent it from entering drains or waterways.[3][4]
Step-by-Step Disposal Procedures
The disposal of this compound and its containers must be handled in accordance with local, state, and federal regulations.[3] Improper disposal is a violation of the law.[5]
Disposal of Unused this compound:
-
Collection: All this compound solutions and contaminated materials must be collected for disposal as chemical waste.[1]
-
Labeling: Ensure all waste containers are clearly labeled with the contents ("this compound") and the appropriate hazard warning (e.g., "Toxic").[1]
-
Contact Waste Management: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company for guidance and to arrange for pickup and disposal.[1][5]
Decontamination and Disposal of Empty Containers:
-
Triple Rinse: The recommended procedure for decontaminating empty containers is to triple rinse them.[6]
-
Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as chemical waste.[1] Do not pour the rinsate down the drain.[3]
-
Puncture Containers: After rinsing, puncture the containers to prevent reuse.[3]
-
Final Disposal: Dispose of the punctured containers in a sanitary landfill or through incineration, as permitted by state and local authorities.[5]
Summary of Disposal and Safety Information
| Category | Key Recommendations |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, chemical goggles/face shield, N-95 respirator (if dust/aerosol), disposable gown.[1][2] |
| Spill Response | Minor: Remove ignition sources, clean up immediately with dry methods, place in a labeled container. Major: Evacuate, alert emergency responders, contain the spill.[3] |
| Disposal of Unused Product | Collect as chemical waste, label container clearly, contact EHS or a licensed disposal company.[1][5] |
| Container Decontamination | Triple rinse the container.[6] |
| Rinsate Disposal | Collect all rinsate as chemical waste; do not pour down the drain.[1] |
| Final Container Disposal | Puncture the container to prevent reuse and dispose of in a sanitary landfill or via incineration as per regulations.[3][5] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Chlorpyrifos-methyl
Essential Safety and Handling Guide for Chlorpyrifos-methyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
Required PPE includes:
-
Hand Protection: Chemical-resistant gloves are a primary barrier against dermal exposure. It is recommended to use gloves with a proven resistance to organophosphates.
-
Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are necessary. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Respiratory Protection: A NIOSH-approved respirator is required, particularly when handling the powder form or when there is a potential for aerosol generation. The specific type of respirator and cartridge should be selected based on a thorough risk assessment of the planned procedure.
-
Protective Clothing: A lab coat or a chemical-resistant apron should be worn over personal clothing. For larger quantities or in case of a significant spill, impervious coveralls are recommended.
-
Footwear: Closed-toe shoes are a minimum requirement in a laboratory setting. When handling larger quantities of this compound, chemical-resistant shoe covers or boots should be worn.
Quantitative Data on Glove Resistance
The selection of appropriate glove material is critical for preventing skin exposure. Breakthrough time is a key metric, indicating the time it takes for a chemical to permeate the glove material. Below is a summary of breakthrough times for various glove materials when exposed to a Chlorpyrifos (B1668852) formulation.
| Glove Material | Breakthrough Time (minutes) | Recommendation |
| Nitrile | 150 | Suitable for short-duration tasks. Regular changes are advised. |
| Silver Shield®/4H® | > 480 | Recommended for extended handling periods due to excellent resistance.[1] |
| Viton® | > 480 | Recommended for extended handling periods due to excellent resistance.[1] |
Note: The breakthrough time for nitrile gloves was observed to be 2.5 hours for the chlorpyrifos active ingredient.[1] However, inert components in the formulation may permeate more quickly.[1] It is crucial to change gloves immediately after any known contact with this compound.
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following step-by-step plan outlines the key procedures.
1. Pre-Handling Preparations:
- Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.
- Verify that an emergency eyewash station and safety shower are readily accessible.
- Assemble all necessary materials and equipment before starting the procedure to minimize movement and potential for spills.
- Don all required personal protective equipment as specified above.
2. Handling Procedures:
- When weighing the solid form of this compound, perform this task in a fume hood to prevent inhalation of dust particles.
- Use dedicated glassware and utensils for handling this compound.
- Avoid creating dust or aerosols. If dissolving the compound, add the solvent to the solid slowly.
- Keep containers of this compound closed when not in use.
3. Post-Handling Procedures:
- Decontaminate all work surfaces and equipment immediately after use.
- Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
- All solid waste contaminated with this compound, including used PPE (gloves, disposable lab coats), and contaminated weighing paper, should be collected in a designated, labeled hazardous waste container.
- Liquid waste, including unused solutions and rinsates from cleaning glassware, should be collected in a separate, labeled hazardous waste container for liquid organophosphate waste.
2. Container Labeling:
- All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard warnings.
3. Storage of Waste:
- Hazardous waste containers should be kept closed except when adding waste.
- Store waste containers in a designated, secure area away from general laboratory traffic and incompatible chemicals.
4. Final Disposal:
- Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
- Do not dispose of this compound down the drain or in regular trash.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
